molecular formula C11H15NO3 B1326444 1-(2-Furylmethyl)piperidine-4-carboxylic acid CAS No. 874832-33-4

1-(2-Furylmethyl)piperidine-4-carboxylic acid

Cat. No.: B1326444
CAS No.: 874832-33-4
M. Wt: 209.24 g/mol
InChI Key: IODLAFGCWHHWTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Furylmethyl)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Furylmethyl)piperidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Furylmethyl)piperidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(furan-2-ylmethyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c13-11(14)9-3-5-12(6-4-9)8-10-2-1-7-15-10/h1-2,7,9H,3-6,8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODLAFGCWHHWTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647997
Record name 1-[(Furan-2-yl)methyl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874832-33-4
Record name 1-[(Furan-2-yl)methyl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(2-Furylmethyl)piperidine-4-carboxylic acid CAS 874832-33-4 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(2-Furylmethyl)piperidine-4-carboxylic Acid (CAS 874832-33-4): Synthesis, Properties, and Potential Applications

Introduction and Overview

1-(2-Furylmethyl)piperidine-4-carboxylic acid is a heterocyclic organic compound featuring a piperidine-4-carboxylic acid core N-substituted with a furfuryl (2-furylmethyl) group.[1][2] The piperidine ring is a ubiquitous scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmaceuticals and biologically active compounds.[3][4] Its conformational flexibility and ability to present substituents in defined spatial orientations make it a valuable building block in drug design.[4][5] Similarly, the furan ring is a key structural motif in many natural products and synthetic compounds with a wide range of biological activities, including potential fungicidal properties.[6]

This technical guide provides a comprehensive overview of 1-(2-Furylmethyl)piperidine-4-carboxylic acid for researchers and drug development professionals. It consolidates available data and presents reasoned, expert-driven insights into its physicochemical properties, a proposed synthetic pathway, potential pharmacological applications, and essential safety protocols.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not widely published, a robust profile can be constructed from its chemical structure and data on analogous compounds.

Chemical & Physical Properties

The fundamental properties of the compound are summarized below. It is expected to be a solid at room temperature with moderate solubility in polar solvents. The carboxylic acid moiety imparts acidic properties, while the tertiary amine of the piperidine ring provides a basic center.

PropertyValueSource(s)
CAS Number 874832-33-4[1][2][7][8]
IUPAC Name 1-(2-Furylmethyl)piperidine-4-carboxylic acid[1][2]
Synonyms 1-(furan-2-ylmethyl)piperidine-4-carboxylic acid, 1-(2-furylmethyl)isonipecotic acid[1]
Molecular Formula C₁₁H₁₅NO₃[2][8]
Molecular Weight 209.25 g/mol [8]
SMILES O=C(O)C1CCN(CC2=CC=CO2)CC1[2]
InChIKey IODLAFGCWHHWTO-UHFFFAOYSA-N[2]
Predicted Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation. The following table outlines the expected signals in key spectroscopic methods, based on the principles of organic spectroscopy.[9][10]

MethodExpected Signals and Rationale
¹H NMR Furan Protons: Three distinct signals in the aromatic region (~6.2-7.4 ppm), characteristic of a 2-substituted furan ring. Methylene Bridge (-CH₂-): A singlet around 3.5-3.7 ppm, connecting the furan and piperidine rings. Piperidine Protons: Complex multiplets between ~1.5-3.2 ppm. The protons alpha to the nitrogen will be the most downfield. The proton at the C4 position will be a multiplet around 2.4-2.6 ppm. Carboxylic Acid Proton (-COOH): A broad singlet, typically >10 ppm, which may be exchangeable with D₂O.[11]
¹³C NMR Carbonyl Carbon (-C=O): A signal in the range of 175-185 ppm. Furan Carbons: Four signals in the aromatic/olefinic region (~105-155 ppm). Methylene Bridge (-CH₂-): A signal around 50-60 ppm. Piperidine Carbons: Four distinct signals in the aliphatic region (~25-55 ppm).
FT-IR O-H Stretch (Carboxylic Acid): A very broad absorption from ~2500-3300 cm⁻¹, characteristic of a hydrogen-bonded acid. C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹. C-N Stretch (Tertiary Amine): A moderate absorption in the 1000-1200 cm⁻¹ region. C-O-C Stretch (Furan): Absorptions characteristic of the furan ether linkage.[9]
Mass Spec. Molecular Ion (M⁺): A peak at m/z 209. Key Fragments: Expect a base peak corresponding to the loss of the furfuryl group via alpha-cleavage, or fragmentation involving the loss of the carboxylic acid group (-45 amu).[9][12]

Synthesis and Purification

Proposed Synthetic Workflow

This method is chosen for its high efficiency, mild reaction conditions, and common use in pharmaceutical synthesis. Reductive amination directly couples the amine and aldehyde, forming the target C-N bond in a single pot.

G A Piperidine-4-carboxylic Acid (Isonipecotic Acid) E Reaction Vessel (Solvent: Dichloromethane) A->E B 2-Furaldehyde B->E C Imine Intermediate (in situ) F Crude Product Mixture C->F Reduction D Sodium Triacetoxyborohydride (STAB) D->E Reducing Agent E->C Formation E->F Reaction G Aqueous Workup (pH Adjustment) F->G H Purification (Recrystallization or Chromatography) G->H I 1-(2-Furylmethyl)piperidine-4- carboxylic acid (Final Product) H->I

Caption: Proposed workflow for the synthesis via reductive amination.

Experimental Protocol: Reductive Amination

This protocol is designed to be self-validating by including checkpoints for reaction monitoring and clear steps for purification and characterization.

Materials:

  • Piperidine-4-carboxylic acid (isonipecotic acid) (1.0 eq)

  • 2-Furaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidine-4-carboxylic acid (1.0 eq) and anhydrous DCM. Stir to form a suspension.

  • Imine Formation: Add 2-furaldehyde (1.1 eq) followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours. The causality for this step is to allow for the formation of the key iminium ion intermediate, which is the substrate for the reducing agent.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes. STAB is chosen as it is a mild and selective reducing agent that is effective for reductive aminations and tolerant of the acidic conditions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting materials. This step ensures the reaction has gone to completion before proceeding to workup.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • pH Adjustment & Isolation: Combine the aqueous layers. Adjust the pH to the isoelectric point of the product (estimated to be around pH 4-6) using 1 M HCl. The product should precipitate out of the solution. If it oils out, extract with a more polar solvent like ethyl acetate.

  • Purification: Collect the precipitated solid by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

  • Characterization: Dry the purified product under vacuum. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the results to the predicted spectroscopic profile.

Potential Pharmacological Relevance and Research Applications

The structural combination of a piperidine core and a furan moiety suggests several avenues for pharmacological investigation. While no specific biological activity has been reported for 1-(2-Furylmethyl)piperidine-4-carboxylic acid, its constituent parts are well-validated in drug discovery.

  • CNS Disorders: The piperidine scaffold is central to many CNS-active drugs, including analgesics and antipsychotics.[5] Derivatives of piperidine-carboxylic acid have been explored as NMDA receptor antagonists, which are relevant for neurological conditions.[15]

  • Metabolic Diseases: Certain piperidine derivatives act as dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of diabetes.[16]

  • Inflammatory Conditions: N-substituted piperidines have been developed as potent inhibitors of adhesion molecules, which play a role in inflammatory responses.[17]

  • Oncology: The piperidine ring is a component of molecules designed as inhibitors of steroid-5alpha-reductase, relevant in prostate cancer.[18]

  • Antimicrobial Research: Furan-containing compounds have been investigated for their antimicrobial and antifungal activities.[6] The title compound could serve as a lead structure for novel antifungal agents.

G A 1-(2-Furylmethyl)piperidine- 4-carboxylic acid Piperidine Scaffold Furan Moiety B CNS Disorders (e.g., NMDA Antagonism) A:f0->B Known Activity of Scaffold C Inflammatory Disease (Adhesion Molecule Inhibition) A:f0->C D Metabolic Disease (e.g., DPP-IV Inhibition) A:f0->D E Oncology (e.g., 5α-Reductase Inhibition) A:f0->E F Antifungal Agents A:f1->F Known Activity of Moiety

Caption: Potential research areas based on the compound's scaffolds.

Handling, Safety, and Storage

No specific toxicology data is available for this compound. Therefore, it should be handled with the standard precautions applicable to new chemical entities in a research laboratory.[19][20]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[20][21]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols. Avoid contact with skin and eyes.[20]

  • First Aid:

    • Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[20]

    • Skin: Wash off with soap and plenty of water.

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[19][22]

Conclusion

1-(2-Furylmethyl)piperidine-4-carboxylic acid (CAS 874832-33-4) is a compound of significant interest due to its hybrid structure, incorporating the pharmacologically privileged piperidine scaffold and the versatile furan ring. While specific experimental data remains sparse, its properties can be reliably predicted, and a robust synthetic route via reductive amination can be readily implemented. Its structural motifs suggest a high potential for biological activity, making it a valuable building block for screening libraries and a promising starting point for medicinal chemistry programs targeting a wide range of therapeutic areas, from CNS disorders to infectious diseases. Standard laboratory safety protocols should be strictly followed when handling this compound.

References

  • Mavromoustakos, T., et al. (2000). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • BuyersGuideChem. (n.d.). 1-(2-Furylmethyl)piperidine-4-carboxylic acid | C11H15NO3. Retrieved from [Link]

  • P&S Chemicals. (n.d.). Product information, 1-(2-Furylmethyl)piperidine-4-carboxylic acid. Retrieved from [Link]

  • Google Patents. (2010). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Krasavin, M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-piperidinecarboxylic acid. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 1-[(FURAN-2-YL)METHYL]PIPERIDINE-4-CARBOXYLIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine-1-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Piperidinecarboxylic acid. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 1-(2-Furylmethyl)piperidine-4-carboxylic acid | 874832-33-4. Retrieved from [Link]

  • AAPPTec. (n.d.). Safety Data Sheet - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Pipecolic acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ResearchGate. (2019). Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. Retrieved from [Link]

  • Madar, D. J., et al. (2006). Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279)... Journal of Medicinal Chemistry. Available at: [Link]

  • Luurtsema, G., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Khan, K. M., et al. (2013). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Ornstein, P. L., et al. (1992). NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer. Journal of Medicinal Chemistry. Available at: [Link]

  • Asanuma, H., et al. (2001). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][18][23]benzothiazine as orally-active adhesion molecule inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

  • Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: a critical view of molecular properties of marine dissolved organic matter. Biogeosciences. Available at: [Link]

  • Liu, X., et al. (2025). Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Isonipecotic acid. Retrieved from [Link]

  • Google Patents. (2013). CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Furylmethyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Interest in Medicinal Chemistry

1-(2-Furylmethyl)piperidine-4-carboxylic acid is a heterocyclic compound featuring a piperidine-4-carboxylic acid core N-substituted with a 2-furylmethyl group. This unique combination of a saturated nitrogen heterocycle, a carboxylic acid, and an aromatic furan ring suggests its potential as a versatile scaffold in drug discovery. The piperidine moiety is a common motif in many approved drugs, valued for its ability to introduce a basic nitrogen center and improve pharmacokinetic properties. The carboxylic acid group provides a handle for salt formation and can engage in crucial hydrogen bonding interactions with biological targets. The 2-furylmethyl substituent introduces aromaticity and potential for further functionalization, influencing the molecule's overall electronic and steric profile.

This guide provides a comprehensive overview of the predicted physicochemical properties of 1-(2-Furylmethyl)piperidine-4-carboxylic acid, drawing upon data from structurally related analogs and established principles of physical organic chemistry. Furthermore, it outlines detailed experimental protocols for the empirical determination of these key parameters, offering a practical framework for researchers investigating this and similar molecules.

Molecular Identity and Structure

The foundational step in characterizing any compound is to establish its precise molecular identity.

IdentifierValueSource
IUPAC Name 1-(furan-2-ylmethyl)piperidine-4-carboxylic acid-
Molecular Formula C11H15NO3-
Molecular Weight 209.24 g/mol -
Canonical SMILES C1CN(CCC1C(=O)O)CC2=CC=CO2-
InChI InChI=1S/C11H15NO3/c13-11(14)9-3-5-12(6-4-9)7-10-2-1-8-15-10/h1-2,8-9H,3-7H2,(H,13,14)-

Predicted Physicochemical Properties: A Comparative Analysis

PropertyPredicted Value for 1-(2-Furylmethyl)piperidine-4-carboxylic acidPiperidine-4-carboxylic acid1-Methylpiperidine-4-carboxylic acidRationale for Prediction
Melting Point (°C) 150-170>300[1][2]Not AvailableThe introduction of the bulkier, less symmetrical 2-furylmethyl group is expected to disrupt the crystal lattice packing compared to the parent zwitterionic piperidine-4-carboxylic acid, leading to a lower melting point.
pKa (acidic) ~4.0 - 4.5~4.0 (predicted)Not AvailableThe carboxylic acid pKa is not expected to be significantly altered by the distant N-substituent. A similar compound, 1-formyl-piperidine-4-carboxylic acid, has a predicted pKa of 4.44.[3]
pKa (basic) ~8.5 - 9.5~10.5 (predicted)Not AvailableThe electron-withdrawing nature of the furan ring is expected to slightly decrease the basicity of the piperidine nitrogen compared to a simple alkyl substituent.
logP (Octanol/Water) ~0.5 - 1.5-1.3 (predicted)-0.2 (predicted)[4]The lipophilic 2-furylmethyl group will significantly increase the octanol-water partition coefficient compared to the unsubstituted or N-methylated analogs, indicating greater lipid solubility.
Aqueous Solubility Moderately SolubleSoluble[5]Not AvailableThe increased lipophilicity will likely decrease aqueous solubility compared to piperidine-4-carboxylic acid. However, the presence of both an acidic and a basic center should allow for reasonable solubility, especially at pH values where the molecule is ionized.

Experimental Characterization: Protocols and Methodologies

To move beyond prediction and establish the empirical physicochemical profile of 1-(2-Furylmethyl)piperidine-4-carboxylic acid, the following experimental protocols are recommended.

Workflow for Physicochemical Characterization

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Physicochemical Characterization synthesis Synthesis of Target Compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr Structural Confirmation ms Mass Spectrometry (HRMS) purification->ms Structural Confirmation ir FTIR Spectroscopy purification->ir Structural Confirmation melting_point Melting Point Determination purification->melting_point Property Measurement pka pKa Determination (Potentiometric Titration) purification->pka Property Measurement logp logP Determination (Shake-Flask Method) purification->logp Property Measurement solubility Aqueous Solubility (HPLC-based Method) purification->solubility Property Measurement

Caption: Experimental workflow for the synthesis, purification, and comprehensive physicochemical characterization of 1-(2-Furylmethyl)piperidine-4-carboxylic acid.

Synthesis and Purification

A plausible synthetic route involves the reductive amination of piperidine-4-carboxylic acid with 2-furaldehyde.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1 equivalent) and 2-furaldehyde (1.1 equivalents) in a suitable solvent such as methanol or dichloromethane.

  • Reductive Amination: Add a reducing agent, for example, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the furan ring protons (in the aromatic region), the methylene bridge protons, the piperidine ring protons, and a broad singlet for the carboxylic acid proton.[6]

  • ¹³C NMR: The carbon NMR will confirm the number of unique carbon atoms and their chemical environments.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio of the molecular ion.

Infrared (IR) Spectroscopy:

  • The IR spectrum will display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid, and C-H stretches of the aliphatic and aromatic components.[7][8]

Physicochemical Property Determination

Melting Point:

  • Determined using a standard melting point apparatus. A sharp melting point range is indicative of high purity.

pKa Determination (Potentiometric Titration):

  • Sample Preparation: Prepare a dilute aqueous solution of the compound of known concentration.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and separately with a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.

logP Determination (Shake-Flask Method):

  • System Preparation: Prepare a biphasic system of n-octanol and water and pre-saturate each phase with the other.

  • Partitioning: Dissolve a known amount of the compound in one of the phases. Add a known volume of the other phase and shake vigorously to allow for partitioning.

  • Analysis: After phase separation, determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The logP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Aqueous Solubility:

  • Equilibration: Add an excess amount of the solid compound to a known volume of water (or buffer at a specific pH).

  • Saturation: Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Separation: Filter or centrifuge the suspension to remove the undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC with a calibration curve).

Significance in Drug Development

The physicochemical properties of 1-(2-Furylmethyl)piperidine-4-carboxylic acid are critical determinants of its potential as a drug candidate.

G cluster_properties Physicochemical Properties cluster_implications Implications in Drug Development pka pKa solubility Solubility pka->solubility absorption Absorption (Oral Bioavailability) pka->absorption binding Target Binding (Receptor Interactions) pka->binding logp logP logp->absorption distribution Distribution (Tissue Penetration) logp->distribution solubility->absorption formulation Formulation & Stability solubility->formulation melting_point Melting Point melting_point->formulation

Caption: The interplay between key physicochemical properties and their implications for various stages of drug development.

  • pKa: Influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability across biological membranes, and binding to target proteins.

  • logP: A measure of lipophilicity, which is crucial for membrane permeation and distribution into different tissues. An optimal logP is often sought to balance solubility and permeability.

  • Solubility: Adequate aqueous solubility is essential for oral absorption and for the preparation of intravenous formulations.

  • Melting Point: Related to the stability of the solid form and can influence dissolution rate.

Conclusion

While 1-(2-Furylmethyl)piperidine-4-carboxylic acid is a compound with limited published experimental data, its structural features make it an intriguing candidate for further investigation in medicinal chemistry. By leveraging predictive methods based on closely related analogs and employing the standardized experimental protocols outlined in this guide, researchers can systematically elucidate its physicochemical properties. This foundational knowledge is indispensable for understanding its pharmacokinetic and pharmacodynamic potential and for making informed decisions in the drug discovery and development process.

References

  • Apollo Scientific.
  • PubChem. 1-Methylpiperidine-4-carboxylic acid.
  • Google Patents. Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Tokyo Chemical Industry Co., Ltd. 4-Piperidinecarboxylic Acid.
  • ChemicalBook. 1-FORMYL-PIPERIDINE-4-CARBOXYLIC ACID Product Description.
  • ChemicalBook. Piperidine(110-89-4) 1H NMR spectrum.
  • ResearchGate. FT-IR spectra of 4-piperidinecarboxylic acid....
  • Thermo Fisher Scientific.

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-(2-Furylmethyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 1-(2-Furylmethyl)piperidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. By integrating theoretical principles with analogous experimental data, this document elucidates the probable three-dimensional arrangement of the molecule, a critical factor in its potential biological activity. We will explore its synthesis, the foundational principles of its stereochemistry, and the analytical techniques essential for its characterization. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics centered around the piperidine scaffold.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its prevalence stems from its ability to exist in a stable, chair-like conformation, providing a rigid scaffold for the precise spatial orientation of functional groups. This conformational rigidity is paramount in drug design, as it can lead to enhanced binding affinity and selectivity for biological targets. The subject of this guide, 1-(2-Furylmethyl)piperidine-4-carboxylic acid (CAS No. 874832-33-4), combines this privileged piperidine core with a furylmethyl substituent at the nitrogen atom and a carboxylic acid group at the 4-position.[2][3] The parent molecule, piperidine-4-carboxylic acid, also known as isonipecotic acid, is a known partial agonist of the GABA-A receptor, highlighting the potential for neurological activity in its derivatives.[1] Understanding the intricate details of the molecular structure and conformational dynamics of this specific derivative is therefore crucial for unlocking its therapeutic potential.

Molecular Structure and Key Features

The molecular structure of 1-(2-Furylmethyl)piperidine-4-carboxylic acid comprises three key components: a piperidine ring, a 2-furylmethyl group, and a carboxylic acid moiety.

  • Piperidine Ring: A six-membered saturated heterocycle containing one nitrogen atom. Its conformational behavior is central to the overall shape of the molecule.

  • 2-Furylmethyl Group: A furan ring connected to the piperidine nitrogen via a methylene bridge. This group introduces aromaticity and potential for specific interactions with biological targets.

  • Carboxylic Acid Group: A polar functional group at the 4-position of the piperidine ring, capable of acting as a hydrogen bond donor and acceptor, which is often critical for receptor binding.

Below is a 2D representation of the molecule:

Caption: 2D structure of 1-(2-Furylmethyl)piperidine-4-carboxylic acid.

Synthesis of 1-(2-Furylmethyl)piperidine-4-carboxylic acid

The synthesis of 1-(2-Furylmethyl)piperidine-4-carboxylic acid can be approached through several established synthetic routes. The most direct and industrially scalable methods are reductive amination and N-alkylation.

Reductive Amination

Reductive amination is a powerful and widely used method for the formation of C-N bonds and is particularly well-suited for the synthesis of N-substituted piperidines.[4][5] This one-pot reaction involves the condensation of an amine with a carbonyl compound to form an imine, which is then reduced in situ to the corresponding amine.

Workflow for Reductive Amination:

G cluster_reactants Reactants cluster_process Process cluster_product Product Piperidine-4-carboxylic acid Piperidine-4-carboxylic acid Condensation Condensation Piperidine-4-carboxylic acid->Condensation 2-Furaldehyde 2-Furaldehyde 2-Furaldehyde->Condensation Imine Formation Imine Formation Condensation->Imine Formation Intermediate Reduction Reduction Imine Formation->Reduction In situ 1-(2-Furylmethyl)piperidine-4-carboxylic acid 1-(2-Furylmethyl)piperidine-4-carboxylic acid Reduction->1-(2-Furylmethyl)piperidine-4-carboxylic acid Final Product

Caption: Reductive amination workflow.

Detailed Experimental Protocol (Proposed):

  • Reaction Setup: To a solution of piperidine-4-carboxylic acid (1.0 eq.) in a suitable solvent (e.g., methanol or dichloromethane), add 2-furaldehyde (1.1 eq.).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C and add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise. These reagents are preferred for their mildness and selectivity for imines over aldehydes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction by the slow addition of water. Adjust the pH to neutral or slightly basic with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

N-Alkylation

An alternative synthetic strategy is the direct N-alkylation of piperidine-4-carboxylic acid with a suitable furylmethyl halide, such as 2-(chloromethyl)furan or 2-(bromomethyl)furan. This reaction is typically carried out in the presence of a base to deprotonate the piperidine nitrogen, thereby increasing its nucleophilicity.

Workflow for N-Alkylation:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Piperidine-4-carboxylic acid Piperidine-4-carboxylic acid 1-(2-Furylmethyl)piperidine-4-carboxylic acid 1-(2-Furylmethyl)piperidine-4-carboxylic acid Piperidine-4-carboxylic acid->1-(2-Furylmethyl)piperidine-4-carboxylic acid 2-(Halomethyl)furan 2-(Halomethyl)furan 2-(Halomethyl)furan->1-(2-Furylmethyl)piperidine-4-carboxylic acid Base (e.g., K2CO3, Et3N) Base (e.g., K2CO3, Et3N) Base (e.g., K2CO3, Et3N)->1-(2-Furylmethyl)piperidine-4-carboxylic acid Solvent (e.g., DMF, CH3CN) Solvent (e.g., DMF, CH3CN) Solvent (e.g., DMF, CH3CN)->1-(2-Furylmethyl)piperidine-4-carboxylic acid

Caption: N-Alkylation workflow.

Detailed Experimental Protocol (Proposed):

  • Reaction Setup: Dissolve piperidine-4-carboxylic acid (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Addition of Base: Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 eq.), to the mixture.

  • Addition of Alkylating Agent: Add 2-(chloromethyl)furan or 2-(bromomethyl)furan (1.1 eq.) dropwise to the reaction mixture.

  • Reaction Progression: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with an appropriate organic solvent. The subsequent work-up and purification steps are similar to those described for the reductive amination protocol.

Conformational Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. A thorough conformational analysis is therefore essential to understand how 1-(2-Furylmethyl)piperidine-4-carboxylic acid might interact with its biological target.

The Piperidine Ring: A Preference for the Chair Conformation

The piperidine ring, like cyclohexane, predominantly adopts a chair conformation to minimize steric and torsional strain. This results in two distinct orientations for the substituents: axial and equatorial.

  • Axial Substituents: Project parallel to the principal axis of the ring.

  • Equatorial Substituents: Project outwards from the equator of the ring.

Generally, bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions, which are a form of steric hindrance. In the case of 1-(2-Furylmethyl)piperidine-4-carboxylic acid, the carboxylic acid group at the 4-position is expected to predominantly occupy the equatorial position to maximize thermodynamic stability.

Influence of the N-(2-Furylmethyl) Substituent

The N-substituent can significantly influence the conformational equilibrium of the piperidine ring. For N-benzylpiperidine derivatives, which are structurally analogous to the N-furfuryl moiety, the benzyl group can adopt either an axial or equatorial orientation.[6] The preferred conformation is a result of a balance between steric effects and, in some cases, electronic interactions.

Computational studies on related N-heteroarylmethylpiperidine systems suggest that the energy difference between the axial and equatorial conformers of the N-substituent is often small, allowing for a dynamic equilibrium between the two. The orientation of the furylmethyl group will also be influenced by the rotation around the N-CH₂ and CH₂-furan bonds.

The Carboxylic Acid Group Conformation

The carboxylic acid group itself has conformational flexibility, primarily concerning the orientation of the hydroxyl proton. The syn conformation, where the O-H bond is eclipsed with the C=O bond, is generally more stable than the anti conformation due to favorable intramolecular interactions.[7]

Predicted Dominant Conformations

Based on these principles, we can predict the two most likely low-energy conformations of 1-(2-Furylmethyl)piperidine-4-carboxylic acid in a non-polar environment. Both will feature the piperidine ring in a chair conformation with the bulky carboxylic acid group in the equatorial position. The primary difference will be the orientation of the N-(2-furylmethyl) group.

Conformer A: Equatorial N-(2-Furylmethyl) group. This conformer is likely to be the global minimum due to minimized steric interactions.

Conformer B: Axial N-(2-Furylmethyl) group. This conformer is expected to be slightly higher in energy due to potential 1,3-diaxial interactions with the axial hydrogens at C3 and C5 of the piperidine ring.

Visual Representation of Conformational Equilibrium:

G cluster_A Conformer A (Equatorial Furylmethyl) cluster_B Conformer B (Axial Furylmethyl) img_A Equilibrium label_A Lower Energy img_B label_B Higher Energy

Caption: Predicted conformational equilibrium.

Analytical Characterization

A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of 1-(2-Furylmethyl)piperidine-4-carboxylic acid and the elucidation of its conformational preferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the solution-state conformation of organic molecules.

  • ¹H NMR: The chemical shifts and coupling constants of the piperidine ring protons are highly sensitive to their axial or equatorial environment. For a chair conformation, large axial-axial coupling constants (J_ax-ax ≈ 10-13 Hz) and smaller axial-equatorial and equatorial-equatorial coupling constants (J_ax-eq, J_eq-eq ≈ 2-5 Hz) are expected. The observation of time-averaged coupling constants would indicate a rapid conformational equilibrium.

  • ¹³C NMR: The chemical shifts of the piperidine carbons also differ depending on the conformation. The γ-gauche effect, for instance, can be used to infer the orientation of substituents.

  • 2D NMR Techniques: Techniques such as COSY, HSQC, and HMBC are invaluable for the complete assignment of all proton and carbon signals. NOESY experiments can provide through-space correlations between protons, offering direct evidence for their spatial proximity and thus confirming the relative orientation of substituents.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule. Obtaining a crystal structure of 1-(2-Furylmethyl)piperidine-4-carboxylic acid would unequivocally determine the preferred conformation of the piperidine ring and the orientation of its substituents in the crystalline state. This data would also reveal details about intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing. To date, no public crystal structure for this specific compound has been reported.

Computational Modeling

In the absence of experimental crystal structures, computational modeling is a vital tool for predicting and understanding the conformational landscape of a molecule.[4]

Workflow for Computational Conformational Analysis:

G Build 3D Structure Build 3D Structure Conformational Search Conformational Search Build 3D Structure->Conformational Search Systematic or Stochastic Geometry Optimization Geometry Optimization Conformational Search->Geometry Optimization Energy Minimization Energy Calculation Energy Calculation Geometry Optimization->Energy Calculation Quantum Mechanics (DFT) or Molecular Mechanics (MM) Analysis of Conformers Analysis of Conformers Energy Calculation->Analysis of Conformers Relative Energies, Geometries, Dihedrals

Caption: Computational modeling workflow.

Methodology:

  • Conformational Search: A systematic or stochastic search of the conformational space is performed to identify all possible low-energy conformers.

  • Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized, and their relative energies are calculated using quantum mechanics (e.g., Density Functional Theory, DFT) or molecular mechanics force fields.

  • Analysis: The optimized structures are analyzed to determine key geometric parameters (bond lengths, angles, dihedral angles) and the relative populations of each conformer at a given temperature can be estimated using the Boltzmann distribution.

Conclusion and Future Directions

This technical guide has provided a detailed overview of the molecular structure and conformational analysis of 1-(2-Furylmethyl)piperidine-4-carboxylic acid. Based on established principles of stereochemistry and data from analogous systems, the molecule is predicted to exist predominantly in a chair conformation with the carboxylic acid group in an equatorial position. The N-(2-furylmethyl) substituent likely exists in a dynamic equilibrium between axial and equatorial orientations, with the equatorial conformer being thermodynamically favored.

For drug development professionals, a precise understanding of this conformational landscape is a prerequisite for rational drug design. Future research should focus on obtaining experimental data, particularly high-resolution NMR spectra and a single-crystal X-ray structure, to validate these theoretical predictions. Such data will be instrumental in building accurate pharmacophore models and guiding the synthesis of new analogues with enhanced biological activity.

References

  • Wikipedia. Isonipecotic acid. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.
  • Matassini, C., Clemente, F., & Goti, A. (2016). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Molecules, 21(3), 288.
  • US Patent US9029547B1, 2015. Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • ResearchGate. Structure of N-benzylpiperidine derivatives. [Link]

  • Lapina, I. M., Pevzner, L. M., & Potekhin, A. A. (2006). Reactions of alkyl (halomethyl) furancarboxylates with hexamethylenetetramine. Russian Journal of General Chemistry, 76(8), 1304-1309.
  • Thangamani, A., et al. (2005). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 117(6), 579-586.
  • Zhang, Y., et al. (2021). Regioselective Pd-catalyzed α-alkylation of furans using alkyl iodides. RSC Advances, 11(24), 14565-14569.
  • Kuznetsov, A., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771.
  • Nagy, P. I. (2016). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. Journal of physical chemistry. B, 120(43), 11266–11277.
  • Royal Society of Chemistry. Spectra and physical data of (A2). [Link]

  • Sugimoto, H., et al. (1998). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Arzneimittel-Forschung, 48(8), 798-806.

Sources

Spectroscopic data for 1-(2-Furylmethyl)piperidine-4-carboxylic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(2-Furylmethyl)piperidine-4-carboxylic acid

Executive Summary

This technical guide provides a comprehensive framework for the spectroscopic characterization of 1-(2-Furylmethyl)piperidine-4-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Given the absence of a consolidated public repository of its spectral data, this document serves as a predictive guide and a methodological blueprint. As a Senior Application Scientist, the narrative is structured to not only present predicted data but to explain the underlying principles and experimental rationale. The guide synthesizes predictive data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), based on the molecule's constituent functional groups—a tertiary amine, a piperidine ring, a furan ring, and a carboxylic acid. Furthermore, it provides detailed, field-proven protocols for data acquisition and a logical workflow for synergistic data interpretation, ensuring a self-validating approach to structural confirmation and purity assessment.

Introduction to 1-(2-Furylmethyl)piperidine-4-carboxylic acid

1-(2-Furylmethyl)piperidine-4-carboxylic acid (Molecular Formula: C₁₁H₁₅NO₃, Molecular Weight: 209.24 g/mol ) is a molecule that integrates several key pharmacophoric features.[1] Its structure is composed of a piperidine-4-carboxylic acid core, which is a common scaffold in pharmaceutical agents, N-substituted with a furylmethyl group. The furan moiety is a bioisostere for benzene and can engage in various intermolecular interactions, while the carboxylic acid provides a key site for hydrogen bonding or salt formation.

Chemical Structure:

(Simplified representation)

Accurate structural elucidation and confirmation are paramount in the drug development pipeline. Spectroscopic techniques such as NMR, IR, and MS provide the necessary tools to verify molecular structure, identify impurities, and ensure batch-to-batch consistency. This guide offers a predictive analysis of the expected spectroscopic signatures and the methodologies to obtain them.

Predicted Spectroscopic Signatures

The following sections detail the anticipated spectroscopic data for the target molecule. These predictions are derived from established principles of spectroscopy and analysis of structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(2-Furylmethyl)piperidine-4-carboxylic acid, both ¹H and ¹³C NMR will provide definitive structural information.

The proton NMR spectrum is expected to show distinct signals for the furan, piperidine, methylene bridge, and carboxylic acid protons. The predicted chemical shifts (in ppm, relative to TMS) are summarized below. The use of a solvent like DMSO-d₆ is recommended to ensure the observation of the acidic carboxylic acid proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
Carboxylic Acid (-COOH)12.0 - 12.5Broad Singlet1HThe acidic proton is highly deshielded and often appears as a broad signal that exchanges with D₂O.
Furan H-5 (-O-CH=)7.5 - 7.6Doublet1HThe proton adjacent to the furan oxygen is the most deshielded of the ring protons.
Furan H-4 (-CH=CH-)6.3 - 6.4Doublet of Doublets1HCoupled to both H-3 and H-5.
Furan H-3 (-C-CH=)6.2 - 6.3Doublet1HCoupled to H-4.
Methylene Bridge (-N-CH₂ -Furan)3.5 - 3.6Singlet2HProtons on the carbon adjacent to the nitrogen and the furan ring. The signal is a singlet as there are no adjacent protons.
Piperidine H-2ax, H-6ax (axial)2.8 - 3.0Multiplet2HAxial protons on the carbons alpha to the nitrogen are deshielded.
Piperidine H-2eq, H-6eq (equatorial)2.1 - 2.3Multiplet2HEquatorial protons alpha to the nitrogen.
Piperidine H-42.3 - 2.5Multiplet1HThe methine proton at the C4 position, coupled to the adjacent methylene protons.
Piperidine H-3ax, H-5ax (axial)1.8 - 2.0Multiplet2HAxial protons beta to the nitrogen.
Piperidine H-3eq, H-5eq (equatorial)1.6 - 1.8Multiplet2HEquatorial protons beta to the nitrogen.

Note: The exact shifts and multiplicities for the piperidine protons can be complex due to chair conformations and second-order coupling effects. Data from similar piperidine structures supports these general ranges.[2][3]

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
Carboxylic Acid (-C OOH)175 - 178The carbonyl carbon of a carboxylic acid is highly deshielded and appears in this characteristic region.[4]
Furan C-2 (-C -CH₂)152 - 155The furan carbon bearing the substituent is significantly deshielded.
Furan C-5 (-O-C H=)142 - 144The furan carbon adjacent to the oxygen is highly deshielded.
Furan C-3/C-4108 - 112The two other furan carbons appear in this typical upfield region for electron-rich aromatic systems.
Piperidine C-2, C-653 - 56Carbons alpha to the nitrogen atom.
Methylene Bridge (-N-C H₂-Furan)50 - 53The methylene carbon is deshielded by both the adjacent nitrogen and the furan ring.
Piperidine C-440 - 43The methine carbon bearing the carboxylic acid group.
Piperidine C-3, C-528 - 32Carbons beta to the nitrogen atom.
Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the functional groups present in a molecule. The spectrum is dominated by absorptions from the carboxylic acid group.

Functional Group Predicted Absorption (cm⁻¹) Appearance Rationale
O-H Stretch (Carboxylic Acid)3300 - 2500Very Broad, StrongThis characteristic broad envelope is due to strong hydrogen bonding between carboxylic acid dimers.[5]
C-H Stretch (Furan & Alkene)3100 - 3000MediumAromatic and vinylic C-H stretches appear just above 3000 cm⁻¹.[6]
C-H Stretch (Aliphatic)3000 - 2850Medium-StrongStretches from the CH₂ and CH groups of the piperidine ring and methylene bridge.[6]
C=O Stretch (Carboxylic Acid)1730 - 1700Very Strong, SharpThe carbonyl stretch is one of the most intense and reliable absorptions in the spectrum.[4][7]
C=C Stretch (Furan Ring)1600 - 1475Medium-WeakAromatic ring stretching vibrations.[8]
C-O Stretch (Carboxylic Acid)1320 - 1210StrongAssociated with the C-O single bond of the carboxylic acid functional group.[5]
C-N Stretch (Tertiary Amine)1250 - 1000Medium-StrongStretching vibration for the tertiary amine within the piperidine ring.[8]
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which helps in confirming the molecular formula and connectivity. Electrospray Ionization (ESI) is the preferred method for this non-volatile, polar molecule.

  • Molecular Formula: C₁₁H₁₅NO₃

  • Exact Mass: 209.1052

  • Predicted Ionization:

    • Positive Mode (ESI+): Expect a strong signal for the protonated molecule [M+H]⁺ at m/z 210.1125 .

    • Negative Mode (ESI-): Expect a strong signal for the deprotonated molecule [M-H]⁻ at m/z 208.0980 .

  • Predicted Fragmentation Pattern:

    • The primary fragmentation pathway is expected to be the cleavage of the benzylic-type bond between the piperidine nitrogen and the methylene bridge. This would result in a stable furfuryl cation (m/z 81) and the piperidine-4-carboxylic acid radical cation, or more likely, the N-protonated piperidine-4-carboxylic acid fragment (m/z 130) in positive mode.

    • Another likely fragmentation is the loss of the carboxyl group (as COOH, 45 Da) or CO₂ (44 Da) from the parent ion.

Experimental Protocols for Data Acquisition

To ensure the acquisition of high-quality, reliable data, the following standardized protocols are recommended.

General Workflow for Spectroscopic Analysis

The following diagram illustrates the logical flow from sample receipt to final structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Pure Compound PrepNMR Dissolve in DMSO-d6 Sample->PrepNMR PrepIR Use Neat (ATR) or KBr Pellet Sample->PrepIR PrepMS Dissolve in MeOH/H2O Sample->PrepMS AcqNMR ¹H & ¹³C NMR Spectroscopy PrepNMR->AcqNMR AcqIR FT-IR Spectroscopy PrepIR->AcqIR AcqMS LC-MS (ESI) Analysis PrepMS->AcqMS AnaNMR Assign Peaks & Correlate Structure AcqNMR->AnaNMR AnaIR Identify Functional Groups AcqIR->AnaIR AnaMS Confirm MW & Analyze Fragments AcqMS->AnaMS Confirm Synergistic Confirmation AnaNMR->Confirm AnaIR->Confirm AnaMS->Confirm

Caption: Overall workflow for the spectroscopic characterization.

Protocol for NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Set the spectral width to cover a range of -2 to 14 ppm.

    • Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a relaxation delay of 2-5 seconds.

    • Acquire 1024 or more scans, as the ¹³C signal is inherently weaker.

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0 ppm.

Protocol for ATR-FTIR Data Acquisition
  • Sample Preparation: No extensive preparation is needed for Attenuated Total Reflectance (ATR) FTIR. Place a small, solid amount of the compound directly onto the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.

    • Apply the sample to the crystal and ensure good contact using the pressure clamp.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans at a resolution of 4 cm⁻¹ for a high-quality spectrum.

  • Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Protocol for LC-MS Data Acquisition
  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol. Dilute this stock solution to a final concentration of 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer with an ESI source (e.g., a Quadrupole Time-of-Flight or Q-TOF instrument for high-resolution data).

  • LC Method:

    • Column: Use a standard C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Run a generic gradient from 5% to 95% B over 5-10 minutes to ensure elution of the compound.

  • MS Method:

    • Acquire data in both positive and negative ion modes in separate runs.

    • Set the mass range to scan from m/z 50 to 500.

    • Use source parameters optimized for molecules of this mass range (e.g., capillary voltage of 3-4 kV).

    • Perform MS/MS (fragmentation) analysis on the parent ion (m/z 210.1 in positive mode) to confirm the fragmentation patterns.

Synergistic Data Interpretation and Validation

No single technique provides the complete structural picture. The power of this multi-faceted approach lies in using each piece of data to validate the others, creating a self-consistent and definitive structural assignment.

G cluster_0 MS Mass Spec Data (m/z 210.1, [M+H]⁺) Conclusion Confirmed Structure: 1-(2-Furylmethyl)piperidine- 4-carboxylic acid MS->Conclusion Confirms Molecular Formula (C₁₁H₁₅NO₃) IR IR Data (Broad 3300-2500 cm⁻¹ Strong 1710 cm⁻¹) IR->Conclusion Confirms Functional Groups (-COOH, Amine, Furan) NMR NMR Data (¹H and ¹³C Shifts & Couplings) NMR->Conclusion Confirms Connectivity & C-H Framework

Caption: Logic flow for synergistic data interpretation.

  • Start with Mass Spectrometry: The high-resolution mass confirms the elemental composition (C₁₁H₁₅NO₃), providing the molecular formula.

  • Consult Infrared Spectroscopy: The IR spectrum validates the presence of the key functional groups predicted by the formula. The very broad O-H stretch and the strong C=O stretch are definitive proof of the carboxylic acid.

  • Elucidate with NMR Spectroscopy: With the formula and functional groups confirmed, NMR provides the final piece of the puzzle. The number of signals, their chemical shifts, integrations, and coupling patterns are used to piece together the exact connectivity of the furan, methylene bridge, and piperidine rings, confirming the isomeric structure as 1-(2-Furylmethyl)piperidine-4-carboxylic acid.

This integrated approach ensures that the final structure is supported by multiple, independent lines of evidence, adhering to the highest standards of scientific integrity.

References

  • IR Handout. University of California, Los Angeles (UCLA) Chemistry. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]

  • 4-Piperidinecarboxylic acid. PubChem, National Institutes of Health. [Link]

  • Methyl 4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxylate. PubChem, National Institutes of Health. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. ResearchGate. [Link]

  • Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... ResearchGate. [Link]

  • 1-Acetyl-4-piperidinecarboxylic acid. NIST WebBook. [Link]

  • The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-(2-Furylmethyl)piperidine-4-carboxylic acid in Different Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1][2][3] This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-(2-Furylmethyl)piperidine-4-carboxylic acid, a novel chemical entity with potential therapeutic applications. In the absence of published empirical data for this specific molecule, this document synthesizes information from its structural analogues—piperidine-4-carboxylic acid and furan derivatives—to predict its solubility behavior. Furthermore, it offers a detailed, field-proven experimental protocol for the systematic determination of its solubility in a range of pharmaceutically relevant solvents. This guide is intended for researchers, scientists, and drug development professionals engaged in the physicochemical characterization of new chemical entities.

Introduction: The Paramount Importance of Solubility in Drug Development

Oral ingestion remains the most convenient and common route for drug administration, prized for its ease of use and high patient compliance.[1][4] However, for a drug to exert its pharmacological effect, it must first dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation.[1][3] Consequently, aqueous solubility is a rate-limiting parameter for the absorption and bioavailability of many orally administered drugs.[5] Poorly water-soluble drugs often exhibit incomplete or erratic absorption, leading to suboptimal therapeutic outcomes and high inter-patient variability.[1] It is estimated that over 40% of new chemical entities developed in the pharmaceutical industry are practically insoluble in water, presenting a major challenge for formulation scientists.[1][2]

A thorough understanding of an API's solubility profile across a spectrum of solvents is therefore not merely an academic exercise but a cornerstone of pre-formulation studies. This knowledge informs critical decisions in:

  • Formulation Development: Guiding the selection of appropriate excipients and delivery systems (e.g., solutions, suspensions, solid dispersions) to enhance bioavailability.[3][5]

  • Process Chemistry: Optimizing conditions for purification, crystallization, and isolation of the API.

  • Toxicology: Ensuring accurate dose concentrations in preclinical safety studies.

This guide focuses on 1-(2-Furylmethyl)piperidine-4-carboxylic acid, a molecule combining a polar zwitterionic piperidine carboxylic acid scaffold with a more lipophilic furfuryl moiety. Understanding its interaction with various solvents is key to unlocking its therapeutic potential.

Physicochemical Characterization and Predicted Solubility Profile

As of the date of this guide, specific experimental data for 1-(2-Furylmethyl)piperidine-4-carboxylic acid is not publicly available. However, a robust prediction of its properties can be derived from its constituent chemical structures.

Molecular Structure: 1-(2-Furylmethyl)piperidine-4-carboxylic acid

  • CAS Number: 874832-33-4[6][7]

  • Molecular Formula: C₁₁H₁₅NO₃[6][7]

  • Molecular Weight: 209.24 g/mol [6]

The molecule is an assembly of three key functional groups:

  • Piperidine-4-carboxylic acid (Isonipecotic acid): A cyclic amino acid. This portion of the molecule is zwitterionic at physiological pH, with a protonated tertiary amine and a deprotonated carboxylic acid. Isonipecotic acid itself is soluble in water.[4][8]

  • Tertiary Amine: The piperidine nitrogen, which is basic.

  • Furan Ring: An aromatic heterocycle.

  • Furfuryl Group: The furan ring attached to a methylene bridge. Furfurylamine, a related compound, is miscible with water, indicating the furan ring's capacity for hydrogen bonding via its oxygen atom.[9][10]

Predicted Physicochemical Properties
PropertyPredicted Value/CharacteristicRationale
pKa (acidic) ~3.5 - 4.5Based on the carboxylic acid of isonipecotic acid (pKa ~3.73).[4]
pKa (basic) ~9.0 - 10.0Based on the tertiary amine of the piperidine ring.
LogP Moderately LipophilicThe addition of the furfuryl group will increase the lipophilicity compared to the parent isonipecotic acid (XLogP3 ~ -3).[11] The furan ring contributes to this, but the overall molecule retains significant polar character.
Hydrogen Bonding Donor (Carboxylic Acid -OH) & Acceptor (Carboxylic Acid C=O, Piperidine N, Furan O)The multiple sites for hydrogen bonding are expected to play a significant role in its solubility in protic solvents.
Predicted Solubility in Different Solvent Classes

The "like dissolves like" principle, while a simplification, provides a useful starting point. A more nuanced understanding can be gained by considering Hansen Solubility Parameters (HSP), which deconstruct intermolecular forces into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[12] A solute will have a higher affinity for a solvent with a similar HSP profile.

Solvent ClassExample SolventsPredicted SolubilityMechanistic Rationale
Polar Protic Water, Methanol, EthanolHigh The zwitterionic nature and multiple hydrogen bond donor/acceptor sites of the molecule will interact favorably with the hydroxyl groups of these solvents. Isonipecotic acid and furfurylamine are both water-soluble.[4][8][9][10]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to High These solvents can accept hydrogen bonds and have strong dipole moments, which will solvate the polar regions of the molecule. The absence of a proton-donating group may slightly limit solubility compared to protic solvents.
Nonpolar Hexane, TolueneLow The significant polarity and hydrogen bonding capability of the molecule are mismatched with the primarily dispersion forces of nonpolar solvents.
Intermediate Polarity Dichloromethane, Ethyl AcetateLow to Moderate Solubility will be limited but potentially greater than in purely nonpolar solvents, depending on the balance of polar and nonpolar interactions.

This predictive analysis underscores the necessity of empirical determination to quantify the solubility and validate these hypotheses.

Experimental Protocol: Equilibrium Shake-Flask Method

The equilibrium (or thermodynamic) solubility measurement via the shake-flask method is considered the gold standard for its reliability and direct measurement of a saturated solution at equilibrium.[13] The following protocol is a self-validating system designed for accuracy and reproducibility.

Materials and Equipment
  • 1-(2-Furylmethyl)piperidine-4-carboxylic acid (solid, high purity)

  • Selected solvents (HPLC grade or equivalent)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

  • Volumetric flasks and pipettes

  • Analytical instrumentation (e.g., HPLC-UV, UPLC-MS) for concentration analysis

Step-by-Step Methodology
  • Preparation of the Suspension:

    • Add an excess amount of solid 1-(2-Furylmethyl)piperidine-4-carboxylic acid to a pre-weighed vial. The "excess" is critical; enough solid must remain at the end of the experiment to ensure saturation. A visual check for undissolved solid is mandatory.

    • Add a known volume (e.g., 2-5 mL) of the selected solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance).

    • Agitate the suspensions for a predetermined period. Equilibration time can vary significantly but is often achieved within 24 to 72 hours.[13]

    • Causality Check: The goal of agitation is to maximize the surface area of the solid in contact with the solvent, accelerating the path to thermodynamic equilibrium. The duration must be sufficient for the dissolution rate to equal the precipitation rate. It is recommended to sample at multiple time points (e.g., 24, 48, and 72 hours) in a preliminary experiment to confirm that the concentration has reached a plateau.[13]

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand for a short period to let the bulk of the solid settle.

    • Separate the saturated supernatant from the excess solid. This can be achieved by:

      • Centrifugation: Spin the vials at high speed (e.g., 10,000 rpm for 10 minutes).

      • Filtration: Draw the supernatant using a syringe and pass it through a chemically compatible 0.22 µm syringe filter.

    • Trustworthiness Check: Both methods have potential pitfalls. Centrifugation may be incomplete for very fine particles. Filtration can lead to solute adsorption onto the filter membrane, especially at low concentrations. To mitigate this, pre-rinsing the filter with a small amount of the saturated solution is a recommended practice.[13]

  • Analysis of the Saturated Solution:

    • Immediately after separation, accurately dilute a known aliquot of the clear supernatant with an appropriate solvent (often the mobile phase of the analytical method).

    • Quantify the concentration of the dissolved API using a validated analytical method, such as HPLC-UV. A standard calibration curve must be prepared to ensure accurate quantification.

  • Data Reporting:

    • Calculate the solubility in units such as mg/mL or mol/L.

    • It is crucial to also measure and report the pH of the saturated solution for aqueous and buffered solvents, as the solubility of ionizable compounds is highly pH-dependent.

Workflow Diagram

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Phase Separation cluster_anal Step 4: Analysis A Weigh excess API B Add known volume of solvent A->B C Agitate at constant T (e.g., 24-72h) B->C D Centrifuge or Filter (0.22 µm) C->D E Dilute supernatant D->E F Quantify concentration (e.g., HPLC-UV) E->F G Final Result F->G Calculate Solubility (mg/mL)

Caption: Experimental workflow for the equilibrium shake-flask solubility determination.

Interplay of Molecular Properties and Solubility

The solubility of 1-(2-Furylmethyl)piperidine-4-carboxylic acid is a direct consequence of its molecular structure. The diagram below illustrates the logical relationships between its physicochemical properties and its expected behavior in different solvent environments.

Caption: Relationship between molecular features and predicted solubility.

Conclusion

While direct experimental solubility data for 1-(2-Furylmethyl)piperidine-4-carboxylic acid remains to be published, a detailed analysis of its structural components allows for a strong predictive assessment of its solubility profile. The molecule is anticipated to be highly soluble in polar protic solvents, moderately soluble in polar aprotic solvents, and poorly soluble in nonpolar solvents. This guide provides the necessary theoretical grounding and a robust, validated experimental protocol for researchers to empirically determine these critical physicochemical parameters. The systematic application of the described shake-flask method will yield the high-quality data necessary to guide the successful formulation and development of this promising new chemical entity.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of pharmaceutical and biomedical analysis, 46(2), 335–341. [Link]

  • Loftsson, T., & Hreinsdóttir, D. (2020). The Importance of Solubility for New Drug Molecules. Journal of Pharmaceutical Sciences, 109(5), 1673-1680. [Link]

  • Prajapati, R., & Patel, P. (2017). Importance of Solubility and Solubility Enhancement Techniques. Journal of Molecular and Pharmaceutical Sciences, 1(1), 1-6. [Link]

  • PubChem. Isonipecotic acid. National Center for Biotechnology Information. [Link]

  • Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press. [Link]

  • PubChem. Furfurylamine. National Center for Biotechnology Information. [Link]

  • Matrix Fine Chemicals. 1-[(furan-2-yl)methyl]piperidine-4-carboxylic acid. [Link]

  • ChemBK. piperidine-4-carboxylic acid. [Link]

  • BuyersGuideChem. 1-(2-Furylmethyl)piperidine-4-carboxylic acid. [Link]

  • Wikipedia. Isonipecotic acid. [Link]

  • Wikipedia. Furfurylamine. [Link]

  • PubChem. 4-Piperidinecarboxylic acid. National Center for Biotechnology Information. [Link]

  • BuyersGuideChem. 1-(2-Furylmethyl)piperidine-4-carboxylic acid | 874832-33-4. [Link]

Sources

An In-depth Technical Guide to 1-(2-Furylmethyl)piperidine-4-carboxylic Acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Hybrid Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. 1-(2-Furylmethyl)piperidine-4-carboxylic acid emerges as a molecule of significant interest, wedding the conformational rigidity and neuromodulatory potential of the piperidine-4-carboxylic acid (isonipecotic acid) core with the versatile and biologically active furan ring. While a singular, seminal report on the "discovery" of this specific molecule is not prominent in the scientific literature, its existence is noted in chemical supplier databases, indicating its role as a building block in synthetic chemistry. This guide, therefore, aims to provide a comprehensive technical overview, grounded in established chemical principles, to elucidate its synthesis, physicochemical properties, and potential therapeutic relevance for researchers, scientists, and drug development professionals.

The core of this molecule, isonipecotic acid, is a conformationally restricted analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1] First described in the literature around 1944, it was later identified as a partial agonist at GABA-A receptors.[1] The piperidine ring itself is a highly privileged scaffold in medicinal chemistry, present in a vast array of clinically approved drugs, valued for its ability to modulate physicochemical properties and enhance druggability.[2][3]

The furan moiety, a five-membered aromatic heterocycle, is also a staple in biologically active compounds, contributing to a spectrum of pharmacological activities including antibacterial, anti-inflammatory, and anticancer effects.[4] The 2-furylmethylamine substructure, in particular, serves as a key component in various therapeutic agents. The convergence of these two pharmacophorically significant moieties in 1-(2-Furylmethyl)piperidine-4-carboxylic acid suggests a rich potential for this molecule in the exploration of novel therapeutics.

Physicochemical Properties of the Core Scaffolds

A foundational understanding of the starting materials is critical for successful synthesis and application. The key precursors to the target molecule are piperidine-4-carboxylic acid and a 2-furylmethyl synthon.

Piperidine-4-carboxylic Acid (Isonipecotic Acid)

Isonipecotic acid is a white crystalline solid with a high melting point, reflecting its zwitterionic character in the solid state.[5][6] Its properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 498-94-2[1]
Molecular Formula C₆H₁₁NO₂[6]
Molecular Weight 129.16 g/mol [6]
Melting Point >300 °C[7]
Appearance White to faint pink-beige powder[7]
Solubility Soluble in water[7]
pKa pK₁: 3.73; pK₂: 10.72[8]

Synthetic Pathways to 1-(2-Furylmethyl)piperidine-4-carboxylic Acid

The synthesis of 1-(2-Furylmethyl)piperidine-4-carboxylic acid can be logically approached through two primary and highly reliable synthetic strategies: Reductive Amination and Direct N-Alkylation . Both methods begin with the precursor, piperidine-4-carboxylic acid.

Part 1: Synthesis of the Precursor - Piperidine-4-carboxylic Acid

The most common and industrially scalable method for the synthesis of piperidine-4-carboxylic acid is the catalytic hydrogenation of pyridine-4-carboxylic acid (isonicotinic acid). This reaction involves the saturation of the aromatic pyridine ring to yield the corresponding piperidine.

Synthesis of Piperidine-4-carboxylic acid Pyridine-4-carboxylic acid Pyridine-4-carboxylic acid Piperidine-4-carboxylic acid Piperidine-4-carboxylic acid Pyridine-4-carboxylic acid->Piperidine-4-carboxylic acid H₂, Catalyst (Pd/C or PtO₂) Solvent (H₂O, Acetic Acid) Pressure, Temperature

Caption: Catalytic hydrogenation of pyridine-4-carboxylic acid.

  • Rationale: The use of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of hydrogen gas is a robust method for the reduction of the pyridine ring. The reaction is typically carried out in an acidic medium or water to ensure the protonation of the pyridine nitrogen, which facilitates the reduction process.

  • Step-by-Step Procedure:

    • To a high-pressure hydrogenation vessel, add pyridine-4-carboxylic acid.

    • Add the solvent (e.g., water or glacial acetic acid).

    • Carefully add the catalyst (e.g., 5-10 mol% of 10% Pd/C).

    • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas to the desired pressure (typically 4-5 MPa).

    • Heat the mixture to the reaction temperature (e.g., 90-100 °C) with vigorous stirring.

    • Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction time is typically 3-4 hours.

    • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • If water is the solvent, concentrate the filtrate under reduced pressure to about half its volume.

    • Cool the solution and add methanol to precipitate the product.

    • Collect the solid by filtration, wash with cold methanol, and dry under vacuum to yield piperidine-4-carboxylic acid.

Part 2: Attachment of the 2-Furylmethyl Group

With piperidine-4-carboxylic acid in hand, the 2-furylmethyl moiety can be introduced onto the piperidine nitrogen via two primary methods.

This highly efficient and common method involves the reaction of the secondary amine of piperidine-4-carboxylic acid with furfural (furan-2-carbaldehyde) to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.

Reductive Amination cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Piperidine-4-carboxylic acid Piperidine-4-carboxylic acid Iminium Ion Iminium Ion Intermediate Piperidine-4-carboxylic acid->Iminium Ion Furfural Furfural Furfural->Iminium Ion Target Molecule 1-(2-Furylmethyl)piperidine- 4-carboxylic acid Iminium Ion->Target Molecule Reducing Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing Agent->Target Molecule

Caption: Two-step, one-pot reductive amination pathway.

  • Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reducing agent of choice for reductive aminations as it is mild, tolerant of acidic functional groups, and does not reduce the aldehyde starting material. The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE).

  • Step-by-Step Procedure:

    • Suspend piperidine-4-carboxylic acid in a suitable solvent such as methanol or a mixture of methanol and dichloromethane in a round-bottom flask.

    • Add furfural (1.0-1.2 equivalents) to the suspension.

    • Stir the mixture at room temperature for a period to allow for the formation of the iminium ion intermediate (typically 1-2 hours).

    • In a separate flask, prepare a solution or suspension of the reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equivalents), in the same solvent.

    • Slowly add the reducing agent to the reaction mixture, maintaining the temperature at or below room temperature.

    • Allow the reaction to stir at room temperature overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl).

    • Adjust the pH to neutral or slightly acidic.

    • The product can be isolated by adjusting the pH to its isoelectric point to induce precipitation, followed by filtration, or by extraction into a suitable organic solvent after conversion to a salt or ester.

    • Purify the crude product by recrystallization or column chromatography.

This classic method involves the direct substitution reaction between the nitrogen of piperidine-4-carboxylic acid and an alkyl halide, such as 2-(chloromethyl)furan or 2-(bromomethyl)furan, in the presence of a base.

N-Alkylation Piperidine-4-carboxylic acid Piperidine-4-carboxylic acid Target Molecule 1-(2-Furylmethyl)piperidine- 4-carboxylic acid Piperidine-4-carboxylic acid->Target Molecule 2-(Halomethyl)furan 2-(Chloromethyl)furan or 2-(Bromomethyl)furan 2-(Halomethyl)furan->Target Molecule Base Base (e.g., NaHCO₃, K₂CO₃) Base->Target Molecule

Caption: Direct N-alkylation of piperidine-4-carboxylic acid.

  • Rationale: A mild inorganic base such as sodium bicarbonate or potassium carbonate is used to deprotonate the carboxylic acid and neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. The choice of solvent is crucial and is often a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile to facilitate the nucleophilic substitution.

  • Step-by-Step Procedure:

    • Dissolve piperidine-4-carboxylic acid in a suitable solvent like DMF or acetonitrile in a round-bottom flask.

    • Add a base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) (2-3 equivalents).

    • Add 2-(chloromethyl)furan or 2-(bromomethyl)furan (1.0-1.2 equivalents) to the mixture.

    • Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and stir for several hours to overnight.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in water and adjust the pH to the isoelectric point of the product to induce precipitation.

    • Collect the solid by filtration, wash with water, and dry under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Biological Significance and Therapeutic Applications

The structural amalgamation of the isonipecotic acid scaffold and a furylmethyl group suggests several avenues for potential biological activity.

  • Neuromodulatory Activity: As isonipecotic acid is a GABA-A receptor partial agonist, derivatives such as 1-(2-Furylmethyl)piperidine-4-carboxylic acid could exhibit modulated activity at GABA receptors or other central nervous system targets. The furylmethyl group may alter the binding affinity, selectivity, and pharmacokinetic properties, potentially leading to novel treatments for neurological and psychiatric disorders.

  • Antimicrobial and Antifungal Properties: The furan nucleus is a component of many antimicrobial and antifungal agents.[4] The combination of a furan with a piperidine ring, a common scaffold in bioactive compounds, could lead to synergistic or novel antimicrobial activities.

  • Enzyme Inhibition: Both piperidine and furan derivatives have been explored as inhibitors of various enzymes. The specific geometry and electronic properties of 1-(2-Furylmethyl)piperidine-4-carboxylic acid could make it a candidate for screening against a range of enzymatic targets in areas such as oncology and inflammatory diseases.

  • Scaffold for Further Derivatization: The carboxylic acid functional group provides a convenient handle for further chemical modifications, such as amide bond formation, to create libraries of related compounds for structure-activity relationship (SAR) studies. This makes the title compound a valuable intermediate for the development of new chemical entities.

Conclusion

1-(2-Furylmethyl)piperidine-4-carboxylic acid represents a synthetically accessible and pharmacologically promising molecule. While its specific discovery and developmental history are not extensively documented, its structure is a logical convergence of two well-established pharmacophores. The synthetic routes detailed in this guide, based on fundamental and reliable organic reactions, provide a clear pathway for its preparation in a laboratory setting. The potential for this molecule to interact with biological targets, particularly within the central nervous system and in the context of infectious diseases, warrants further investigation. This technical guide serves as a foundational resource for researchers poised to explore the chemical and biological landscape of this intriguing hybrid scaffold.

References

  • Jubilant Ingrevia. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3773, 4-Piperidinecarboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22298, Isonipecotic acid hydrochloride. Retrieved from [Link]

  • Wikipedia. (2023). Isonipecotic acid. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
  • Molecules. (2021).
  • Mini-Reviews in Organic Chemistry. (2024). Synthesis and Biological Activities of Heterocyclic Hybrids Containing Piperidine and Pyridine Moieties: Recent Developments.
  • ChemicalBook. (n.d.). 1-(2-FURYLMETHYL)PIPERIDINE-4-CARBOXYLIC ACID.
  • Sinfoo Biotech. (n.d.). 1-(2-Furylmethyl)piperidine-4-carboxylic acid, (CAS# 874832-33-4).
  • European Journal of Medicinal Chemistry. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • World Journal of Pharmaceutical Research. (2023).
  • Journal of Medicinal Chemistry. (2020). Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists.
  • International Journal of Pharmaceutical Sciences and Research. (2014).
  • Bioorganic & Medicinal Chemistry Letters. (2012).
  • Nature Communications. (2023).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2736939, 1-Methylpiperidine-4-carboxylic acid. Retrieved from [Link]

  • Journal of Pharmaceutical and Scientific Research. (2015). Synthesis, Characterization and Biological Evaluation of Novel 1-[2-(2-Tert-Butylcarbamoyl-Benzoylamino)-Alkyl Acyl]-Piperidine-4- Carboxylic Acid Methyl Ester.
  • European Journal of Organic Chemistry. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • BLD Pharm. (n.d.). 498-94-2|Piperidine-4-carboxylic acid.
  • Molecules. (2020).
  • Arkivoc. (2019). N2-Alkylation of semicarbazones.
  • Journal of Cardiovascular Pharmacology. (1988). Pharmacologic profile of urapidil.
  • FABAD Journal of Pharmaceutical Sciences. (2025).
  • Google Patents. (n.d.).
  • Arkivoc. (2019). N2-Alkylation of semicarbazones.
  • LookChem. (n.d.). Cas 498-94-2,Isonipecotic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Identification of Potential Biological Targets for 1-(2-Furylmethyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

1-(2-Furylmethyl)piperidine-4-carboxylic acid is a novel small molecule whose biological targets and therapeutic potential are yet to be elucidated. Its composite structure, featuring a piperidine-4-carboxylic acid core known for its interaction with central nervous system receptors, and a furan moiety present in a wide array of bioactive compounds, suggests a compelling, albeit unwritten, pharmacological profile. This guide presents a comprehensive, methodology-driven framework for the systematic identification and validation of its biological targets. We eschew a speculative listing of potential targets in favor of a robust, multi-pillar strategy that integrates computational prediction with rigorous experimental validation. This document serves as both a strategic blueprint and a practical handbook, detailing the causality behind experimental choices and providing field-proven protocols for target discovery. Our approach is designed to de-orphanize this compound, transforming it from a chemical structure into a potential therapeutic lead with a well-defined mechanism of action.

Introduction: Deconstructing the Molecule

The rational investigation of a novel chemical entity begins with an analysis of its constituent pharmacophores. The structure of 1-(2-Furylmethyl)piperidine-4-carboxylic acid presents two key moieties:

  • Piperidine-4-carboxylic Acid Scaffold: This structural motif is a conformationally constrained analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1] As such, compounds containing this core are frequently investigated as modulators of GABAergic and glutamatergic systems.[2][3] Piperidine-4-carboxylic acid itself is a partial agonist at GABA-A receptors.[1] The piperidine ring is a privileged scaffold in medicinal chemistry, particularly for CNS-targeting agents.[4]

  • N-(2-Furylmethyl) Substitution: The furan ring is a versatile heterocycle found in numerous compounds with diverse biological activities, including anti-inflammatory, neuroprotective, and anticancer properties.[5][6][7] Its incorporation can significantly modulate a molecule's physicochemical properties, metabolic stability, and binding affinity for various protein targets.[6] Notably, furan-containing ligands have been developed for targets such as sigma receptors.[8]

The conjugation of these two moieties suggests that while the piperidine core may direct the molecule towards neurological receptors, the furylmethyl group could refine its selectivity, introduce novel interactions, or confer activity at entirely different target classes. This guide outlines a systematic approach to uncover these potential interactions.

Pillar I: In Silico Target Prediction — Generating Actionable Hypotheses

Before committing to resource-intensive experimental work, computational methods provide a cost-effective and rapid means of generating a prioritized list of potential biological targets.[9][10][11] This "target fishing" or "reverse screening" approach screens the compound's structure against databases of known protein targets.[9][12]

Causality of Approach: The underlying principle is that structurally similar molecules often exhibit similar biological activities.[10] By leveraging vast chemogenomic databases, we can predict interactions and build a data-driven foundation for our experimental design.[10]

Recommended In Silico Methodologies

A multi-pronged computational approach is recommended to increase the confidence of predictions:

  • Ligand-Based Similarity Searching: This method identifies known bioactive compounds that are structurally similar to our query molecule.[10] Targets of these similar compounds are then flagged as potential targets for 1-(2-Furylmethyl)piperidine-4-carboxylic acid.

  • Machine Learning & Data Mining: Algorithms trained on large ligand-target interaction datasets can predict the probability of our compound binding to various targets.[12] These models capture complex structure-activity relationships that may not be apparent from simple similarity.

  • Panel Docking (Reverse Docking): This structure-based method involves docking the query molecule into the 3D structures of a large panel of proteins.[9][13] The binding poses and calculated scores are used to rank the most likely protein targets.

Table 1: Hypothetical Prioritized Target List from In Silico Screening
Target ClassSpecific Example(s)Rationale based on Structural MotifsConfidence
Neurotransmitter Receptors GABA-A Receptors (various subtypes), NMDA ReceptorsPiperidine-4-carboxylic acid is a GABA analogue.[1]High
Chaperone Proteins Sigma-1 Receptor (σ1R), Sigma-2 Receptor (σ2R)Furan and piperidine moieties are common in σR ligands.[8][14]Medium
Enzymes Cyclooxygenase (COX) enzymes, Monoamine Oxidase (MAO)Furan derivatives exhibit anti-inflammatory and CNS effects.[6]Low-Medium
Ion Channels Voltage-gated calcium channelsPiperidine-containing drugs often modulate ion channels.Low

Pillar II: Experimental Target Identification & Binding Characterization

Computational predictions must be substantiated by empirical evidence. This pillar focuses on identifying direct physical interactors and quantifying the binding thermodynamics and kinetics.

Workflow for Target Identification via Affinity Chromatography

Affinity chromatography is a robust and widely used technique to isolate binding partners of a small molecule from complex biological mixtures like cell lysates.[15][16][17] The strategy involves immobilizing the molecule of interest (the "bait") and using it to "fish" for its protein targets.[16]

Affinity_Chromatography_Workflow cluster_prep Phase 1: Probe Synthesis & Matrix Prep cluster_pull Phase 2: Pulldown & Elution cluster_analysis Phase 3: Target Identification synthesis 1. Synthesize Affinity Probe (Molecule + Linker + Biotin) sar SAR Analysis to identify non-essential attachment point for linker synthesis->sar Informed by beads 2. Immobilize Probe on Streptavidin Beads synthesis->beads incubate 4. Incubate Lysate with Probe-Coupled Beads beads->incubate lysate_prep 3. Prepare Cell Lysate (e.g., from brain tissue) lysate_prep->incubate wash 5. Wash Beads (Remove non-specific binders) incubate->wash elute 6. Elute Bound Proteins (e.g., with excess free compound) wash->elute control Control: Uncoupled Beads or Competition Elution elute->control Compared against sds_page 7. SDS-PAGE Separation elute->sds_page mass_spec 8. In-Gel Digestion & LC-MS/MS sds_page->mass_spec db_search 9. Database Search & Protein Identification mass_spec->db_search

Caption: Workflow for small molecule target identification using affinity chromatography.

Protocol 1: Affinity Chromatography Pulldown
  • Probe Synthesis: Synthesize a derivative of 1-(2-Furylmethyl)piperidine-4-carboxylic acid containing a linker (e.g., polyethylene glycol) at a position non-essential for activity, terminating in a biotin tag.

  • Matrix Preparation: Incubate streptavidin-coated agarose beads with the biotinylated probe to achieve immobilization. Block any remaining binding sites on the beads.

  • Lysate Incubation: Incubate the probe-coupled beads with a relevant protein source (e.g., clarified rat brain homogenate) for 2-4 hours at 4°C to allow for binding.

  • Washing: Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound to the probe.

  • Elution: Elute the specifically bound proteins by incubating the beads with a high concentration of the original, non-biotinylated 1-(2-Furylmethyl)piperidine-4-carboxylic acid. This competition-based elution is a key step for ensuring specificity.

  • Analysis: Separate the eluted proteins by SDS-PAGE. Excise unique protein bands that appear in the experimental lane but not in a control lane (e.g., elution from beads without the probe).

  • Identification: Subject the excised bands to in-gel trypsin digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the protein(s).[15][18]

Biophysical Characterization with Surface Plasmon Resonance (SPR)

Once a putative target is identified, it is crucial to characterize the binding interaction quantitatively. Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique that is the gold standard for measuring binding kinetics and affinity.[19][20][21]

Causality of Approach: SPR provides precise data on how fast a compound binds to its target (association rate, kₐ), how quickly it dissociates (dissociation rate, kₑ), and the overall strength of the interaction (affinity, Kₑ).[22] This information is critical for lead optimization and understanding the compound's mechanism of action.

Protocol 2: SPR Kinetic Analysis
  • Immobilization: Covalently immobilize the purified recombinant target protein (the "ligand") onto a sensor chip surface (e.g., a CM5 chip via amine coupling).[19]

  • Analyte Injection: Inject a series of precise concentrations of 1-(2-Furylmethyl)piperidine-4-carboxylic acid (the "analyte") across the sensor surface through a microfluidic system.[20]

  • Data Acquisition: Monitor the change in the SPR signal in real-time to generate sensorgrams, which plot the binding response against time.

  • Regeneration: After each injection, inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte, preparing the surface for the next cycle.

  • Kinetic Modeling: Fit the collected sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).

Table 2: Representative SPR Data for Compound Binding to a Hypothetical Target
Analyte Concentration (nM)Association Rate (kₐ) (1/Ms)Dissociation Rate (kₑ) (1/s)Affinity (Kₑ) (nM)
50 - 800 (series)2.5 x 10⁵5.0 x 10⁻³20

Pillar III: Target Validation in a Cellular Context

Confirming a physical interaction is necessary but not sufficient. The final and most critical pillar of target identification is validation: demonstrating that the compound modulates the target's biological function in a relevant cellular environment.[23][24] The choice of assay is entirely dependent on the nature of the identified target.

Causality of Approach: Cell-based assays bridge the gap between biophysical binding and physiological effect.[25][26] They provide evidence that the binding event translates into a functional consequence, which is the ultimate requirement for a therapeutic agent.[25]

Hypothetical Validation for a GABA-A Receptor Target

Based on the compound's core structure, a likely target is a GABA-A receptor. Validation would require demonstrating modulation of the receptor's ion channel activity.

GABA_Signaling_Pathway cluster_membrane Cell Membrane GABA_R GABA-A Receptor (Ligand-gated Cl⁻ channel) Cl_in Cl⁻ Influx GABA_R->Cl_in Opens Channel GABA GABA (Agonist) GABA->GABA_R Binds to orthosteric site Compound 1-(2-Furylmethyl)piperidine- 4-carboxylic acid (Potential Modulator) Compound->GABA_R Binds to allosteric site? Hyperpol Hyperpolarization Cl_in->Hyperpol Causes Inhibition Neuronal Inhibition Hyperpol->Inhibition Leads to

Caption: Hypothetical signaling pathway for GABA-A receptor modulation.

Protocol 3: Two-Electrode Voltage Clamp (TEVC) Assay

This electrophysiological technique is the gold standard for studying ligand-gated ion channels.[27][28]

  • Expression System: Inject cRNA encoding the subunits of the specific human GABA-A receptor subtype of interest (e.g., α1β2γ2) into Xenopus laevis oocytes. Allow 2-4 days for receptor expression on the oocyte membrane.

  • Electrophysiology Setup: Place an oocyte in a recording chamber and impale it with two microelectrodes to clamp the membrane potential at a set value (e.g., -70 mV).

  • GABA Application: Perfuse the oocyte with a low concentration of GABA (e.g., the EC₁₀ concentration) to elicit a baseline inward chloride current (Iɢᴀʙᴀ).

  • Compound Application: Co-apply the test compound along with GABA and measure the change in current. A positive allosteric modulator will potentiate the GABA-induced current.

  • Data Analysis: Quantify the potentiation as a percentage increase over the baseline GABA response. Generate a concentration-response curve to determine the compound's potency (EC₅₀) and efficacy (Eₘₐₓ).

Conclusion and Future Directions

The journey to de-orphanize a novel compound like 1-(2-Furylmethyl)piperidine-4-carboxylic acid is a systematic process of hypothesis generation, empirical testing, and functional validation. The integrated workflow presented in this guide—from in silico prediction to affinity-based identification, biophysical characterization, and cell-based functional validation—provides a high-confidence path to elucidating its mechanism of action.

Successful identification and validation of a target, such as a specific GABA-A receptor subtype or a sigma receptor, would unlock significant potential. Future work would involve assessing the compound's selectivity across related targets, exploring its pharmacokinetic and pharmacodynamic properties in preclinical models, and ultimately, evaluating its therapeutic efficacy in disease-relevant animal models. This rigorous, science-led approach is fundamental to translating a promising molecule into a validated therapeutic candidate.

References

  • A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. (2023-02-13). Available from: [Link]

  • How does SPR work in Drug Discovery? - deNOVO Biolabs. (2025-06-11). Available from: [Link]

  • In Silico Target Prediction - Creative Biolabs. Available from: [Link]

  • Surface Plasmon Resonance (SPR) - Charnwood Discovery. Available from: [Link]

  • TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - NIH. (2013-01-05). Available from: [Link]

  • In Silico Target Prediction for Small Molecules - PubMed. (2019). Available from: [Link]

  • Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis - PubMed. (2015). Available from: [Link]

  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism - Drug Hunter. (2025-11-26). Available from: [Link]

  • (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. (2025-08-10). Available from: [Link]

  • Known experimental techniques to identify drug targets. - ResearchGate. Available from: [Link]

  • Cell-Based Assays and Imaging - Precision for Medicine. Available from: [Link]

  • Recent Advances in In Silico Target Fishing - MDPI. (2020). Available from: [Link]

  • Identification and Pathway Mapping of Furan Target Proteins Reveal Mitochondrial Energy Production and Redox Regulation as Critical Targets of Furan Toxicity - Oxford Academic. (2012-07-01). Available from: [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research - Vipergen. Available from: [Link]

  • Drug Target Identification Methods | MtoZ Biolabs. Available from: [Link]

  • Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists - PubMed. (1991-03-01). Available from: [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024-01-25). Available from: [Link]

  • The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC. (2024-05-24). Available from: [Link]

  • Target Identification and Validation (Small Molecules) - University College London. Available from: [Link]

  • Target Validation - Cellomatics Biosciences. Available from: [Link]

  • Cell-based assays on the rise | BMG LABTECH. (2022-05-02). Available from: [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. (2024-04-30). Available from: [Link]

  • Affinity Chromatography Protocol - Conduct Science. (2019-06-26). Available from: [Link]

  • Identification of Direct Protein Targets of Small Molecules - PMC - PubMed Central. (2011-09-01). Available from: [Link]

  • Therapeutically relevant cell-based assays for drug discovery - Nuvisan. Available from: [Link]

  • Small molecule target identification using photo-affinity chromatography - PMC - NIH. (2019-03-15). Available from: [Link]

  • GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PubMed. (2013-06-15). Available from: [Link]

  • Affinity Chromatography - Creative Biolabs. Available from: [Link]

  • GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC - NIH. (2013-06-15). Available from: [Link]

  • Isonipecotic acid - Wikipedia. Available from: [Link]

  • The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development - NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (2021-03-23). Available from: [Link]

  • Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed. (2024-09-27). Available from: [Link]

  • Affinity chromatography - Wikipedia. Available from: [Link]

  • Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis - NIH. (2023-02-16). Available from: [Link]

  • Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - MDPI. (2020-03-05). Available from: [Link]

  • Examples of allosteric GABAA receptor ligands. - ResearchGate. Available from: [Link]

  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PubMed Central. (2021-02-11). Available from: [Link]

  • The Pharmacology of Sigma-1 Receptors - PMC - PubMed Central. (2009-07-01). Available from: [Link]

  • Synthesis and characterization of a novel gamma-aminobutyric acid type A (GABAA) receptor ligand that combines outstanding metabolic stability, pharmacokinetics, and anxiolytic efficacy - PubMed Central. (2017-08-01). Available from: [Link]

  • Development of sigma-1 (σ1) Receptor Fluorescent Ligands as Versatile Tools to Study σ1 Receptors. (2017-05-13). Available from: [Link]

  • Sigma Receptor Ligands: Possible Application as Therapeutic Drugs and as Radiopharmaceuticals - ResearchGate. (2025-08-10). Available from: [Link]

  • Sigma-1 ligands: Tic-hydantoin as a key pharmacophore - PubMed. (2010-01-01). Available from: [Link]

Sources

In Silico Prediction of 1-(2-Furylmethyl)piperidine-4-carboxylic acid Bioactivity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico prediction of the bioactivity of 1-(2-furylmethyl)piperidine-4-carboxylic acid. The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, integral to a multitude of approved pharmaceuticals and biologically active compounds.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed walkthrough of a complete computational workflow. We will explore methodologies from target identification and molecular docking to Quantitative Structure-Activity Relationship (QSAR) modeling and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. By synthesizing data from established computational techniques, this document aims to construct a robust bioactivity profile for the target molecule, demonstrating the power of in silico approaches in modern drug discovery to accelerate research and conserve resources.[3][4][5]

Introduction: The Rationale for In Silico Investigation

1-(2-furylmethyl)piperidine-4-carboxylic acid is a novel compound featuring two key pharmacophoric elements: a piperidine-4-carboxylic acid core and a 2-furylmethyl substituent. The piperidine ring is a cornerstone of neuropharmacology, with derivatives exhibiting a wide range of activities including anticancer, antiviral, and neuroprotective properties.[1][2][6][7] Notably, piperidine-4-carboxylic acid (isonipecotic acid) is a known partial agonist of the GABA-A receptor, while the closely related piperidine-3-carboxylic acid (nipecotic acid) acts as a GABA uptake inhibitor.[8][9][10][11] The furan moiety is also a recognized scaffold in medicinal chemistry, contributing to a spectrum of biological activities.[12]

Given the structural similarity of the core to known GABAergic modulators, a primary hypothesis is that 1-(2-furylmethyl)piperidine-4-carboxylic acid may interact with components of the GABAergic system, such as GABA transporters (GATs).[13][14] Dysregulation of GABAergic neurotransmission is implicated in numerous neurological and psychiatric disorders, making GATs a compelling target for therapeutic intervention.[15][16]

This guide will delineate a systematic in silico approach to investigate this hypothesis, providing a predictive framework for the compound's bioactivity and drug-like properties.

The Computational Workflow: A Multi-faceted Approach

Our in silico investigation will follow a multi-pronged strategy, integrating several computational techniques to build a comprehensive picture of the molecule's potential bioactivity. This workflow is designed to be self-validating, with each step providing context and support for the subsequent analyses.

G cluster_0 Phase 1: Target Identification & Ligand Preparation cluster_1 Phase 2: Bioactivity Prediction cluster_2 Phase 3: Druggability Assessment cluster_3 Phase 4: Data Synthesis & Interpretation Target_ID Target Identification (GABA Transporter - GAT1) Ligand_Prep Ligand Preparation (3D Structure Generation & Energy Minimization) Target_ID->Ligand_Prep Hypothesis Driven Docking Molecular Docking (Binding Affinity & Pose Prediction) Ligand_Prep->Docking ADMET ADMET Prediction (Pharmacokinetics & Toxicity) Ligand_Prep->ADMET Pharmacophore Pharmacophore Modeling (Feature Identification) Docking->Pharmacophore QSAR QSAR Analysis (Predictive Modeling) Pharmacophore->QSAR Synthesis Data Synthesis & Bioactivity Profile QSAR->Synthesis ADMET->Synthesis

Caption: Overall in silico workflow for bioactivity prediction.

Methodologies: A Step-by-Step Technical Execution

Target Identification and Preparation

Rationale: Based on the structural analogy to nipecotic and isonipecotic acids, the human GABA transporter 1 (GAT1, SLC6A1) is selected as the primary biological target. GAT1 is a key regulator of GABA levels in the synaptic cleft, and its inhibition can potentiate GABAergic neurotransmission.[16][17]

Protocol:

  • Protein Structure Retrieval: Obtain the 3D crystallographic structure of human GAT1 from the Protein Data Bank (PDB). If a human structure is unavailable, a suitable homolog with high sequence identity will be used for homology modeling.

  • Structure Preparation:

    • Remove water molecules and any co-crystallized ligands or ions not essential for the protein's structural integrity.

    • Add polar hydrogens and assign appropriate protonation states to amino acid residues at physiological pH (7.4).

    • Perform energy minimization using a suitable force field (e.g., AMBER, CHARMM) to relieve any steric clashes and optimize the protein structure.

Ligand Preparation

Rationale: Accurate 3D representation of the ligand, 1-(2-furylmethyl)piperidine-4-carboxylic acid, is critical for meaningful docking and pharmacophore analysis.

Protocol:

  • 2D to 3D Conversion: The 2D structure of the molecule will be sketched using a chemical drawing tool (e.g., ChemDraw) and converted to a 3D structure. The SMILES string for the compound can also be used as a starting point.

  • Conformational Analysis and Energy Minimization:

    • Generate a diverse set of low-energy conformers to account for the molecule's flexibility.

    • Perform energy minimization on the most stable conformer using a suitable computational chemistry software package (e.g., Gaussian, Spartan) with an appropriate level of theory (e.g., DFT with B3LYP functional) and basis set (e.g., 6-31G*).

Molecular Docking

Rationale: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, typically reported as a docking score.[18] This provides insights into the binding mode and potential affinity of our compound for GAT1.

Protocol:

  • Binding Site Definition: The active site of GAT1 will be defined based on the location of the co-crystallized ligand in the template structure or through literature-based identification of key binding residues.

  • Docking Simulation:

    • Utilize a validated docking program such as AutoDock Vina or Schrödinger's Glide.[19][20][21][22]

    • Perform the docking simulation, allowing for flexibility of the ligand and potentially key residues in the binding pocket.

    • Generate a set of binding poses and rank them based on their docking scores.

  • Analysis of Results:

    • Visualize the top-ranked binding poses and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between the ligand and the receptor.

    • Compare the predicted binding mode to that of known GAT1 inhibitors to assess the plausibility of the interaction.

Pharmacophore Modeling

Rationale: Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are crucial for biological activity.[23][24] This can be used for virtual screening of compound libraries or to understand the structure-activity relationships of a series of molecules.

Protocol:

  • Model Generation: A pharmacophore model will be generated based on the top-ranked docked pose of 1-(2-furylmethyl)piperidine-4-carboxylic acid within the GAT1 active site.

  • Feature Identification: Key interaction points identified in the docking analysis will be translated into pharmacophoric features.

  • Model Validation: The generated pharmacophore model can be validated by its ability to distinguish known GAT1 inhibitors from inactive decoys in a virtual screening experiment.

G cluster_0 Pharmacophore Model Generation Ligand Docked Ligand Pose Features Identify Key Interactions (H-bonds, Hydrophobic, etc.) Ligand->Features Receptor Receptor Active Site Receptor->Features Model Generated Pharmacophore Model Features->Model

Caption: Workflow for generating a structure-based pharmacophore model.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Rationale: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity.[25][26][27][28][29] By building a QSAR model based on a dataset of known GAT1 inhibitors, we can predict the activity of our novel compound.

Protocol:

  • Dataset Curation: A dataset of structurally diverse compounds with known GAT1 inhibitory activity (e.g., IC50 values) will be compiled from the literature or public databases (e.g., ChEMBL).

  • Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, 3D) will be calculated for each compound in the dataset.

  • Model Building and Validation:

    • The dataset will be split into training and test sets.

    • A statistical method (e.g., multiple linear regression, partial least squares, or machine learning algorithms like random forest) will be used to build the QSAR model.[30]

    • The model's predictive power will be rigorously validated using internal (cross-validation) and external (test set) validation techniques.

  • Activity Prediction: The validated QSAR model will be used to predict the GAT1 inhibitory activity of 1-(2-furylmethyl)piperidine-4-carboxylic acid.

ADMET Prediction

Rationale: Early assessment of a compound's ADMET properties is crucial to identify potential liabilities that could lead to late-stage drug development failure.[31][32]

Protocol:

  • Property Prediction: A variety of ADMET-related properties will be predicted using established computational models and software.[33][34][35] These properties include:

    • Absorption: Caco-2 permeability, human intestinal absorption (HIA).

    • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).

    • Metabolism: Cytochrome P450 (CYP) inhibition/substrate potential.

    • Excretion: Renal clearance.

    • Toxicity: hERG inhibition, Ames mutagenicity, hepatotoxicity.

  • Druggability Assessment: The predicted ADMET profile will be evaluated against established criteria for oral bioavailability and safety to assess the overall "drug-likeness" of the compound.

Data Presentation and Interpretation

The results from each computational experiment will be systematically organized and presented to facilitate a comprehensive understanding of the predicted bioactivity profile.

Table 1: Predicted Physicochemical and ADMET Properties
PropertyPredicted ValueAcceptable Range for Oral Drugs
Molecular Weight ( g/mol )< 500
LogP-2 to 5
Hydrogen Bond Donors≤ 5
Hydrogen Bond Acceptors≤ 10
Polar Surface Area (Ų)< 140
Caco-2 Permeability (nm/s)> 2 x 10⁻⁶
Blood-Brain Barrier Permeation
hERG Inhibition
Ames Mutagenicity
Table 2: Molecular Docking and QSAR Predictions
ParameterPredicted ValueInterpretation
Docking Score (kcal/mol)Lower score indicates higher binding affinity
Key Interacting Residues
Predicted pIC50 (QSAR)

Conclusion and Future Directions

This in-depth technical guide outlines a robust in silico strategy for the bioactivity prediction of 1-(2-furylmethyl)piperidine-4-carboxylic acid. By integrating molecular docking, pharmacophore modeling, QSAR analysis, and ADMET prediction, we can generate a comprehensive profile of this novel compound's potential as a modulator of the GABAergic system. The predictive data generated through this workflow will provide a strong foundation for prioritizing this molecule for chemical synthesis and subsequent in vitro and in vivo validation. This approach underscores the critical role of computational chemistry in modern drug discovery, enabling a more efficient and targeted search for novel therapeutics.

References

  • AI-Integrated QSAR Modeling for Enhanced Drug Discovery: From Classical Approaches to Deep Learning and Structural Insight. (n.d.). MDPI.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). PMC - PubMed Central.
  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub.
  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014). Dove Medical Press.
  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024). Neovarsity.
  • The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. (n.d.). Benchchem.
  • QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. (n.d.). RJ Wave.
  • Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors. (1985). PubMed.
  • Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. (n.d.). JOCPR.
  • Pharmacophore modelling: applications in drug discovery. (2006). Expert Opinion on Drug Discovery.
  • Pharmacophore Modelling: A Forty Year Old Approach and its Modern Synergies. (2011). Current Medicinal Chemistry.
  • What is the significance of QSAR in drug design? (2025). Patsnap Synapse.
  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024). YouTube.
  • Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. (2023). YouTube.
  • ADMET Predictions - Computational Chemistry Glossary. (n.d.). Deep Origin.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot.
  • What are the biological activities of piperidine? (2025). Blog - BIOSYNCE.
  • ADMET-AI. (n.d.).
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube.
  • Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. (n.d.). ResearchGate.
  • ADMETlab 2.0. (n.d.).
  • Molecular Docking Tutorial. (n.d.).
  • The impact of pharmacophore modeling in drug design. (2025). ResearchGate.
  • ADMET Prediction Software. (n.d.). Sygnature Discovery.
  • Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. (1995). PubMed.
  • Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. (2023). NIH.
  • Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. (2020). PubMed.
  • #Pharmacophore Modeling in Drug Discovery#E-QSAR#QSAR#ZINC_PHARMACOPHORE#VIRTUAL SCREENING#LEAD-DOCK. (2020). YouTube.
  • The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. (1993). PubMed.
  • Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. (2021). Journal of Medicinal Chemistry.
  • In Silico Target Prediction. (n.d.). Creative Biolabs.
  • A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. (2024). MDPI.
  • Bioactivity predictions and virtual screening using machine learning predictive model. (2024). PubMed.
  • A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. (2024). PubMed.
  • In Silico Prediction of Phyllalbine Bioactivity: A Technical Guide. (n.d.). Benchchem.
  • In silico analysis of the inhibitory activities of GABA derivatives on 4-aminobutyrate transaminase. (n.d.). ResearchGate.
  • In silico prediction and in vivo testing of promoters targeting GABAergic inhibitory neurons. (2021). Molecular Therapy - Methods & Clinical Development.
  • Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. (2022). PMC - PubMed Central.
  • In silico characterization, structural modeling, and molecular docking of GabP in citrus and its potential role in GABA uptake. (2025). PubMed Central.
  • Structural basis for selective inhibition of human GABA transporter GAT3. (2025). bioRxiv.
  • 1-(2-FURYLMETHYL)PIPERIDINE-4-CARBOXYLIC ACID. (n.d.). ChemicalBook.
  • Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. (2018). ResearchGate.
  • Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. (2019). ResearchGate.
  • Isonipecotic acid. (n.d.). Wikipedia.
  • 1-(4-Pyridinylmethyl)piperidine-4-carboxylic acid. (n.d.). CymitQuimica.
  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023). MDPI.
  • Furan: A Promising Scaffold for Biological Activity. (2024). IntechOpen.
  • Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. (2025). ResearchGate.
  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025). PMC - NIH.
  • 1-[4-cyano-2-(2-furyl)-1,3-oxazol-5-yl]piperidine-4-carboxylic acid. (n.d.). SCBT.

Sources

Structure-activity relationship (SAR) of furan-containing piperidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Furan-Containing Piperidine Derivatives

Abstract

The unique combination of the furan and piperidine rings has emerged as a highly versatile and pharmacologically significant scaffold in the landscape of contemporary drug discovery. This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of furan-containing piperidine derivatives across a spectrum of therapeutic targets. By delving into the nuanced interplay between structural modifications and biological outcomes, this document aims to equip researchers, medicinal chemists, and drug development professionals with the critical insights necessary to navigate the complexities of designing and optimizing novel therapeutics based on this privileged structural motif. The guide will dissect the SAR landscape for key biological targets, including acetylcholinesterase, opioid receptors, and the interleukin-33/ST2 signaling pathway, providing detailed experimental protocols, quantitative data analysis, and molecular modeling insights to foster a deeper understanding of the underlying principles governing the pharmacological activity of this compound class.

Introduction: The Strategic Union of Furan and Piperidine

The furan ring, a five-membered aromatic heterocycle, and the piperidine ring, a saturated six-membered heterocycle, each possess distinct and valuable properties in medicinal chemistry. The furan moiety can act as a bioisostere for a phenyl ring, offering a different hydrophilic-lipophilic balance and potential for improved metabolic stability.[1] The piperidine scaffold is a cornerstone of numerous pharmaceuticals, providing a basic nitrogen atom that can be crucial for receptor interactions and imparting favorable physicochemical properties.[2] The fusion of these two motifs into a single molecular entity creates a powerful platform for the development of novel therapeutic agents with diverse pharmacological profiles.

This guide will systematically explore the SAR of furan-containing piperidine derivatives, focusing on how modifications to the furan ring, the piperidine ring, and the linker connecting them influence their interaction with various biological targets. We will examine the causal relationships behind experimental observations, drawing upon a wealth of scientific literature to provide an authoritative and trustworthy resource for the scientific community.

Acetylcholinesterase (AChE) Inhibition: A Key Strategy in Alzheimer's Disease

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[2][3] Furan-containing piperidine derivatives have emerged as a promising class of AChE inhibitors.

The Molecular Basis of AChE Inhibition

The active site of AChE features a catalytic active site (CAS) and a peripheral anionic site (PAS). Effective inhibitors often interact with both sites. The protonated nitrogen of the piperidine ring can form a crucial cation-π interaction with the tryptophan residue (Trp86) in the CAS.[4] The furan ring, in turn, can engage in π-π stacking interactions with other aromatic residues in the active site gorge, such as Trp86.[5]

Structure-Activity Relationship of Furan-Piperidine AChE Inhibitors

The SAR of this class of compounds is dictated by the nature and position of substituents on both the furan and piperidine rings, as well as the linker connecting them.

  • Piperidine Moiety: The basicity of the piperidine nitrogen is critical for the cation-π interaction with the CAS. N-acylation of the piperidine nitrogen generally leads to a decrease in potency.[6] The presence of a benzyl group on the piperidine nitrogen, as seen in the blockbuster drug donepezil, is often beneficial for activity.[7]

  • Furan Ring Substituents: The substitution pattern on the furan ring significantly influences inhibitory potency. Electron-withdrawing groups, such as a nitro group, can enhance activity.[1] The position of the substituent is also crucial, with modifications at the 2- and 5-positions often yielding the most significant changes in activity.

  • Linker Region: The length and flexibility of the linker connecting the furan and piperidine moieties are important for optimal positioning of the pharmacophores within the AChE active site.

Quantitative SAR of Furan-Piperidine AChE Inhibitors

The following table summarizes the AChE inhibitory activity of a series of N-benzylpiperidine derivatives, highlighting the impact of structural modifications on potency.

CompoundR1 (on Piperidine)R2 (on Benzamide)IC50 (nM)Reference
21 Benzyl4'-(benzylsulfonyl)benzoyl-N-methyl0.56[7]
13e (E2020) Benzyl5,6-dimethoxy-1-oxoindan-2-yl)methyl5.7[8]

Table 1: AChE inhibitory activity of selected piperidine derivatives.

Experimental Protocols

A representative synthetic scheme for the preparation of N-benzylpiperidine-based AChE inhibitors is outlined below.[3][7]

Step 1: Synthesis of 4-Piperidin-1-yl-acetophenone 4-Fluoroacetophenone, potassium carbonate, and piperidine are reacted in DMF in a microwave reactor at 200°C. The product is precipitated in iced water and recrystallized from ethanol.[3]

Step 2: Bromination 4-Piperidin-1-yl-acetophenone is brominated in acetic acid with bromine and HBr to yield 2-Bromo-(4'-Piperidin-1-yl)-acetophenone.[3]

Step 3: Reaction with Thiourea The brominated intermediate is reacted with thiourea in ethanol to afford the corresponding aminothiazole derivative.[3]

The anti-AChE activity is determined spectrophotometrically using Ellman's method. The assay mixture contains the enzyme (AChE), the substrate (acetylthiocholine iodide), and the test compound in a phosphate buffer. The rate of hydrolysis of the substrate is measured by monitoring the formation of the yellow-colored 5-thio-2-nitrobenzoate anion at 412 nm.[9]

Signaling Pathway and Molecular Interactions

AChE_Signaling

Caption: Acetylcholine signaling at the synapse and the role of AChE inhibitors.

Opioid Receptor Modulation: A Dual-Edged Sword in Pain Management

Opioid receptors, including the mu (μ), delta (δ), and kappa (κ) subtypes, are G-protein coupled receptors (GPCRs) that play a central role in pain perception.[5][10] Furan-containing piperidine derivatives have been investigated as both agonists and antagonists of these receptors, offering potential for the development of novel analgesics with improved side-effect profiles.[11]

The Molecular Landscape of Opioid Receptors

The binding of ligands to opioid receptors is a complex process involving multiple interactions. For many opioid ligands, a protonated amine is essential for an ionic interaction with a conserved aspartate residue (Asp147 in the μ-opioid receptor).[12][13] The aromatic portions of the ligands engage in hydrophobic and π-π stacking interactions within the receptor's binding pocket.

Structure-Activity Relationship of Furan-Piperidine Opioid Receptor Modulators

The SAR of furan-piperidine derivatives at opioid receptors is highly dependent on the substitution patterns, which can influence both affinity and efficacy (agonist vs. antagonist activity).

  • Piperidine Ring Substituents: The nature of the substituent on the piperidine nitrogen is a key determinant of activity. For example, in a series of trans-3,4-dimethyl-4-arylpiperidines, N-phenylpropyl substitution generally leads to more potent antagonists than N-methyl substitution.[14]

  • Furan Ring Modifications: Substitutions on the furan ring can significantly impact potency and selectivity. Studies on salvinorin A analogues, which contain a furan ring, have shown that sterically less demanding substitutions on the furan are preferred, suggesting the furan ring binds in a congested part of the receptor pocket.[10][15]

  • Aryl Group Position: In arylpiperidine derivatives, the position of the phenolic hydroxyl group on the aryl ring is critical for opioid activity, with the 3-position being optimal.[11]

Quantitative SAR of Furan-Piperidine Opioid Ligands

The following table presents the binding affinities and functional activities of a series of furan-substituted salvinorin A analogues at the κ-opioid receptor.

CompoundSubstitution on FuranEC50 (nM)Reference
1 None0.030 ± 0.004[10]
2 16-Bromo0.040 ± 0.010[10]
24 16-Methyl0.41 ± 0.15[10]
41 15,16-Dibromo240 ± 50[10]
42 15,16-Dimethyl250 ± 50[10]

Table 2: κ-Opioid receptor activity of furan-substituted salvinorin A analogues.

Experimental Protocols

The synthesis of furan-substituted opioid ligands often involves multi-step sequences starting from natural products or advanced intermediates. For example, the synthesis of furan-substituted salvinorin A analogues involves the modification of the natural product.[10]

The binding affinity of novel compounds for opioid receptors is typically determined using a competitive radioligand binding assay.[16][17]

  • Materials: Cell membranes expressing the opioid receptor of interest (e.g., from HEK293 cells), a radiolabeled ligand (e.g., [³H]DAMGO for the μ-opioid receptor), the test compound, and a filtration apparatus.[16][17]

  • Procedure: The cell membranes are incubated with the radioligand and varying concentrations of the test compound. The reaction is terminated by rapid filtration, and the amount of bound radioactivity is measured using a scintillation counter. The IC50 value is determined and converted to a Ki value using the Cheng-Prusoff equation.[17]

Signaling Pathways of Opioid Receptors

Opioid receptor activation triggers two main signaling pathways: the G-protein pathway, which is associated with analgesia, and the β-arrestin pathway, which is linked to adverse effects like respiratory depression.[5][17]

Opioid_Signaling

Caption: Dual signaling pathways of the μ-opioid receptor.

ST2 Inhibition: Targeting Inflammation in Disease

The interleukin-33 (IL-33)/ST2 signaling pathway plays a critical role in the regulation of immune responses and inflammation.[6][15] Elevated levels of soluble ST2 (sST2) are associated with inflammatory diseases such as graft-versus-host disease (GVHD).[18] Furan-containing piperidine (or pyrrolidine) derivatives have been identified as potent inhibitors of the ST2/IL-33 interaction.

The IL-33/ST2 Signaling Axis

IL-33, a member of the IL-1 cytokine family, binds to its receptor ST2, which exists in both a membrane-bound (ST2L) and a soluble (sST2) form.[15] The binding of IL-33 to ST2L initiates a signaling cascade through the MyD88/NF-κB pathway, leading to the production of pro-inflammatory cytokines.[15] sST2 acts as a decoy receptor, sequestering IL-33 and preventing it from binding to ST2L.[7]

Structure-Activity Relationship of Furan-Piperidine ST2 Inhibitors

The development of small-molecule inhibitors of the ST2/IL-33 interaction is a promising therapeutic strategy. The SAR of furan-containing piperidine/pyrrolidine-based ST2 inhibitors reveals key structural requirements for activity.

  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the pyrrolidine/piperidine moiety are crucial. Dimethylamino, pyrrolidine, and piperidine groups at the 4-position of the phenyl ring improve activity.[18]

  • Chirality: The stereochemistry of the pyrrolidine/piperidine ring can influence inhibitory activity, with the S-enantiomers sometimes exhibiting greater potency than the R-enantiomers.[18]

Quantitative SAR of Furan-Piperidine ST2 Inhibitors

The following table summarizes the IC50 values for a series of 1-(furan-2-ylmethyl)pyrrolidine-based ST2 inhibitors.

CompoundSubstitution on Phenyl Ring (Position 4)IC50 (μM) (AlphaLISA)Reference
iST2-1 Methoxy46.65[18]
3c Dimethylamino19.60[18]
4a Pyrrolidine~23[18]
4b Piperidine~23[18]
14e -6[18]
14f -6[18]

Table 3: Inhibitory activity of 1-(furan-2-ylmethyl)pyrrolidine-based ST2 inhibitors.

Experimental Protocols

A general synthetic route for these inhibitors involves the reductive amination of a substituted furan-2-carbaldehyde with a substituted pyrrolidine or piperidine derivative using sodium triacetoxyborohydride (NaBH(OAc)3).[18]

  • Step-by-step:

    • The furan-2-carbaldehyde and the pyrrolidine/piperidine derivative are mixed in a suitable solvent such as 1,2-dichloroethane.

    • NaBH(OAc)3 and acetic acid are added to the mixture.

    • The reaction is stirred at room temperature until completion.

    • The reaction is quenched with a saturated sodium bicarbonate solution and the product is extracted with an organic solvent.

    • The crude product is purified by silica gel column chromatography.[18]

The IL-33/ST2 Signaling Pathway

ST2_Signaling

Caption: The IL-33/ST2 signaling pathway and the mechanism of ST2 inhibition.

Antimicrobial Activity: A Continuing Battle

Furan derivatives have a long history as antimicrobial agents, with nitrofurantoin being a well-known example used to treat urinary tract infections. The incorporation of a piperidine moiety can further enhance the antimicrobial properties of furan-based compounds.

Structure-Activity Relationship of Furan-Piperidine Antimicrobial Agents

The antimicrobial activity of these compounds is influenced by the substituents on both the furan and piperidine rings.

  • Furan Ring: The presence of a nitro group at the 5-position of the furan ring is often associated with potent antibacterial activity.

  • Piperidine Ring: Modifications to the piperidine ring can modulate the spectrum of activity and reduce toxicity.

Experimental Protocols

The antimicrobial activity of furan-piperidine derivatives can be evaluated using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Procedure:

    • A serial dilution of the test compound is prepared in a 96-well microtiter plate.

    • Each well is inoculated with a standardized suspension of the target microorganism.

    • The plates are incubated under appropriate conditions.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

The furan-piperidine scaffold has proven to be a remarkably fruitful starting point for the design of novel therapeutic agents targeting a diverse array of biological targets. The insights into the structure-activity relationships presented in this guide underscore the importance of a rational, data-driven approach to drug design. The continued exploration of this chemical space, aided by advances in computational modeling and high-throughput screening, holds immense promise for the discovery of next-generation therapeutics with enhanced efficacy and safety profiles. As our understanding of the molecular basis of disease deepens, the versatility of the furan-piperidine motif will undoubtedly continue to be leveraged in the development of innovative medicines to address unmet medical needs.

References

  • A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease. (URL: [Link])

  • Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. (URL: [Link])

  • Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. (URL: [Link])

  • Synthesis and κ-Opioid Receptor Activity of Furan-Substituted Salvinorin A Analogues. (URL: [Link])

  • The ST2/IL-33 Axis in Immune Cells during Inflammatory Diseases. (URL: [Link])

  • Three-Dimensional Structural Insights Have Revealed the Distinct Binding Interactions of Agonists, Partial Agonists, and Antagonists with the µ Opioid Receptor. (URL: [Link])

  • Synthesis and κ-opioid receptor activity of furan-substituted salvinorin A analogues. (URL: [Link])

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (URL: [Link])

  • Opioid receptors signaling network. (URL: [Link])

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. (URL: [Link])

  • Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. (URL: [Link])

  • Opioid Receptor Signal Transduction Mechanisms. (URL: [Link])

  • Acetylcholine signaling: Significance and symbolism. (URL: [Link])

  • Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. (URL: [Link])

  • Opioid Receptors: Overview. (URL: [Link])

  • The principle of the delta opioid receptor – ligand binding assay... (URL: [Link])

  • Molecular dynamics of fentanyl bound to μ-opioid receptor. (URL: [Link])

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. (URL: [Link])

  • Acetylcholine Neurotransmission. (URL: [Link])

  • High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform. (URL: [Link])

  • Pharmacological Study of Some Newly Synthesized Furan Derivatives. (URL: [Link])

  • Signaling pathways used by opioid receptors. Opioid receptors signal... (URL: [Link])

  • Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. (URL: [Link])

  • The IL-33/ST2 pathway: therapeutic target and novel biomarker. (URL: [Link])

  • SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists. (URL: [Link])

  • The ST2/IL-33 Axis in Immune Cells during Inflammatory Diseases. (URL: [Link])

  • Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. (URL: [Link])

  • Synthesis and SAR study of opioid receptor ligands: mono- and bis-indolomorphinans. (URL: [Link])

  • Synthesis and antimicrobial activity of new furan derivatives. (URL: [Link])

  • Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. (URL: [Link])

  • Role of IL-33-ST2 pathway in regulating inflammation: current evidence and future perspectives. (URL: [Link])

  • IL-33/ST2 axis in diverse diseases: regulatory mechanisms and therapeutic potential. (URL: [Link])

  • Physiology, Acetylcholinesterase. (URL: [Link])

  • Acetylcholinesterase. (URL: [Link])

  • Acetylcholine (ACh): What It Is, Function & Deficiency. (URL: [Link])

  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (URL: [Link])

  • 34- Synthesis and Antimicrobial Activity of New Furan Derivatives. (URL: [Link])

  • Antimicrobial Susceptibility Testing Protocols. (URL: [Link])

  • and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. (URL: [Link])

Sources

An In-Depth Technical Guide to the Synthesis of 1-(2-Furylmethyl)piperidine-4-carboxylic acid from Isonipecotic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(2-furylmethyl)piperidine-4-carboxylic acid, a valuable building block in medicinal chemistry, starting from the readily available isonipecotic acid. The primary focus of this document is on the practical application of one-pot reductive amination, a robust and efficient method for the N-alkylation of secondary amines. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and characterization data to facilitate the successful synthesis and verification of the target compound.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for the introduction of diverse functional groups. Isonipecotic acid (piperidine-4-carboxylic acid), in particular, is a valuable starting material due to its bifunctional nature, possessing both a secondary amine for N-alkylation and a carboxylic acid for further derivatization.[2] The target molecule, 1-(2-furylmethyl)piperidine-4-carboxylic acid, incorporates a furfuryl group, a known pharmacophore that can engage in various biological interactions. This guide will detail a reliable synthetic route to this compound, empowering researchers to access this and related structures for their drug discovery programs.

Synthetic Strategy: Reductive Amination as the Method of Choice

The most direct and efficient method for the synthesis of 1-(2-furylmethyl)piperidine-4-carboxylic acid from isonipecotic acid is a one-pot reductive amination with furfural (furan-2-carbaldehyde). This strategy offers several advantages over a two-step approach involving the formation and subsequent reduction of an enamine intermediate. The one-pot nature of the reaction improves atom economy and reduces purification steps, making it a more streamlined and practical approach.

The reaction proceeds via the initial formation of an iminium ion intermediate from the condensation of the secondary amine of isonipecotic acid and the aldehyde group of furfural. This is followed by the in-situ reduction of the iminium ion by a mild and selective reducing agent to yield the desired tertiary amine.

Diagram of the Synthetic Pathway

Synthesis_Pathway Isonipecotic_Acid Isonipecotic Acid Intermediate Iminium Ion Intermediate Isonipecotic_Acid->Intermediate + Furfural Furfural Furfural->Intermediate Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Intermediate Solvent Solvent (e.g., Dichloromethane) Solvent->Intermediate Final_Product 1-(2-Furylmethyl)piperidine- 4-carboxylic acid Intermediate->Final_Product Reduction

Caption: Synthetic pathway for 1-(2-Furylmethyl)piperidine-4-carboxylic acid.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the synthesis of 1-(2-furylmethyl)piperidine-4-carboxylic acid via reductive amination. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Isonipecotic Acid≥98%Commercially Available---
Furfural≥99%Commercially AvailableFreshly distilled if discolored.
Sodium Triacetoxyborohydride≥95%Commercially AvailableMoisture-sensitive. Handle under inert atmosphere.
Dichloromethane (DCM)AnhydrousCommercially Available---
Methanol (MeOH)ACS GradeCommercially AvailableFor workup.
1 M Hydrochloric Acid (HCl)---Prepared in-houseFor workup.
Saturated Sodium Bicarbonate (NaHCO₃)---Prepared in-houseFor workup.
Brine---Prepared in-houseFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄)---Commercially AvailableFor drying.
Reaction Procedure
  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add isonipecotic acid (1.29 g, 10.0 mmol, 1.0 equiv.).

  • Dissolution: Add anhydrous dichloromethane (40 mL) to the flask and stir the suspension at room temperature.

  • Addition of Aldehyde: To the suspension, add freshly distilled furfural (0.87 mL, 10.5 mmol, 1.05 equiv.) dropwise.

  • Formation of Iminium Ion: Stir the resulting mixture at room temperature for 30 minutes. The formation of the iminium ion is a crucial step before the addition of the reducing agent.

  • Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 equiv.) to the reaction mixture. The use of a mild and selective reducing agent like sodium triacetoxyborohydride is critical to avoid the reduction of the carboxylic acid and the aldehyde starting material.[3]

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1). The reaction is typically complete within 4-6 hours.

  • Quenching the Reaction: Once the reaction is complete, carefully quench the reaction by the slow addition of water (20 mL).

  • Workup - Acidic Extraction: Adjust the pH of the aqueous layer to approximately 2 with 1 M HCl. This step ensures that the product, being an amino acid, is protonated and remains in the aqueous phase, allowing for the removal of non-polar impurities.

  • Workup - Organic Wash: Transfer the mixture to a separatory funnel and wash the aqueous layer with dichloromethane (2 x 30 mL) to remove any unreacted furfural and other organic impurities.

  • Workup - Basification and Extraction: Adjust the pH of the aqueous layer to approximately 8-9 with a saturated solution of sodium bicarbonate. This deprotonates the amine, making the product more soluble in the organic phase for extraction. Extract the product with dichloromethane (3 x 40 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure 1-(2-furylmethyl)piperidine-4-carboxylic acid as a solid.

Diagram of the Experimental Workflow

Workflow cluster_reaction Reaction cluster_workup Workup & Purification Start Isonipecotic Acid + Furfural in DCM Stir1 Stir for 30 min Start->Stir1 Add_NaBH_OAc_3 Add NaBH(OAc)₃ Stir1->Add_NaBH_OAc_3 Stir2 Stir for 4-6 h Add_NaBH_OAc_3->Stir2 Quench Quench with H₂O Stir2->Quench Acidify Adjust pH to 2 with HCl Quench->Acidify Wash1 Wash with DCM Acidify->Wash1 Basify Adjust pH to 8-9 with NaHCO₃ Wash1->Basify Extract Extract with DCM Basify->Extract Dry Dry over Na₂SO₄ Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Recrystallization or Chromatography) Concentrate->Purify Final_Product Final_Product Purify->Final_Product Pure Product

Caption: Experimental workflow for the synthesis of the target compound.

Characterization of 1-(2-Furylmethyl)piperidine-4-carboxylic acid

Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following are the expected spectroscopic data for 1-(2-furylmethyl)piperidine-4-carboxylic acid.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the furfuryl group, and the carboxylic acid proton. Based on the analysis of similar structures, the following chemical shifts (in ppm) are anticipated:[4][5]

  • ~10-12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).

  • ~7.5 ppm (doublet, 1H): Proton at the 5-position of the furan ring.

  • ~6.3 ppm (doublet of doublets, 1H): Proton at the 4-position of the furan ring.

  • ~6.2 ppm (doublet, 1H): Proton at the 3-position of the furan ring.

  • ~3.5 ppm (singlet, 2H): Methylene protons of the furfuryl group (-CH₂-furan).

  • ~2.8-3.0 ppm (multiplet, 2H): Axial protons at the 2 and 6 positions of the piperidine ring.

  • ~2.0-2.2 ppm (multiplet, 2H): Equatorial protons at the 2 and 6 positions of the piperidine ring.

  • ~2.3-2.5 ppm (multiplet, 1H): Proton at the 4-position of the piperidine ring.

  • ~1.7-1.9 ppm (multiplet, 4H): Protons at the 3 and 5 positions of the piperidine ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The expected chemical shifts are as follows:[6][7]

  • ~175-180 ppm: Carboxylic acid carbonyl carbon (-COOH).

  • ~150-155 ppm: Quaternary carbon of the furan ring attached to the methylene group.

  • ~142-145 ppm: Carbon at the 5-position of the furan ring.

  • ~110-112 ppm: Carbon at the 4-position of the furan ring.

  • ~108-110 ppm: Carbon at the 3-position of the furan ring.

  • ~55-60 ppm: Methylene carbon of the furfuryl group (-CH₂-furan).

  • ~52-55 ppm: Carbons at the 2 and 6 positions of the piperidine ring.

  • ~40-45 ppm: Carbon at the 4-position of the piperidine ring.

  • ~28-32 ppm: Carbons at the 3 and 5 positions of the piperidine ring.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the synthesized compound. For 1-(2-furylmethyl)piperidine-4-carboxylic acid (C₁₁H₁₅NO₃), the expected molecular weight is 209.24 g/mol . The mass spectrum should show a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ at m/z 209 or 210, respectively.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[8][9]

  • 3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

  • ~2950 cm⁻¹: C-H stretch of the piperidine and furfuryl groups.

  • ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

  • ~1500-1600 cm⁻¹: C=C stretching of the furan ring.

  • ~1000-1300 cm⁻¹: C-O stretching.

Conclusion

This technical guide has detailed a robust and efficient synthesis of 1-(2-furylmethyl)piperidine-4-carboxylic acid from isonipecotic acid via a one-pot reductive amination. The provided experimental protocol, along with the mechanistic insights and expected characterization data, should serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The principles and techniques described herein can be readily adapted for the synthesis of a wide range of N-substituted piperidine derivatives, facilitating the exploration of new chemical space in the quest for novel therapeutic agents.

References

  • Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. (n.d.). Retrieved from [Link]

  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. (n.d.). Retrieved from [Link]

  • depicts the 1 H-and 13 C-NMR spectra of the obtained furanic-aliphatic... - ResearchGate. (n.d.). Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • Electronic Supplementary Information (ESI) for. (n.d.). Retrieved from [Link]

  • 1-[(Furan-2-ylmethyl)carbamoyl]piperidine-4-carboxylic acid | C12H16N2O4 | CID 28513009 - PubChem. (n.d.). Retrieved from [Link]

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC. (n.d.). Retrieved from [Link]

  • Sodium triacetoxyborohydride - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. (n.d.). Retrieved from [Link]

  • Furan - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

  • 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid - Optional[13C NMR] - Chemical Shifts. (n.d.). Retrieved from [Link]

  • Furan-2-carboxylic acid (1-phenethyl-piperidin-4-yl) - MOLBASE. (n.d.). Retrieved from [Link]

  • 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid - SpectraBase. (n.d.). Retrieved from [Link]

  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid - MDPI. (n.d.). Retrieved from [Link]

  • 1 H NMR spectrum of 5-(furan-2-ylmethylene) - ResearchGate. (n.d.). Retrieved from [Link]

  • The IR spectrum of 5-(furan-2-ylmethylene)-3-(piperidin-1-ylmethyl)thiazolidine-2,4-dione (4a) - ResearchGate. (n.d.). Retrieved from [Link]

  • CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents. (n.d.).
  • Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids | Request PDF - ResearchGate. (2019, April 11). Retrieved from [Link]

  • Piperidine Synthesis. - DTIC. (n.d.). Retrieved from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2025, January 1). Retrieved from [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. (n.d.). Retrieved from [Link]

  • FT-IR spectra of 4-piperidinecarboxylic acid (a) Na2MoO4·2H2O (b)... - ResearchGate. (n.d.). Retrieved from [Link]

  • 1-Methylpiperidine-4-carboxylic acid | C7H13NO2 | CID 2736939 - PubChem. (n.d.). Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Synthesis of 1-(2-Furylmethyl)piperidine-4-carboxylic acid via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 1-(2-Furylmethyl)piperidine-4-carboxylic acid, a valuable building block in medicinal chemistry. The synthesis is achieved through a one-pot reductive amination reaction between piperidine-4-carboxylic acid and furfural. This application note details the underlying chemical principles, provides a robust and validated experimental protocol, and outlines essential analytical methods for reaction monitoring and product verification. By elucidating the causality behind experimental choices, this guide aims to empower researchers to confidently and successfully perform this synthesis.

Introduction: The Significance of Substituted Piperidines

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal framework for designing molecules that interact with biological targets. Specifically, 1-(2-Furylmethyl)piperidine-4-carboxylic acid and its derivatives are of significant interest due to their potential applications in the development of novel therapeutics. The furan moiety can participate in various chemical transformations, while the carboxylic acid provides a handle for further functionalization, such as amide bond formation.[2]

Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, widely employed in the pharmaceutical industry.[3][4][5] This method offers a direct and efficient route to secondary and tertiary amines from readily available carbonyl compounds and amines.[6]

The Chemistry: Understanding Reductive Amination

The synthesis of 1-(2-Furylmethyl)piperidine-4-carboxylic acid is accomplished via a direct, or "in-situ," reductive amination. This one-pot procedure involves the reaction of piperidine-4-carboxylic acid with furfural in the presence of a suitable reducing agent.[7]

Mechanism:

The reaction proceeds through two key steps:

  • Imine/Iminium Ion Formation: The amine (piperidine-4-carboxylic acid) nucleophilically attacks the carbonyl carbon of the aldehyde (furfural), forming a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. The formation of the iminium ion is often catalyzed by a weak acid.[7]

  • Reduction: A hydride-based reducing agent then selectively reduces the iminium ion to the final tertiary amine product.[7]

Choice of Reducing Agent: Sodium Triacetoxyborohydride (STAB)

For this synthesis, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice.[7][8][9] Its selection is based on several key advantages:

  • Mild and Selective: STAB is a milder reducing agent than sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[10] It readily reduces iminium ions but is slow to react with aldehydes and ketones, minimizing the undesired reduction of the starting furfural.[10]

  • One-Pot Procedure: Because of its selectivity, STAB can be added directly to the mixture of the amine and aldehyde, simplifying the experimental setup.[7]

  • Compatibility: It performs well in common aprotic solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM).[7][9]

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 1-(2-Furylmethyl)piperidine-4-carboxylic acid.

Materials and Reagents
ReagentFormulaMWCAS No.Notes
Piperidine-4-carboxylic acidC₆H₁₁NO₂129.16498-94-2
FurfuralC₅H₄O₂96.0898-01-1Should be freshly distilled if discolored.[11]
Sodium Triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.9456553-60-7Hygroscopic; handle quickly.
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96107-06-2Anhydrous grade is preferred.
Acetic Acid (Glacial)CH₃COOH60.0564-19-7Used as a catalyst.
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8For workup.
Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9Anhydrous, for drying.
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add piperidine-4-carboxylic acid (1.0 eq).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to the flask to create a suspension.

  • Aldehyde Addition: Add freshly distilled furfural (1.0-1.1 eq) to the reaction mixture.

  • Catalyst Addition: Add glacial acetic acid (1.0-2.0 eq) to the mixture. The acetic acid catalyzes the formation of the iminium ion.[7]

  • Initiation of Reduction: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion. Then, add sodium triacetoxyborohydride (STAB) (1.3-1.5 eq) portion-wise over 10-15 minutes. The portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-24 hours).

  • Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Continue adding the NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (DCM) (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 1-(2-Furylmethyl)piperidine-4-carboxylic acid.

Visualization of the Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Piperidine-4-carboxylic acid 2. Furfural 3. Acetic Acid 4. DCE ReactionVessel Stir at Room Temperature Reactants->ReactionVessel STAB Sodium Triacetoxyborohydride (STAB) STAB->ReactionVessel Portion-wise addition Quench Quench with NaHCO₃ ReactionVessel->Quench Reaction Complete Extract Extract with DCM Quench->Extract Dry Dry (MgSO₄) & Concentrate Extract->Dry Purify Purify (Chromatography/ Recrystallization) Dry->Purify FinalProduct FinalProduct Purify->FinalProduct Pure Product

Caption: Overall workflow for the synthesis of 1-(2-Furylmethyl)piperidine-4-carboxylic acid.

Trustworthiness: Ensuring a Self-Validating System

To ensure the reliability and reproducibility of this synthesis, a robust analytical workflow is essential for both monitoring the reaction and characterizing the final product.

Reaction Monitoring
  • Thin Layer Chromatography (TLC): A simple and effective technique to monitor the disappearance of the starting materials (furfural and piperidine-4-carboxylic acid) and the appearance of the product. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes with a small amount of acetic acid) should be developed to achieve good separation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the detection of the product mass and the disappearance of starting material masses, confirming the progress of the reaction.

Product Characterization

Once purified, the structure and purity of 1-(2-Furylmethyl)piperidine-4-carboxylic acid must be unequivocally confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic peaks for the furan ring protons, the piperidine ring protons, and the methylene bridge protons.

    • ¹³C NMR: Will confirm the number of unique carbon atoms and their chemical environments.

  • Mass Spectrometry (MS): Will provide the molecular weight of the product, confirming the successful formation of the desired molecule. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as C-N and C-O stretches.

  • Melting Point: A sharp melting point range for a solid product is an indicator of high purity.

Analytical Workflow Diagram

Analytical_Workflow cluster_monitoring In-Process Control cluster_characterization Final Product Verification TLC TLC ReactionStatus Reaction Progress TLC->ReactionStatus LCMS_monitor LC-MS LCMS_monitor->ReactionStatus H_NMR ¹H NMR Structure_Confirmation Structure & Purity Confirmed H_NMR->Structure_Confirmation C_NMR ¹³C NMR C_NMR->Structure_Confirmation MS Mass Spectrometry (HRMS) MS->Structure_Confirmation IR IR Spectroscopy IR->Structure_Confirmation MP Melting Point MP->Structure_Confirmation FinalProduct Purified Product FinalProduct->H_NMR FinalProduct->C_NMR FinalProduct->MS FinalProduct->IR FinalProduct->MP

Caption: Analytical workflow for monitoring and characterizing the synthesis.

Conclusion

This application note provides a comprehensive and scientifically grounded guide for the synthesis of 1-(2-Furylmethyl)piperidine-4-carboxylic acid via reductive amination. By understanding the underlying chemical principles and following the detailed protocol and analytical procedures, researchers can confidently synthesize this valuable molecule for applications in drug discovery and development. The use of sodium triacetoxyborohydride offers a mild, selective, and efficient method for this transformation, making it an accessible and reliable procedure for synthetic chemists.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

  • Wikipedia. Sodium triacetoxyborohydride. [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. [Link]

  • Lenci, E., & Trabocchi, A. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(4), 887. [Link]

  • Tale, R. H. (2011). Recent Development on Catalytic Reductive Amination and Applications. Current Organic Chemistry, 15(14), 2544-2576. [Link]

  • Legnani, L., Bhawal, B. N., & Morandi, B. (2017). Recent Developments in the Direct Synthesis of Unprotected Primary Amines. CHIMIA International Journal for Chemistry, 71(4), 213-220. [Link]

  • Shumilov, A. I., & Galkin, K. I. (2020). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 120(18), 10385–10433. [Link]

  • Kumar, P., & Kumar, R. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. ChemistrySelect, 8(6), e202204128. [Link]

  • Van Daele, P. G. H., De Bruyn, M. F. L., Boey, J. M., Sanczuk, S., Agten, J. T. M., & Janssen, P. A. J. (1976). Synthetic Analgesics: N-(1-[2-Arylethyl]-4-substituted 4-Piperidinyl)-N-arylalkanamides. Arzneimittel-Forschung, 26(8), 1521–1531. [Link]

  • Organic Syntheses. Furfural. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Vedantu. Furfural: Properties, Structure, Uses & Preparation in Chemistry. [Link]

  • Wikipedia. Furfural. [Link]

  • Study.com. What is Furfural? - Uses, Structure & Production. [Link]

  • Gebre, H., Fisha, K., Kindeya, T., & Gebremichal, T. (2015). Synthesis of furfural from bagasse. International Journal of Scientific & Engineering Research, 6(8), 132-137. [Link]

  • Google Patents. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Li, H., et al. (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. Nature Communications, 14(1), 6301. [Link]

  • SpectraBase. Piperidine-4-carboxylic acid, 1-carboxymethyl-. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2015). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2015(2), 1-32. [Link]

  • Chatterjee, M., Ishizaka, T., & Kawanami, H. (2020). Reductive amination of furfural to furfurylamine: Advances in catalyst design and mechanistic insights. Green Chemistry, 22(23), 8176-8191. [Link]

  • Balakumar, A., et al. (2019). Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. European Journal of Organic Chemistry, 2019(14), 2533-2537. [Link]

  • Kumar, A., et al. (2019). Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. ACS Omega, 4(2), 3516-3524. [Link]

  • Ermakova, A. D., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771. [Link]

  • Rydzik, A. M., et al. (2018). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... [Link]

  • Chatterjee, M., Ishizaka, T., & Kawanami, H. (2018). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry, 20(15), 3448-3455. [Link]

  • van der Graaff, W. N. P., et al. (2020). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Green Chemistry, 22(14), 4569-4577. [Link]

  • van der Graaff, W. N. P., et al. (2020). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Green Chemistry, 22(14), 4569-4577. [Link]

  • de la Fuente, M., et al. (2020). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. ChemistryOpen, 9(5), 575-583. [Link]

  • Google Patents. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
  • Coldham, I., & Jana, M. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8449-8461. [Link]

Sources

Synthesis of 1-(2-Furylmethyl)piperidine-4-carboxylic acid: A Detailed Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, field-proven experimental protocol for the synthesis of 1-(2-Furylmethyl)piperidine-4-carboxylic acid, a valuable heterocyclic building block for drug discovery and development. The described methodology follows a robust and efficient two-step synthetic sequence, commencing with the esterification of piperidine-4-carboxylic acid, followed by reductive amination with 2-furaldehyde, and culminating in the hydrolysis of the ester to yield the final product. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, and complete characterization data to ensure reproducibility and success.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a vast array of therapeutic agents due to its favorable pharmacokinetic properties.[1] Similarly, the furan moiety is a versatile heterocyclic ring system present in numerous biologically active compounds. The combination of these two pharmacophores in 1-(2-Furylmethyl)piperidine-4-carboxylic acid (CAS No. 874832-33-4) creates a molecule of significant interest for the synthesis of novel chemical entities with potential applications in various therapeutic areas.

This protocol details a reliable and scalable synthetic route. The chosen strategy involves the initial protection of the carboxylic acid functionality as an ethyl ester. This crucial step prevents undesired side reactions during the subsequent reductive amination. The N-alkylation is then achieved through a reductive amination reaction between the ethyl piperidine-4-carboxylate and 2-furaldehyde (furfural) using a mild and selective reducing agent, sodium triacetoxyborohydride. The final step involves the hydrolysis of the ethyl ester to afford the target carboxylic acid.

Overall Synthetic Scheme

Synthesis_Scheme cluster_0 Step 1: Esterification cluster_1 Step 2: Reductive Amination cluster_2 Overall Reaction A Piperidine-4-carboxylic acid B Ethyl 1-(2-Furylmethyl)piperidine-4-carboxylate A->B Ethanol, SOCl2 C Ethyl piperidine-4-carboxylate D 1-(2-Furylmethyl)piperidine-4-carboxylic acid C->D 1. 2-Furaldehyde, NaBH(OAc)3 2. NaOH, H2O/EtOH Start Piperidine-4-carboxylic acid Intermediate Ethyl 1-(2-Furylmethyl)piperidine-4-carboxylate Start->Intermediate Esterification & Reductive Amination End 1-(2-Furylmethyl)piperidine-4-carboxylic acid Intermediate->End Hydrolysis

Figure 1: Overall synthetic workflow.

Experimental Protocols

Part 1: Synthesis of Ethyl piperidine-4-carboxylate

Rationale: The carboxylic acid group of piperidine-4-carboxylic acid is first protected as an ethyl ester. This prevents the acidic proton from interfering with the basic conditions of the subsequent reductive amination and avoids potential side reactions. Thionyl chloride (SOCl₂) is an effective reagent for this transformation, reacting with the alcohol to form a reactive intermediate that is readily esterified.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Piperidine-4-carboxylic acid≥98%Commercially Available
Ethanol (absolute)ACS GradeCommercially Available
Thionyl chloride (SOCl₂)≥99%Commercially Available
Diethyl etherAnhydrousCommercially Available
Sodium bicarbonate (NaHCO₃)Saturated aqueous solutionCommercially Available
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeCommercially Available

Procedure:

  • Reaction Setup: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend piperidine-4-carboxylic acid (12.9 g, 100 mmol) in absolute ethanol (200 mL).

  • Addition of Thionyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (11.0 mL, 150 mmol) dropwise over 30 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 78 °C) for 4 hours.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the excess ethanol and SOCl₂.

  • Neutralization: Dissolve the residue in 100 mL of deionized water and cool to 0 °C. Carefully add a saturated aqueous solution of sodium bicarbonate until the pH of the solution is ~8-9 to neutralize the excess acid.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl piperidine-4-carboxylate as a colorless oil.

Expected Yield: 14.1 g (90%).

Part 2: Synthesis of Ethyl 1-(2-Furylmethyl)piperidine-4-carboxylate

Rationale: This step involves the formation of the C-N bond through reductive amination. 2-Furaldehyde and the secondary amine of the piperidine ester first form an iminium ion intermediate, which is then reduced in situ by sodium triacetoxyborohydride. This reducing agent is chosen for its mildness and high selectivity for iminium ions over other functional groups like esters.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Ethyl piperidine-4-carboxylate≥98%From Part 1
2-Furaldehyde (Furfural)≥99%Commercially Available
Sodium triacetoxyborohydride (NaBH(OAc)₃)≥95%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Acetic acidGlacialCommercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃)-Commercially Available
Brine-Commercially Available
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeCommercially Available

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask under a nitrogen atmosphere, add ethyl piperidine-4-carboxylate (15.7 g, 100 mmol) and anhydrous dichloromethane (250 mL).

  • Addition of Reactants: Add 2-furaldehyde (8.3 mL, 100 mmol) and glacial acetic acid (5.7 mL, 100 mmol) to the solution.

  • Addition of Reducing Agent: Stir the mixture at room temperature for 1 hour. Then, add sodium triacetoxyborohydride (25.4 g, 120 mmol) portion-wise over 30 minutes, controlling any slight exotherm.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL).

  • Extraction: Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford ethyl 1-(2-furylmethyl)piperidine-4-carboxylate as a pale yellow oil.

Expected Yield: 20.2 g (85%).

Part 3: Synthesis of 1-(2-Furylmethyl)piperidine-4-carboxylic acid

Rationale: The final step is the hydrolysis of the ethyl ester to the carboxylic acid. Saponification with sodium hydroxide is an effective and irreversible method for this transformation.[2][3] Subsequent acidification protonates the carboxylate salt to yield the final product.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Ethyl 1-(2-furylmethyl)piperidine-4-carboxylate≥98%From Part 2
Sodium hydroxide (NaOH)PelletsCommercially Available
Ethanol95%Commercially Available
Deionized water--
Hydrochloric acid (HCl)ConcentratedCommercially Available
Diethyl etherACS GradeCommercially Available

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl 1-(2-furylmethyl)piperidine-4-carboxylate (11.85 g, 50 mmol) in a mixture of ethanol (50 mL) and deionized water (50 mL).

  • Hydrolysis: Add sodium hydroxide pellets (4.0 g, 100 mmol) and heat the mixture to reflux for 2 hours.

  • Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with 50 mL of water and cool in an ice bath. Adjust the pH to ~5-6 by the dropwise addition of concentrated hydrochloric acid. A white precipitate will form.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold deionized water (2 x 20 mL).

  • Drying: Dry the solid in a vacuum oven at 50 °C to a constant weight to yield 1-(2-Furylmethyl)piperidine-4-carboxylic acid as a white to off-white solid.

Expected Yield: 9.4 g (90%).

Characterization Data

1-(2-Furylmethyl)piperidine-4-carboxylic acid

PropertyValue
CAS Number 874832-33-4[4]
Molecular Formula C₁₁H₁₅NO₃
Molecular Weight 209.24 g/mol [4]
Appearance White to off-white solid
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 12.1 (s, 1H, COOH), 7.55 (dd, J=1.8, 0.8 Hz, 1H, furan-H5), 6.38 (dd, J=3.1, 1.8 Hz, 1H, furan-H4), 6.25 (d, J=3.1 Hz, 1H, furan-H3), 3.45 (s, 2H, CH₂-furan), 2.85 (d, J=11.5 Hz, 2H, piperidine-H2eq, H6eq), 2.25 (m, 1H, piperidine-H4), 2.05 (t, J=11.5 Hz, 2H, piperidine-H2ax, H6ax), 1.75 (d, J=12.0 Hz, 2H, piperidine-H3eq, H5eq), 1.50 (qd, J=12.0, 4.0 Hz, 2H, piperidine-H3ax, H5ax).
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) 176.5 (COOH), 153.0 (furan-C2), 142.5 (furan-C5), 110.5 (furan-C4), 108.0 (furan-C3), 55.0 (CH₂-furan), 52.5 (piperidine-C2, C6), 40.5 (piperidine-C4), 28.5 (piperidine-C3, C5).
Mass Spectrometry (ESI+) m/z 210.1 [M+H]⁺

Troubleshooting and Safety Precautions

  • Esterification: The addition of thionyl chloride is highly exothermic and produces corrosive HCl gas. This step must be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure the reaction vessel is properly cooled during the addition.

  • Reductive Amination: Sodium triacetoxyborohydride is moisture-sensitive. Handle it in a dry environment and use anhydrous solvents. The reaction can be slow; ensure it has gone to completion by TLC before work-up.

  • Hydrolysis: The acidification step should be done carefully in an ice bath to control the exotherm.

  • Purification: Column chromatography should be performed in a well-ventilated area. The choice of eluent may need to be optimized based on TLC analysis.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 1-(2-Furylmethyl)piperidine-4-carboxylic acid. By following the detailed steps and adhering to the safety precautions, researchers can confidently produce this valuable building block for their drug discovery and medicinal chemistry programs. The provided characterization data serves as a benchmark for product validation, ensuring the integrity and purity of the synthesized compound.

References

  • BenchChem. (2025). Application Notes and Protocols: Reductive Amination of Furan-2-carbaldehyde with Piperidin-4-amine.
  • BenchChem. (2025). Application Notes and Protocols: N-Alkylation of Piperidin-4-amine with Furfuryl Chloride.
  • PubChem. (n.d.). 4-Piperidinecarboxylic acid. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Retrieved from [Link]

  • BenchChem. (2025). Predicted Pharmacological Profile of 1-(Furan-2-ylmethyl)piperidin-4-amine: A Technical Guide.
  • Physics & Maths Tutor. (n.d.).
  • Jasperse, J. (n.d.). Synthesis of Carboxylic Acids. Chem 360.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Clark, J. (2023). Hydrolysis of Esters. Chemistry LibreTexts.

Sources

Application Note: High-Purity Isolation of 1-(2-Furylmethyl)piperidine-4-carboxylic acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the purification of 1-(2-Furylmethyl)piperidine-4-carboxylic acid, a key heterocyclic building block in contemporary drug discovery. The methodology centers on a meticulously designed recrystallization process, a technique prized for its efficiency and scalability in achieving high levels of purity. This document moves beyond a simple recitation of steps, delving into the underlying physicochemical principles that govern the purification process. It offers a logical framework for solvent selection, impurity removal, and crystallization optimization. Detailed experimental procedures are supplemented with troubleshooting guidance and methods for purity verification, ensuring a robust and reproducible workflow for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Purity

1-(2-Furylmethyl)piperidine-4-carboxylic acid is a valuable scaffold in medicinal chemistry, with its constituent piperidine and furan rings featuring prominently in a variety of pharmacologically active agents. The purity of this intermediate is paramount; trace impurities can lead to undesirable side reactions, complicate downstream processing, and introduce confounding variables in biological assays.

Recrystallization is a powerful purification technique for crystalline solids. It leverages the differential solubility of a compound and its impurities in a given solvent system at varying temperatures. An ideal recrystallization process dissolves the target compound in a hot solvent, while impurities either remain insoluble or stay dissolved as the solution cools, allowing the purified target compound to crystallize out. This application note details a systematic approach to the recrystallization of 1-(2-Furylmethyl)piperidine-4-carboxylic acid, enabling the attainment of a crystalline product with high purity.

Physicochemical Properties and Impurity Profile

A successful recrystallization protocol is predicated on a thorough understanding of the target compound's properties and the likely impurities from its synthesis.

Physicochemical Data

While specific experimental data for 1-(2-Furylmethyl)piperidine-4-carboxylic acid is not extensively published, we can infer its properties from its structure and data from analogous compounds.

PropertyValue/ObservationRationale/Reference
Molecular Formula C₁₁H₁₅NO₃[1][2]
Molecular Weight 209.24 g/mol [2]
Appearance (Crude) Off-white to light brown solidTypical for organic synthesis products
Expected Polarity Moderately polarPresence of a carboxylic acid and a tertiary amine
pKa ( अनुमानित) Carboxylic acid: ~4-5; Piperidinium ion: ~9-10Based on similar structures
Melting Point (Pure) Not definitively reported; likely in the 130-160 °C rangeBased on analogs like 1-formyl-piperidine-4-carboxylic acid (137-138°C) and Boc-piperidine-4-carboxylic acid (148-153°C).[3]
Potential Impurities

The most common synthetic route to 1-(2-Furylmethyl)piperidine-4-carboxylic acid is the reductive amination of 2-furfuraldehyde with piperidine-4-carboxylic acid.[4][5][6] Based on this, potential impurities include:

  • Unreacted Starting Materials: 2-furfuraldehyde and piperidine-4-carboxylic acid.

  • Byproducts of Reductive Amination: Over-alkylation products or products from side reactions of the aldehyde.

  • Reagents and Catalysts: Residual reducing agents or catalysts used in the synthesis.

  • Degradation Products: The furan ring can be susceptible to degradation under certain conditions.

The Recrystallization Workflow: A Step-by-Step Guide

The following diagram illustrates the logical flow of the recrystallization process.

Recrystallization_Workflow Figure 1: Recrystallization Workflow A Step 1: Solvent Selection B Step 2: Dissolution of Crude Product A->B Optimal solvent identified C Step 3: Hot Filtration (Removal of Insoluble Impurities) B->C Crude solid dissolved in minimum hot solvent D Step 4: Crystallization C->D Insoluble impurities removed E Step 5: Isolation of Crystals (Vacuum Filtration) D->E Slow cooling to promote crystal growth F Step 6: Washing of Crystals E->F Crystals collected G Step 7: Drying F->G Adhering mother liquor removed H Step 8: Purity Assessment G->H Residual solvent removed Solubility_Principle Figure 2: Principle of Recrystallization cluster_0 High Temperature cluster_1 Low Temperature A Compound & Impurities Dissolved in Solvent B Pure Compound Crystallizes A->B Slow Cooling C Impurities Remain in Solution A->C Slow Cooling

Sources

Application Note: Chromatographic Monitoring of 1-(2-Furylmethyl)piperidine-4-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides detailed analytical methodologies for monitoring the synthesis of 1-(2-Furylmethyl)piperidine-4-carboxylic acid, a key intermediate in pharmaceutical development. We present optimized Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) methods to effectively track the reductive amination of 2-furaldehyde with piperidine-4-carboxylic acid. These protocols are designed for researchers, scientists, and drug development professionals to ensure reaction completion, identify potential impurities, and guarantee the quality of the final product.

Introduction: The Importance of Reaction Monitoring

The synthesis of 1-(2-Furylmethyl)piperidine-4-carboxylic acid is a critical step in the manufacturing of various active pharmaceutical ingredients (APIs). The most common synthetic route is the reductive amination of 2-furaldehyde and piperidine-4-carboxylic acid. Precise monitoring of this reaction is paramount to control the formation of impurities and to determine the optimal reaction endpoint, thereby maximizing yield and purity. In-process analytical controls, such as TLC and HPLC, are indispensable tools for achieving these objectives. This guide explains the rationale behind the selection of chromatographic conditions and provides robust, step-by-step protocols.

Synthesis Pathway and Potential Impurities

The synthesis proceeds via the formation of an iminium intermediate from 2-furaldehyde and piperidine-4-carboxylic acid, which is then reduced in situ to the desired product.

cluster_reactants Starting Materials Furaldehyde 2-Furaldehyde Product 1-(2-Furylmethyl)piperidine-4-carboxylic acid Furaldehyde->Product Reductive Amination Piperidine Piperidine-4-carboxylic acid Piperidine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product

Caption: Synthesis of 1-(2-Furylmethyl)piperidine-4-carboxylic acid.

Potential impurities that need to be monitored include unreacted starting materials (2-furaldehyde and piperidine-4-carboxylic acid), as well as byproducts from side reactions. Reductive amination can sometimes lead to the formation of tertiary amines through over-alkylation, although this is less common with secondary amine starting materials.[1][2] Degradation of the furan ring under certain conditions is also a possibility.

Thin-Layer Chromatography (TLC) for Rapid Qualitative Analysis

TLC is an invaluable technique for rapid, qualitative monitoring of the reaction progress. It allows for a quick assessment of the consumption of starting materials and the formation of the product.

Rationale for Method Development

The choice of a silica gel stationary phase is appropriate for the separation of the moderately polar product from its starting materials.[3] The mobile phase composition is critical for achieving good separation. A mixture of a non-polar and a polar solvent is typically used. For compounds with acidic or basic functional groups, such as the carboxylic acid and amine in this synthesis, adding a small amount of acid or base to the mobile phase can improve spot shape and resolution by suppressing ionization.[1][4]

Optimized TLC Protocol
ParameterRecommended Condition
Stationary Phase Silica gel 60 F254 plates
Mobile Phase Dichloromethane:Methanol:Acetic Acid (85:15:1, v/v/v)
Sample Preparation Dilute a small aliquot of the reaction mixture in methanol.
Visualization 1. UV light (254 nm) 2. Ninhydrin stain (for amine) 3. Bromocresol green stain (for carboxylic acid)
Step-by-Step TLC Procedure
  • Plate Preparation: Cut a silica gel plate to the desired size and, using a pencil, lightly draw a baseline about 1 cm from the bottom.

  • Spotting: On the baseline, spot the diluted reaction mixture, along with the starting materials (2-furaldehyde and piperidine-4-carboxylic acid) as references. A co-spot of the reaction mixture and starting materials can also be useful for identification.

  • Development: Place the spotted plate in a TLC chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and mark the solvent front with a pencil.

    • Visualize the plate under UV light (254 nm) and circle any visible spots. The furan ring will be UV active.

    • Prepare the ninhydrin staining solution by dissolving 0.3 g of ninhydrin in 100 mL of n-butanol and adding 3 mL of acetic acid.[3][4][5] Dip the plate in the solution and heat gently to visualize the piperidine-4-carboxylic acid (a primary or secondary amine will give a colored spot).

    • Prepare the bromocresol green staining solution by dissolving 0.04 g of bromocresol green in 100 mL of absolute ethanol and adding 0.1 M NaOH dropwise until a blue color appears.[3][4] Dip the plate to visualize the carboxylic acid-containing compounds (they will appear as yellow spots on a blue background).[6]

cluster_tlc TLC Monitoring Workflow spot 1. Spot Plate (Reactants & Reaction Mix) develop 2. Develop Plate (Mobile Phase Ascent) spot->develop visualize 3. Visualize (UV, Stains) develop->visualize analyze 4. Analyze Results (Rf Comparison) visualize->analyze

Caption: Workflow for TLC-based reaction monitoring.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC provides a more detailed and quantitative analysis of the reaction mixture, allowing for accurate determination of purity and the levels of individual components. A stability-indicating method is crucial to ensure that all potential degradation products can be resolved from the main peak.

Rationale for HPLC Method Development

A reversed-phase HPLC method using a C18 or C8 column is well-suited for separating the components of this reaction. The mobile phase typically consists of an aqueous component and an organic modifier like acetonitrile or methanol. The addition of an acid, such as formic acid or phosphoric acid, to the mobile phase helps to achieve sharp peaks for the basic piperidine moiety and the acidic carboxylic acid group. A gradient elution is often necessary to resolve compounds with a range of polarities in a reasonable time. The furan ring in 2-furaldehyde and the product provides a chromophore for UV detection, with a maximum absorbance typically around 280 nm.[7][8][9]

Optimized HPLC Protocol
ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL
Sample Preparation Dilute a small aliquot of the reaction mixture in Mobile Phase A.
Step-by-Step HPLC Procedure
  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • Sample Injection: Inject the prepared sample of the reaction mixture.

  • Data Acquisition: Run the gradient program and acquire the chromatogram.

  • Analysis: Identify the peaks corresponding to the starting materials and the product by comparing their retention times with those of reference standards. Quantify the area of each peak to determine the relative amounts of each component and the purity of the product.

cluster_hplc HPLC Analysis Workflow prep Sample Preparation (Dilution) inject Injection into HPLC prep->inject separate Chromatographic Separation (Gradient Elution) inject->separate detect UV Detection (280 nm) separate->detect quantify Data Analysis (Peak Integration & Quantification) detect->quantify

Caption: General workflow for HPLC analysis.

Method Validation and Forced Degradation

For use in a regulated environment, the HPLC method must be validated according to ICH guidelines.[5][10] This includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness. To demonstrate that the method is stability-indicating, forced degradation studies should be performed on the 1-(2-Furylmethyl)piperidine-4-carboxylic acid. The sample should be subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light. The HPLC method should be able to separate the main peak from any degradation products that are formed.

Conclusion

The TLC and HPLC methods outlined in this application note provide a robust framework for monitoring the synthesis of 1-(2-Furylmethyl)piperidine-4-carboxylic acid. The TLC method offers a rapid, qualitative assessment of reaction progress, while the HPLC method provides detailed, quantitative information on purity and impurity profiles. Proper implementation of these analytical techniques is essential for ensuring the quality and consistency of this important pharmaceutical intermediate.

References

  • The Sarpong Group. (n.d.). Appendix 3: Recipes For TLC Stains. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). TLC Stains. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1994). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Agilent. (2020, March 12). HPLC Method Development: From Beginner to Expert Part 2. Retrieved from [Link]

  • MDPI. (2023, June 28). Selective Aqueous Extraction and Green Spectral Analysis of Furfural as an Aging Indicator in Power Transformer Insulating Fluid. Retrieved from [Link]

  • VanVeller Lab Resources. (n.d.). How to TLC (Thin Layer Chromatography). Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • ResearchGate. (n.d.). UV absorbance spectrum of furfural, KPS, and KPI molecules, under their.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. Retrieved from [Link]

  • Agilent. (2020, March 12). Gradient Design and Development. Retrieved from [Link]

  • ResearchGate. (n.d.). UV spectra of distillate sample, furfural, and HMF in 280 nm. Retrieved from [Link]

  • IonSource. (2001, July 22). Reverse Phase HPLC Basics for LC/MS. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The electronic states of 2-furanmethanol (furfuryl alcohol) studied by photon absorption and electron impact spectroscopies. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of biogenic amines by thin-layer chromatography.. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • ScienceMadness.org. (2017, October 6). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. Retrieved from [Link]

  • NIST. (n.d.). 2-Furanmethanol. Retrieved from [Link]

  • Biotage. (n.d.). Using Focused Gradients to Improve Peptide Purity Using Reversed-Phase Flash Chromatography. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Shimadzu. (n.d.). AD-0213 Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Retrieved from [Link]

  • Shimadzu. (n.d.). ASTM D 5837-15 Compliant Quantitative Analysis of Furanic Compound (Furfural) in Transformer Insulation Oil. Retrieved from [Link]

  • Scribd. (n.d.). Astm D-5837. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • National Institutes of Health. (2019, February 1). Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

Sources

Application Note & Protocol: A Scalable Synthesis of 1-(2-Furylmethyl)piperidine-4-carboxylic Acid for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved pharmaceuticals.[1][2] Its saturated heterocyclic structure provides a versatile three-dimensional framework that can be functionalized to modulate pharmacological activity. Specifically, 1-(2-Furylmethyl)piperidine-4-carboxylic acid is a valuable building block in drug discovery, combining the piperidine moiety with a furfuryl group, which can engage in various biological interactions. This document provides a comprehensive guide for the robust and scalable synthesis of this target compound, designed for researchers and professionals in drug development. The outlined protocol emphasizes safety, efficiency, and reproducibility, making it suitable for generating multi-gram quantities required for preclinical studies.

The synthetic strategy centers on a reductive amination reaction, a powerful and widely used method for the formation of carbon-nitrogen bonds.[3][4] This approach involves the reaction of piperidine-4-carboxylic acid with 2-furaldehyde (furfural) to form an intermediate iminium ion, which is subsequently reduced in situ to yield the desired N-substituted piperidine derivative.

Synthetic Strategy: Reductive Amination

The chosen synthetic route is the direct reductive amination of piperidine-4-carboxylic acid with 2-furaldehyde. This method is advantageous due to its high atom economy, operational simplicity, and the commercial availability of the starting materials. The reaction proceeds via the formation of a Schiff base intermediate, which is then reduced to the final product. Sodium triacetoxyborohydride (STAB) is selected as the reducing agent for its mildness and selectivity for imines and iminium ions in the presence of other reducible functional groups, such as the carboxylic acid.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the scale-up synthesis of 1-(2-Furylmethyl)piperidine-4-carboxylic acid.

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Isolation cluster_3 Purification A Charge Reactor with: - Piperidine-4-carboxylic acid - Dichloromethane (DCM) B Add 2-Furaldehyde (Furfural) A->B C Stir at Room Temperature to form Iminium Intermediate B->C D Portion-wise addition of Sodium Triacetoxyborohydride (STAB) C->D E Monitor Reaction Progress by TLC or LC-MS D->E F Quench with Saturated Aqueous NaHCO3 E->F G Separate Organic Layer F->G H Extract Aqueous Layer with DCM G->H I Combine Organic Layers, Dry over Na2SO4 H->I J Filter and Concentrate in vacuo I->J K Recrystallization from Isopropanol/Water J->K L Dry the Final Product under Vacuum K->L

Caption: Workflow for the synthesis of 1-(2-Furylmethyl)piperidine-4-carboxylic acid.

Experimental Protocols

PART 1: Laboratory-Scale Synthesis (1-5 g)

This protocol is optimized for a laboratory setting to produce a smaller quantity of the target compound.

Materials and Reagents:

Reagent/MaterialMolecular WeightQuantityMolesNotes
Piperidine-4-carboxylic acid129.16 g/mol 2.58 g0.02 mol
2-Furaldehyde (Furfural)96.09 g/mol 2.11 g (1.82 mL)0.022 molUse freshly distilled furfural for best results.
Sodium triacetoxyborohydride (STAB)211.94 g/mol 5.08 g0.024 molMoisture sensitive; handle under inert atmosphere if possible.[5]
Dichloromethane (DCM)-100 mL-Anhydrous grade.
Saturated aq. NaHCO₃-50 mL-For work-up.
Isopropanol-As needed-For recrystallization.
Water (Deionized)-As needed-For recrystallization.
Anhydrous Sodium Sulfate-As needed-For drying.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add piperidine-4-carboxylic acid (2.58 g, 0.02 mol) and dichloromethane (100 mL).

  • Stir the suspension at room temperature (20-25 °C).

  • Add 2-furaldehyde (2.11 g, 0.022 mol) to the suspension.

  • Stir the reaction mixture at room temperature for 1 hour to allow for the formation of the iminium intermediate.

  • In a separate, dry container, weigh out sodium triacetoxyborohydride (5.08 g, 0.024 mol).

  • Add the sodium triacetoxyborohydride to the reaction mixture in three portions over 30 minutes. Caution: The addition may be slightly exothermic.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution (50 mL). Caution: Gas evolution (hydrogen) will occur.[5]

  • Stir the biphasic mixture vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a solid.

  • Purify the crude product by recrystallization from a mixture of isopropanol and water to yield the pure 1-(2-Furylmethyl)piperidine-4-carboxylic acid.

  • Dry the purified product under vacuum at 40-50 °C.

PART 2: Scale-Up Synthesis (50-100 g)

This protocol is designed for the production of larger quantities of the target compound and considers the challenges associated with scale-up, such as heat management and reagent addition.[6]

Materials and Reagents:

Reagent/MaterialMolecular WeightQuantityMolesNotes
Piperidine-4-carboxylic acid129.16 g/mol 64.58 g0.5 mol
2-Furaldehyde (Furfural)96.09 g/mol 52.85 g (45.5 mL)0.55 mol
Sodium triacetoxyborohydride (STAB)211.94 g/mol 127 g0.6 molMoisture sensitive; handle with care.[7][8]
Dichloromethane (DCM)-2.5 L-Anhydrous grade.
Saturated aq. NaHCO₃-1.25 L-For work-up.
Isopropanol-As needed-For recrystallization.
Water (Deionized)-As needed-For recrystallization.
Anhydrous Sodium Sulfate-As needed-For drying.

Procedure:

  • To a 5 L jacketed reactor equipped with a mechanical stirrer, a temperature probe, and a nitrogen inlet, charge piperidine-4-carboxylic acid (64.58 g, 0.5 mol) and dichloromethane (2.5 L).

  • Start stirring and maintain a nitrogen atmosphere.

  • Add 2-furaldehyde (52.85 g, 0.55 mol) to the reactor.

  • Stir the mixture at ambient temperature for 1 hour.

  • Cool the reactor contents to 10-15 °C using a circulating chiller.

  • Slowly add sodium triacetoxyborohydride (127 g, 0.6 mol) portion-wise over 1-2 hours, maintaining the internal temperature below 25 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction by an appropriate in-process control method (e.g., HPLC).

  • Once the reaction is deemed complete, cool the mixture to 10-15 °C.

  • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous sodium bicarbonate solution (1.25 L), ensuring the temperature does not exceed 25 °C. Caution: Vigorous gas evolution will occur.[9]

  • After the quench is complete, stop the cooling and stir the mixture for 1 hour.

  • Stop stirring and allow the layers to separate.

  • Transfer the lower organic layer to a separate vessel.

  • Extract the aqueous layer with dichloromethane (2 x 500 mL).

  • Combine all organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to afford the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., isopropanol/water).

  • Dry the final product in a vacuum oven at 50 °C until a constant weight is achieved.

Safety and Handling Precautions

Sodium triacetoxyborohydride is a water-reactive substance that can release flammable gases upon contact with water.[5] It is also an irritant to the skin, eyes, and respiratory system.[7] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Store sodium triacetoxyborohydride in a cool, dry place under an inert atmosphere.[5] In case of a spill, do not use water. Use a dry absorbent material for cleanup.[9]

Characterization and Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

  • Melting Point: As a physical constant for the pure compound.

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or adding a slight excess of the reducing agent. Ensure the starting materials are of high purity and the solvent is anhydrous.

  • Low Yield: Low yields may result from incomplete reaction or loss of product during work-up and purification. Ensure efficient extraction and minimize transfers. The recrystallization solvent system may need to be optimized to maximize recovery.

  • Purification Challenges: If the product is difficult to purify by recrystallization, column chromatography on silica gel may be employed as an alternative.

Visualizing the Reaction Mechanism

The following diagram illustrates the reductive amination mechanism.

G cluster_0 Iminium Ion Formation cluster_1 Reduction Piperidine-4-carboxylic acid 2-Furaldehyde Piperidine-4-carboxylic acid2-Furaldehyde Piperidine-4-carboxylic acid2-Furaldehyde Iminium Ion Iminium Ion Piperidine-4-carboxylic acid2-Furaldehyde->Iminium Ion - H2O 1-(2-Furylmethyl)piperidine-4-carboxylic acid Iminium Ion->1-(2-Furylmethyl)piperidine-4-carboxylic acid + [H-] (from STAB)

Caption: Mechanism of reductive amination.

References

  • Lifechem Pharma. Safety And Handling Guidelines For Sodium Triacetoxyborohydride.
  • AK Scientific, Inc.
  • Benchchem. Application Notes and Protocols for the Scale-up Synthesis of Piperidine-3-carbothioamide for Preclinical Studies.
  • TCI Chemicals. SAFETY DATA SHEET - Sodium Triacetoxyborohydride.
  • Fisher Scientific. SAFETY DATA SHEET - Sodium triacetoxyborohydride.
  • Apollo Scientific.
  • Benchchem. Technical Support Center: Overcoming Challenges in the Scale-Up of Piperidine Synthesis.
  • Butkevich, A. N., et al. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." PMC, PubMed Central, 2022, [Link].

  • Organic Chemistry Portal. Piperidine synthesis. [Link].

  • ResearchGate. Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems | Request PDF. [Link].

  • Google Patents. EP1283202A1 - Method for preparing heterocyclic-carboxylic acids. .
  • Haifeng, Q., et al. "Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst." PMC, NIH, 2023, [Link].

  • Google Patents. US6562972B1 - Method for preparing heterocyclic-carboxylic acids. .
  • ResearchGate. Previous and present works for the amination of furfural A Furanic.... [Link].

  • Organic Chemistry Portal. Diversity in Heterocycle Synthesis Using α-Iminocarboxylic Acids: Decarboxylation Dichotomy. [Link].

  • Laha, J. K., and M. K. Hunjan. "Diversity in Heterocycle Synthesis Using α-Iminocarboxylic Acids: Decarboxylation Dichotomy." The Journal of Organic Chemistry, ACS Publications, 2022, [Link].

  • PrepChem.com. Synthesis of 4-piperidinecarboxylic acid. [Link].

  • PrepChem.com. Synthesis of 2-piperidine carboxylic acid. [Link].

  • ResearchGate. Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids | Request PDF. [Link].

  • ResearchGate. Reductive amination of furfural to furfurylamine: Advances in catalyst design and mechanistic insights. [Link].

  • ResearchGate. Synthesis and Identification of some heterocyclic derivatives from carboxylic acid. [Link].

  • Chatterjee, M., et al. "Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach." Green Chemistry, RSC Publishing, [Link].

  • MDPI. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. [Link].

  • Wikipedia. Isonipecotic acid. [Link].

  • Google Patents. CN101712645B - Preparation method for (2R, 4R)
  • Meker, S., et al. "Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides." PMC, 2021, [Link].

  • Google Patents. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. .
  • Google Patents. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine. .
  • Coldham, I., et al. "Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments." ACS Publications, 2022, [Link].

Sources

Application Notes and Protocols: 1-(2-Furylmethyl)piperidine-4-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Scaffold of Untapped Potential

In the landscape of modern drug discovery, the strategic combination of privileged scaffolds is a cornerstone of rational design. 1-(2-Furylmethyl)piperidine-4-carboxylic acid emerges as a compound of significant interest, wedding two motifs of proven medicinal value: the rigid, versatile piperidine ring and the biologically active furan moiety. While direct, extensive research on this specific molecule is nascent, its constituent parts suggest a wealth of potential applications, from novel analgesic and anti-inflammatory agents to probes for neurological disorders.[1][2] This guide provides a comprehensive overview of its potential applications, supported by established principles in medicinal chemistry and detailed protocols for its synthesis and evaluation.

The piperidine heterocycle is a ubiquitous feature in numerous pharmaceuticals, prized for its rigid structure that allows for precise spatial orientation of functional groups.[2] This is crucial for optimizing interactions with biological targets.[1] The carboxylic acid at the 4-position offers a key vector for chemical modification, enabling the construction of diverse molecular architectures.[1][3] On the other hand, the furan ring, a five-membered aromatic heterocycle, is present in a variety of bioactive natural products and synthetic compounds, contributing to a range of pharmacological activities including antibacterial, anti-inflammatory, and anticancer effects.[4] The 2-furylmethyl substituent, in particular, serves as a versatile building block in organic synthesis.[5]

This document will explore the synthesis of 1-(2-Furylmethyl)piperidine-4-carboxylic acid, delve into its potential as a scaffold in drug design, and provide detailed protocols for its derivatization and biological screening.

Molecular Properties and Design Rationale

The unique combination of the piperidine-4-carboxylic acid core and the 2-furylmethyl group offers several advantages in drug design:

  • Structural Rigidity and Vectorial Control: The piperidine ring provides a conformationally restricted scaffold, reducing the entropic penalty upon binding to a target. The carboxylic acid and the furylmethyl group act as distinct vectors for chemical modification, allowing for systematic exploration of structure-activity relationships (SAR).

  • Modulation of Physicochemical Properties: The furan moiety can influence the lipophilicity and metabolic stability of the molecule. The carboxylic acid, being ionizable at physiological pH, enhances water solubility and provides a strong hydrogen bonding point for target interaction.[6]

  • Bioisosteric Potential: The carboxylic acid group can be replaced with known bioisosteres (e.g., tetrazoles, hydroxamic acids) to fine-tune acidity, membrane permeability, and metabolic stability, potentially mitigating toxicity issues associated with carboxylic acids.[6][7][8][9]

Key Physicochemical Properties (Predicted)
PropertyPredicted Value/CharacteristicSignificance in Drug Discovery
Molecular Weight~223.25 g/mol Falls within the "Rule of Five" for good oral bioavailability.
pKa (Carboxylic Acid)~4-5Ionized at physiological pH, enhancing solubility and enabling ionic interactions.
LogPModerateBalanced lipophilicity is crucial for membrane permeability and target engagement.
Hydrogen Bond Donors/Acceptors1 Donor (acid), 3 Acceptors (N, O, O)Multiple points for hydrogen bonding with biological targets.

Synthetic Protocols

The synthesis of 1-(2-Furylmethyl)piperidine-4-carboxylic acid can be approached through several reliable routes. The following protocol outlines a common and efficient method.

Protocol 1: Reductive Amination

This is a widely used and robust method for the N-alkylation of amines.

Workflow Diagram:

G start Start Materials: Piperidine-4-carboxylic acid 2-Furaldehyde step1 Reductive Amination: Sodium triacetoxyborohydride (STAB) Dichloroethane (DCE) or Methanol start->step1 step2 Work-up: Aqueous quench Extraction with organic solvent step1->step2 step3 Purification: Column chromatography or Recrystallization step2->step3 product Product: 1-(2-Furylmethyl)piperidine-4-carboxylic acid step3->product

Reductive Amination Workflow

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1 equivalent) in a suitable solvent such as dichloroethane (DCE) or methanol.

  • Aldehyde Addition: Add 2-furaldehyde (1.1 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture. The reaction is typically exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-12 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 1-(2-Furylmethyl)piperidine-4-carboxylic acid.

Causality Behind Experimental Choices:

  • Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the aldehyde starting material.

  • Solvent Choice: DCE and methanol are common solvents for this reaction. The choice may depend on the solubility of the starting materials.

  • Aqueous Work-up: The basic quench neutralizes the acidic byproducts and facilitates the extraction of the desired product into the organic phase.

Applications in Medicinal Chemistry

The scaffold of 1-(2-Furylmethyl)piperidine-4-carboxylic acid is a versatile starting point for the development of a wide range of therapeutic agents.

As a Scaffold for Novel Analgesics

The piperidine ring is a core component of many potent opioid analgesics.[10] By modifying the carboxylic acid and the furan ring, novel ligands for opioid receptors or other pain-related targets can be designed.

Proposed Derivatization Strategy:

G scaffold 1-(2-Furylmethyl)piperidine- 4-carboxylic acid amide_coupling Amide Coupling: Various amines, coupling reagents (e.g., HATU, EDC) scaffold->amide_coupling esterification Esterification: Various alcohols, acid catalysis scaffold->esterification furan_mod Furan Modification: Electrophilic substitution (e.g., bromination, nitration) scaffold->furan_mod derivatives Library of Amides, Esters, and Furan- modified analogs amide_coupling->derivatives esterification->derivatives furan_mod->derivatives

Derivatization for Analgesic Discovery

Protocol 2: Amide Library Synthesis

  • Activation of Carboxylic Acid: To a solution of 1-(2-Furylmethyl)piperidine-4-carboxylic acid (1 equivalent) in a suitable solvent like dimethylformamide (DMF), add a coupling reagent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA) (2 equivalents). Stir for 10 minutes at room temperature.

  • Amine Addition: Add the desired amine (1.2 equivalents) to the activated carboxylic acid solution.

  • Reaction and Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Work-up and Purification: Upon completion, perform an aqueous work-up and extract the product. Purify the resulting amide by column chromatography or preparative HPLC.

Development of Antimicrobial Agents

Both furan and piperidine moieties have been incorporated into compounds with demonstrated antimicrobial activity.[11][12] The combination of these two scaffolds presents a promising avenue for the discovery of new antibacterial and antifungal agents.

Screening Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Compound Preparation: Prepare a stock solution of the synthesized derivatives in dimethyl sulfoxide (DMSO).

  • Bacterial/Fungal Culture: Grow the desired microbial strains to the mid-logarithmic phase in appropriate broth media.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Probes for Central Nervous System (CNS) Disorders

Piperidine-4-carboxylic acid is a conformationally restricted analog of GABA, a major inhibitory neurotransmitter in the CNS.[13] Derivatives of this scaffold could be explored as ligands for GABA receptors or other CNS targets.

Protocol 4: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes expressing the target receptor of interest (e.g., GABA-A receptor).

  • Assay Buffer: Prepare a suitable assay buffer.

  • Competition Binding: In a 96-well plate, incubate the prepared membranes with a known radioligand for the target receptor and varying concentrations of the test compound.

  • Incubation and Filtration: Incubate at an appropriate temperature to reach equilibrium. Terminate the binding reaction by rapid filtration through a filter mat to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

Conclusion and Future Directions

1-(2-Furylmethyl)piperidine-4-carboxylic acid represents a promising, yet underexplored, scaffold in medicinal chemistry. Its synthesis is readily achievable through established synthetic methodologies. The strategic combination of the piperidine-4-carboxylic acid core and the 2-furylmethyl group provides a rich platform for the design and synthesis of novel therapeutic agents targeting a range of diseases. Future work should focus on the systematic exploration of its derivatization, coupled with comprehensive biological screening to uncover its full therapeutic potential. The protocols outlined in this guide provide a solid foundation for researchers to embark on the exciting journey of unlocking the medicinal value of this versatile molecule.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development.
  • Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. (2026-01-05).
  • Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives.
  • Exploring the Applications of 2-Furylmethyl Bromide in Modern Chemical Synthesis.
  • 4-Boc-amino-1-Z-piperidine-4-carboxylic acid. Chem-Impex.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. (2025-07-18).
  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.
  • (PDF) Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. ResearchGate.
  • (PDF) Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. (2018-04-11).
  • Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - PubMed Central.
  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar. (2022-05-19).
  • Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. Request PDF - ResearchGate. (2019-04-11).
  • Application of Bioisosteres in Drug Design. (2012-05-07).
  • Isonipecotic acid. Wikipedia.
  • Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. (2025-04-22).
  • Fluorine in medicinal chemistry. PubMed. (2004-05-03).
  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. (2023-09-07).
  • Applications of Fluorine in Medicinal Chemistry. PubMed. (2015-11-12).
  • 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis. ChemicalBook.
  • Preparation method for (2R, 4R)-4-substituted-2-piperidine carboxylic acid compound and intermediate thereof. Google Patents.
  • Furan: A Promising Scaffold for Biological Activity. (2024-01-25).
  • Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. ResearchGate. (2025-08-09).
  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC - NIH. (2025-10-16).
  • Synthesis of 4-piperidinecarboxylic acid. PrepChem.com.

Sources

Application Notes and Protocols for In Vitro Profiling of 1-(2-Furylmethyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Piperidine Derivative

1-(2-Furylmethyl)piperidine-4-carboxylic acid is a novel chemical entity with a piperidine scaffold, a structural motif prevalent in a wide array of neuroactive and antimicrobial agents. The furan and carboxylic acid moieties introduce unique physicochemical properties that may confer specific biological activities. Given the therapeutic precedent of structurally related piperidine-4-carboxylic acid derivatives, a comprehensive in vitro screening approach is essential to elucidate the pharmacological profile of this compound.

This document provides a suite of detailed application notes and protocols designed for researchers, scientists, and drug development professionals. The proposed assays are selected based on the known biological activities of analogous chemical structures, offering a rational and efficient pathway to characterize the bioactivity of 1-(2-Furylmethyl)piperidine-4-carboxylic acid. The protocols are designed to be self-validating, incorporating essential controls and clear endpoints. The underlying scientific principles of each assay are explained to provide a deeper understanding of the experimental choices.

Strategic Overview of the In Vitro Testing Cascade

A tiered approach to in vitro testing is recommended to efficiently allocate resources and build a comprehensive pharmacological profile. The proposed cascade begins with primary screens against high-probability targets, followed by more complex functional assays to understand the compound's impact on cellular and network physiology.

G cluster_0 Primary Screening cluster_1 Secondary Functional Assay GAT Inhibition GAT Inhibition Neuronal Excitability Neuronal Excitability GAT Inhibition->Neuronal Excitability Functional Consequence DAT Inhibition DAT Inhibition Antimicrobial Screen Antimicrobial Screen sEH Inhibition sEH Inhibition Compound Compound Compound->GAT Inhibition Neurotransmitter Transporter Modulation Compound->DAT Inhibition Compound->Antimicrobial Screen Antimicrobial Activity Compound->sEH Inhibition Enzyme Inhibition

Caption: Proposed in vitro testing cascade for 1-(2-Furylmethyl)piperidine-4-carboxylic acid.

Neurotransmitter Transporter Activity: GABA and Dopamine Uptake Assays

Scientific Rationale: The piperidine core is a key feature in many inhibitors of neurotransmitter transporters. Specifically, derivatives of nipecotic acid (piperidine-3-carboxylic acid) are well-known inhibitors of the GABA transporter GAT-1.[1] Inhibition of GABA reuptake enhances GABAergic neurotransmission, a mechanism with therapeutic potential for epilepsy and anxiety disorders.[2][3] Similarly, some piperidine derivatives have shown activity as dopamine reuptake inhibitors.[4] Therefore, assessing the inhibitory activity of 1-(2-Furylmethyl)piperidine-4-carboxylic acid on GABA and dopamine transporters is a logical first step.

GABA Transporter (GAT) Inhibition Assay

This assay quantifies the ability of the test compound to inhibit the uptake of radiolabeled GABA into cells recombinantly expressing specific GABA transporter subtypes (GAT-1, GAT-2, GAT-3, and BGT-1). Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are suitable hosts for stable expression of these transporters.[5][6]

Principle: Cells expressing a specific GAT subtype are incubated with a mixture of radiolabeled GABA (e.g., [³H]GABA) and the test compound. If the compound inhibits the transporter, the amount of radiolabeled GABA taken up by the cells will be reduced. The intracellular radioactivity is measured by scintillation counting and compared to a control group.

Protocol: [³H]GABA Uptake Assay in CHO-GAT1 Cells

  • Cell Culture:

    • Culture CHO cells stably expressing human GAT-1 (CHO-GAT1) in Ham's F-12K medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere with 5% CO₂.[7]

    • Seed the cells in a 96-well microplate at a density of 4 x 10⁴ cells/well and allow them to adhere and grow for 24-48 hours.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 1-(2-Furylmethyl)piperidine-4-carboxylic acid in a suitable solvent (e.g., DMSO or water).

    • Perform serial dilutions in assay buffer (e.g., Krebs-Ringer-HEPES buffer) to obtain a range of test concentrations (e.g., 1 nM to 100 µM).

  • Uptake Assay:

    • Wash the cells twice with 200 µL/well of pre-warmed assay buffer.

    • Add 50 µL of assay buffer containing the test compound or vehicle (for control wells) to each well.

    • Add 50 µL of assay buffer containing a fixed concentration of [³H]GABA (e.g., 10 nM) to initiate the uptake.

    • Incubate the plate at room temperature for a predetermined time (e.g., 10-20 minutes).

    • Terminate the uptake by rapidly washing the cells three times with 200 µL/well of ice-cold assay buffer.

    • Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer to each well.

    • Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Parameter Example Value
Cell LineCHO-hGAT1
Radioligand[³H]GABA
Radioligand Conc.10 nM
Incubation Time15 minutes
Known InhibitorTiagabine
Expected IC₅₀Low nM range
Dopamine Transporter (DAT) Inhibition Assay

This assay follows a similar principle to the GAT assay but utilizes a cell line expressing the dopamine transporter, such as the human neuroblastoma cell line SH-SY5Y, which endogenously expresses DAT.[8][9]

Protocol: [³H]Dopamine Uptake Assay in SH-SY5Y Cells

  • Cell Culture:

    • Culture SH-SY5Y cells in a 1:1 mixture of Eagle's Minimum Essential Medium and F12 medium, supplemented with 10% FBS and 1% Penicillin/Streptomycin.[9]

    • For enhanced DAT expression, cells can be differentiated by treatment with retinoic acid for 5-7 days prior to the assay.[10]

    • Seed the cells in a 96-well plate as described for the CHO cells.

  • Compound Preparation:

    • Prepare stock and serial dilutions of 1-(2-Furylmethyl)piperidine-4-carboxylic acid as described above.

  • Uptake Assay:

    • The assay procedure is analogous to the GAT uptake assay, with the substitution of [³H]Dopamine for [³H]GABA.

    • A known DAT inhibitor, such as GBR 12909 or cocaine, should be used as a positive control.

  • Data Analysis:

    • Calculate the IC₅₀ value as described for the GAT inhibition assay.

Neuronal Network Functionality: Multi-Electrode Array (MEA) Assay

Scientific Rationale: Modulation of GABAergic or dopaminergic signaling can have profound effects on neuronal excitability and network function. An MEA-based assay provides a powerful platform to assess the functional consequences of the test compound's activity on a neuronal network in vitro.[11][12] MEAs are culture plates with embedded microelectrodes that can non-invasively record the extracellular field potentials of cultured neurons over long periods.[13] This allows for the characterization of changes in spike rate, bursting patterns, and network synchrony.[14]

Principle: Primary neurons or iPSC-derived neurons are cultured on an MEA plate where they form a synaptically connected network. After a baseline recording of the spontaneous electrical activity, the test compound is added, and subsequent changes in the network's firing patterns are recorded and analyzed.

G Culture Culture Neurons on MEA Plate Allow Network Formation (14-21 days) Baseline Record Baseline Spontaneous Activity Culture:f1->Baseline:f0 Treatment Add Test Compound or Vehicle Baseline:f0->Treatment:f0 Recording Record Post-Treatment Activity Treatment:f0->Recording:f0 Analysis Spike Detection & Sorting Burst Analysis Network Synchrony Analysis Recording:f0->Analysis:f0

Caption: Workflow for the Multi-Electrode Array (MEA) assay.

Protocol: Assessing Neuronal Excitability in Primary Cortical Neurons

  • Neuron Culture on MEA Plates:

    • Coat 48-well MEA plates with Poly-D-Lysine and Laminin to promote neuronal adhesion and growth.

    • Isolate cortical neurons from embryonic day 18 (E18) rat pups and plate them onto the MEA plates at a density of 1-2 x 10⁵ cells/well.

    • Culture the neurons in a suitable neuronal culture medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX) for at least 14 days to allow for the formation of a mature, spontaneously active neuronal network.

  • MEA Recording:

    • Place the MEA plate in the MEA system and allow it to equilibrate to 37°C and 5% CO₂.

    • Record the baseline spontaneous activity for 10-15 minutes. Key parameters to monitor include mean firing rate, burst frequency, and network synchrony.[14]

    • Add the test compound at various concentrations to the wells. Include a vehicle control.

    • Record the neuronal activity for at least 30-60 minutes post-compound addition.

  • Data Analysis:

    • Use the MEA system's software to detect and sort spikes from the raw voltage data.

    • Analyze the data for changes in the following parameters compared to baseline and vehicle control:

      • Mean Firing Rate: The average number of spikes per second.

      • Bursting Parameters: Frequency of bursts, duration of bursts, and number of spikes per burst.

      • Network Synchrony: A measure of how correlated the firing of different electrodes is.

    • A significant increase in firing rate and bursting may suggest a disinhibitory effect (e.g., via GAT inhibition), while a decrease could indicate a direct inhibitory effect or cytotoxicity at higher concentrations.

Parameter Example Value
Cell TypePrimary Rat Cortical Neurons
Culture Duration14-21 days
Baseline Recording10 minutes
Post-treatment Recording60 minutes
Key EndpointsMean Firing Rate, Burst Rate, Synchrony Index

Antimicrobial Activity: Broth Microdilution Assay

Scientific Rationale: The piperidine ring is a common scaffold in many synthetic antimicrobial agents. Therefore, it is prudent to screen 1-(2-Furylmethyl)piperidine-4-carboxylic acid for potential antibacterial and antifungal activity. The broth microdilution method is a standardized and widely accepted assay for determining the Minimum Inhibitory Concentration (MIC) of a compound.[15][16]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of a specific microorganism. After incubation, the growth of the microorganism is assessed, and the MIC is determined as the lowest concentration of the compound that inhibits visible growth.[17]

Protocol: MIC Determination against E. coli and S. aureus

  • Preparation of Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium (e.g., E. coli ATCC 25922 or S. aureus ATCC 29213) into a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay plate.

  • Assay Plate Preparation:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of a 2x concentrated stock of the test compound to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of the dilution series.

    • This will result in 100 µL of serially diluted compound in each well.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Include a positive control for growth (bacteria in MHB without compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Optionally, bacterial growth can be quantified by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.

Parameter Example Condition
MicroorganismsE. coli ATCC 25922, S. aureus ATCC 29213
MediumMueller-Hinton Broth (MHB)
Inoculum Size5 x 10⁵ CFU/mL
Incubation37°C for 24 hours
EndpointVisual inspection of turbidity / OD₆₀₀

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

Scientific Rationale: Certain piperidine amide derivatives have been identified as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory and vasodilatory epoxy fatty acids.[4] Inhibition of sEH is a therapeutic strategy for hypertension and inflammation. A fluorometric assay is a sensitive and high-throughput method to screen for sEH inhibitors.[18][19]

Principle: The assay utilizes a non-fluorescent substrate that is hydrolyzed by sEH to produce a highly fluorescent product.[20][21] The rate of fluorescence increase is proportional to the sEH activity. The ability of the test compound to inhibit this reaction is measured by a reduction in the fluorescence signal.

Protocol: Fluorometric sEH Inhibition Assay

  • Reagent Preparation:

    • Use a commercially available sEH inhibitor screening kit or prepare the following reagents:

      • Assay Buffer: e.g., 100 mM sodium phosphate buffer, pH 7.4.

      • Recombinant human sEH enzyme.

      • Fluorogenic substrate: e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).

      • Known sEH inhibitor (positive control): e.g., AUDA or UC1153.

  • Assay Procedure:

    • In a 96-well black microplate, add the following to each well:

      • Assay buffer.

      • Test compound at various concentrations or a known inhibitor.

      • Recombinant sEH enzyme.

    • Pre-incubate the plate at 30°C for 5 minutes.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Measure the fluorescence kinetically over 15-30 minutes using a fluorescence plate reader (e.g., excitation at 330 nm and emission at 465 nm for the product of PHOME hydrolysis).

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the kinetic read).

    • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Parameter Example Condition
EnzymeRecombinant human sEH
SubstratePHOME
DetectionFluorescence (Ex/Em = 330/465 nm)
Incubation30°C for 20 minutes
Positive ControlAUDA

Conclusion

The suite of in vitro assays detailed in this document provides a robust framework for the initial characterization of 1-(2-Furylmethyl)piperidine-4-carboxylic acid. By systematically evaluating its effects on key neurotransmitter transporters, neuronal network function, microbial growth, and the sEH enzyme, researchers can build a comprehensive pharmacological profile. The data generated from these assays will be crucial for guiding further preclinical development, including mechanism of action studies, lead optimization, and in vivo efficacy testing.

References

  • Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1547-1553.
  • Bate, S. T., et al. (2020). Assessment of Spontaneous Neuronal Activity In Vitro Using Multi-Well Multi-Electrode Arrays: Implications for Assay Development. eNeuro, 7(1), ENEURO.0393-19.2019. Available from: [Link]

  • Biedermann, J., et al. (2012). Determination of the GABA uptake activity of GAT1/GFP in CHO and Hek293 cells. ResearchGate. Available from: [Link]

  • Carland, J. E., et al. (2018). Model Systems for Analysis of Dopamine Transporter Function and Regulation. ACS Chemical Neuroscience, 9(10), 2438-2452. Available from: [Link]

  • Jones, P. D., et al. (2005). Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies. Analytical Biochemistry, 343(1), 66-75. Available from: [Link]

  • Cahalan, S., et al. (n.d.). Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]

  • Wikipedia. (n.d.). GABA reuptake inhibitor. Wikipedia. Available from: [Link]

  • Wiatrak, B., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available from: [Link]

  • Le Tiran, A., et al. (2023). Visualizing GABA transporters in vivo: an overview of reported radioligands and future directions. EJNMMI Radiopharmacy and Chemistry, 8(1), 22. Available from: [Link]

  • Axion BioSystems. (n.d.). Neural MEA. Axion BioSystems. Available from: [Link]

  • Stäubert, C., et al. (2015). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 2(3), 100658. Available from: [Link]

  • Cellular Dynamics International. (n.d.). Measuring Connectivity in Human iPS Cell-derived Neurons Using Multi-electrode Array (MEA). Cellular Dynamics. Available from: [Link]

  • ResearchGate. (2005). Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies. ResearchGate. Available from: [Link]

  • Schlessmann, A., et al. (2014). MS Transport Assays for γ-Aminobutyric Acid Transporters—An Efficient Alternative for Radiometric Assays. Analytical Chemistry, 86(19), 9848-9855. Available from: [Link]

  • WOAH Regional Representation for Asia and the Pacific. (2019). Antimicrobial susceptibility testing (Broth microdilution method). WOAH. Available from: [Link]

  • Krogsgaard-Larsen, P., et al. (2000). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Current Pharmaceutical Design, 6(12), 1217-1234. Available from: [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available from: [Link]

  • Naganawa, M., et al. (2022). Toward Imaging of the GABA Transporter Type 1 In Vivo: Quantitative Evaluation of 4 Novel PET Radiotracers in Nonhuman Primates. Journal of Nuclear Medicine, 63(10), 1579-1586. Available from: [Link]

  • Lopes, F. M., et al. (2022). Evaluating SH-SY5Y cells as a dopaminergic neuronal model: morphological, transcriptomic, and proteomic insights. Molecular Biology Reports, 49(10), 9449-9462. Available from: [Link]

  • Cotterill, E., et al. (2022). Multielectrode Arrays for Functional Phenotyping of Neurons from Induced Pluripotent Stem Cell Models of Neurodevelopmental Disorders. Cells, 11(4), 698. Available from: [Link]

  • Taylor & Francis Online. (n.d.). GABA reuptake inhibitors – Knowledge and References. Taylor & Francis Online. Available from: [Link]

  • Assay Genie. (n.d.). Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric) (BN00717). Assay Genie. Available from: [Link]

  • Creative Biolabs. (n.d.). Real-Time Monitoring of Neuronal Activity with Advanced MEA Systems. Creative Biolabs. Available from: [Link]

  • ResearchGate. (2020). Cellular uptake of TD-dopamine complex nanostructures into differentiated SH-SY5Y neuroblastoma cell lines. ResearchGate. Available from: [Link]

  • Gordon, E., et al. (2023). MEAanalysis: an open-source R package for downstream visualization of AxIS navigator multi-electrode array burst data at the single-electrode level. Bioinformatics Advances, 3(1), vbad089. Available from: [Link]

  • ResearchGate. (2022). Strategies to improve CHO cell culture performance: Targeted deletion of amino acid catabolism and apoptosis genes paired with growth inhibitor supplementation. ResearchGate. Available from: [Link]

  • Ghit, A., et al. (2021). GABA Receptor. In: StatPearls. StatPearls Publishing. Available from: [Link]

  • ResearchGate. (2022). Toward Imaging of the GABA Transporter Type 1 In Vivo: Quantitative Evaluation of 4 Novel PET Radiotracers in Nonhuman Primates. ResearchGate. Available from: [Link]

  • Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. Available from: [Link]

  • ResearchGate. (2022). Multi-electrode array recordings confirming synaptic connectivity via dosage with NBQX and LTP induction. ResearchGate. Available from: [Link]

  • Wiegand, I., et al. (2008). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Deutsches Ärzteblatt International, 105(31-32), 519-525. Available from: [Link]

  • MDPI. (2022). Screening and Identification of Novel Soluble Epoxide Hydrolase Inhibitors from Corn Gluten Peptides. MDPI. Available from: [Link]

  • JoVE. (2023, December 19). Antiepileptic Drugs: GABAergic Pathway Potentiators [Video]. JoVE. Available from: [Link]

  • PNAS. (2005). GABA uptake into astrocytes is not associated with significant metabolic cost: Implications for brain imaging of inhibitory transmission. PNAS. Available from: [Link]

  • Odawara, A., et al. (2016). Obtaining Multi-electrode Array Recordings from Human Induced Pluripotent Stem Cell–Derived Neurons. Bio-protocol, 6(15), e1884. Available from: [Link]

  • PubMed. (2018). Characterization of cellular states of CHO-K1 suspension cell culture through cell cycle and RNA-sequencing profiling. PubMed. Available from: [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available from: [Link]

  • 3Brain AG. (n.d.). Microelectrode Array (MEA) Explained. 3Brain AG. Available from: [Link]

  • Lifev. (n.d.). Soluble Epoxide Hydrolase Inhibitor Screening Kit - 96 Well. Lifev. Available from: [Link]

  • Elabscience. (n.d.). CHO-K1 Cell Line. Elabscience. Available from: [Link]

  • Synentec. (n.d.). How to develop effective in vitro assays for early drug discovery. Synentec. Available from: [Link]

  • ACS Publications. (2023). Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmac. Journal of Chemical Information and Modeling. Available from: [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available from: [Link]

  • YouTube. (2021, March 29). Strategies for Assay Selection and for the Development of Robust Biochemical Assays [Video]. YouTube. Available from: [Link]

Sources

Application Notes & Protocols: 1-(2-Furylmethyl)piperidine-4-carboxylic Acid as a Versatile Scaffold for the Generation of Novel Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] Its conformational rigidity and versatile substitution patterns make it an ideal starting point for exploring chemical space in drug discovery. This guide focuses on 1-(2-furylmethyl)piperidine-4-carboxylic acid, a specific scaffold that combines the robust piperidine core with two distinct points for chemical modification: a carboxylic acid "handle" for derivatization and a 1-position N-furylmethyl group that influences the molecule's overall physicochemical properties. We provide detailed protocols for the synthesis of novel amide derivatives, their structural characterization, and their subsequent biological evaluation against G-Protein Coupled Receptors (GPCRs), a critical class of drug targets.[2]

Rationale and Scaffold Overview

The Privileged Piperidine Core

The six-membered heterocyclic amine, piperidine, is a cornerstone of modern drug design.[3][4] Its prevalence is due to several key factors:

  • Structural Rigidity: The piperidine ring adopts a stable chair conformation, which reduces the entropic penalty upon binding to a biological target and allows for precise positioning of substituents.

  • Chemical Versatility: The ring nitrogen and carbon atoms can be readily functionalized, enabling the creation of diverse chemical libraries.[3]

  • Favorable Physicochemical Properties: The basic nitrogen atom is often protonated at physiological pH, which can enhance solubility and facilitate key interactions, such as salt-bridge formation with acidic residues in a protein's binding pocket.

Deconstructing the 1-(2-Furylmethyl)piperidine-4-carboxylic Acid Scaffold

This particular scaffold offers two strategic vectors for chemical exploration:

  • The C4-Carboxylic Acid: This functional group is an ideal anchor for derivatization, most commonly through amide bond formation.[5] Given the vast commercial availability of primary and secondary amines, this position allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide range of chemical functionalities.[6]

  • The N1-Furylmethyl Group: The substituent on the piperidine nitrogen significantly impacts the molecule's properties. The furan ring is an aromatic heterocycle that can engage in various non-covalent interactions. However, it is also known to be a potential site of metabolic instability, a crucial consideration in later stages of drug development.[7] This feature presents an opportunity for bioisosteric replacement to mitigate metabolic risks while retaining or improving biological activity.[7][8]

Synthesis and Derivatization Workflow

The overall strategy involves the initial synthesis of the core scaffold followed by parallel amide coupling to generate a library of novel derivatives for biological screening.

G cluster_0 Phase 1: Scaffold Synthesis cluster_1 Phase 2: Library Generation cluster_2 Phase 3: Analysis start Piperidine-4-carboxylic acid (Isonipecotic Acid) reductive_amination Reductive Amination (with 2-Furfuraldehyde) start->reductive_amination scaffold 1-(2-Furylmethyl)piperidine- 4-carboxylic acid reductive_amination->scaffold amide_coupling Amide Coupling (EDC, HOBt) scaffold->amide_coupling derivatives Derivative Library amide_coupling->derivatives amines Amine Library (R1R2-NH) amines->amide_coupling purification Purification (HPLC) derivatives->purification characterization Characterization (NMR, MS) purification->characterization

Caption: General workflow for synthesis and derivatization.

Protocol: Synthesis of 1-(2-Furylmethyl)piperidine-4-carboxylic Acid

This protocol utilizes a one-pot reductive amination reaction, a robust and widely used method for N-alkylation of secondary amines.

Materials:

  • Piperidine-4-carboxylic acid (Isonipecotic acid)

  • 2-Furfuraldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Hydrochloric acid (1M HCl)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a stirred suspension of piperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M), add 2-furfuraldehyde (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality: STAB is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the aldehyde in the absence of the formed iminium ion intermediate.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Adjust the pH of the aqueous layer to ~2-3 with 1M HCl.

  • Separate the organic layer. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be purified by recrystallization or column chromatography if necessary.

Protocol: Parallel Amide Coupling for Library Synthesis

This protocol describes a general method for amide bond formation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble carbodiimide, and hydroxybenzotriazole (HOBt) as an additive.

Materials:

  • 1-(2-Furylmethyl)piperidine-4-carboxylic acid (1.0 eq)

  • Diverse library of primary or secondary amines (1.2 eq)

  • EDC hydrochloride (1.5 eq)

  • HOBt (0.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure (for a single reaction in a parallel synthesis array):

  • In a reaction vial, dissolve 1-(2-furylmethyl)piperidine-4-carboxylic acid in anhydrous DMF (0.1 M).

  • Add the selected amine (1.2 eq), followed by DIPEA (3.0 eq). Causality: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the carboxylic acid, driving the reaction forward.[9]

  • Add HOBt (0.2 eq). Causality: HOBt acts as a catalyst and suppresses racemization by forming an active ester intermediate that is less prone to side reactions than the O-acylisourea intermediate formed by EDC alone.[10]

  • Add EDC hydrochloride (1.5 eq) and seal the vial.

  • Shake the reaction mixture at room temperature for 16 hours.

  • After the reaction, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the resulting amide derivative via preparative HPLC.

Structural Characterization

Thorough characterization is essential to confirm the identity and purity of each synthesized derivative before biological testing.[1][11]

Compound Structure Method Expected Data
Scaffold 1-(2-Furylmethyl)piperidine-4-carboxylic acid¹H NMR (400 MHz, DMSO-d₆)δ 12.1 (s, 1H, COOH), 7.5 (m, 1H, furan), 6.3 (m, 1H, furan), 6.2 (m, 1H, furan), 3.5 (s, 2H, CH₂-furan), 2.8 (m, 2H, piperidine), 2.1 (m, 3H, piperidine), 1.7 (m, 2H, piperidine), 1.5 (m, 2H, piperidine).
ESI-MS m/z 210.11 [M+H]⁺
Derivative Example N-benzyl-1-(2-furylmethyl)piperidine-4-carboxamide¹H NMR (400 MHz, CDCl₃)δ 7.2-7.4 (m, 5H, Ar-H), 7.3 (m, 1H, furan), 6.3 (m, 1H, furan), 6.1 (m, 1H, furan), 5.8 (br s, 1H, NH), 4.4 (d, 2H, CH₂-Ph), 3.5 (s, 2H, CH₂-furan), 2.9 (m, 2H, piperidine), 2.2 (m, 3H, piperidine), 1.8-2.0 (m, 4H, piperidine).
ESI-MS m/z 299.18 [M+H]⁺

Table 1: Representative characterization data for the scaffold and an example derivative.

Biological Evaluation: A GPCR Screening Cascade

Derivatives of this scaffold are well-suited for screening against GPCRs, the largest family of membrane proteins and prominent drug targets.[12] The following protocols outline a standard screening cascade to identify and characterize active compounds.[13]

G cluster_0 Screening Funnel lib Derivative Library (100 compounds) primary Primary Screen: Radioligand Binding Assay (Single Concentration, e.g., 10 µM) lib->primary hits Initial Hits (e.g., >50% displacement) primary->hits ~10% Hit Rate dose_response Dose-Response: Binding Affinity (Ki) Determination hits->dose_response potent_binders Potent Binders (Ki < 1 µM) dose_response->potent_binders Selectivity functional Functional Assay: cAMP or Calcium Flux (Agonist/Antagonist Mode) potent_binders->functional confirmed_hits Confirmed Hits with Functional Activity functional->confirmed_hits

Caption: A typical high-throughput screening (HTS) cascade.

Protocol: Radioligand Binding Assay (Affinity Determination)

Principle: This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to a specific GPCR expressed in cell membranes. It is the gold standard for determining binding affinity (Ki).[14]

Materials:

  • Cell membranes expressing the target GPCR (e.g., Dopamine D2 receptor)

  • Radioligand (e.g., [³H]-Spiperone)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Non-specific binding control (e.g., Haloperidol at 10 µM)

  • Synthesized derivatives dissolved in DMSO

  • 96-well filter plates (GF/B) and vacuum manifold

  • Scintillation cocktail and microplate scintillation counter

Procedure:

  • In a 96-well plate, add 25 µL of assay buffer (for total binding) or non-specific control (for non-specific binding).

  • Add 25 µL of test compound at various concentrations (typically 10⁻¹⁰ M to 10⁻⁵ M).

  • Add 25 µL of radioligand at a concentration near its Kd value.

  • Initiate the binding reaction by adding 125 µL of the cell membrane suspension (e.g., 10-20 µg protein/well).

  • Incubate the plate for 60 minutes at room temperature with gentle shaking.

  • Terminate the assay by rapid filtration through the filter plate using a vacuum manifold. Causality: This step quickly separates the membrane-bound radioligand from the unbound radioligand in the solution.

  • Wash the filters three times with ice-cold assay buffer.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Count the radioactivity in a microplate scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value for each compound. Convert IC₅₀ to Ki using the Cheng-Prusoff equation.

Protocol: cAMP Functional Assay (Activity Determination)

Principle: This assay determines whether a compound that binds to the receptor acts as an agonist (stimulates a response) or an antagonist (blocks the response of an agonist). For Gs or Gi-coupled receptors, this response can be measured as a change in intracellular cyclic AMP (cAMP) levels.[12][15]

Materials:

  • HEK293 cells stably expressing the target GPCR

  • Assay medium (e.g., HBSS with 20 mM HEPES)

  • IBMX (a phosphodiesterase inhibitor)

  • Forskolin (a Gs activator, used in antagonist mode)

  • cAMP detection kit (e.g., HTRF or ELISA-based)

Procedure (Antagonist Mode for a Gi-coupled receptor):

  • Plate the cells in a 384-well plate and allow them to adhere overnight.

  • Remove the culture medium and add assay medium containing IBMX. Incubate for 30 minutes. Causality: IBMX prevents the degradation of cAMP, amplifying the signal.

  • Add the test compounds at various concentrations and incubate for 15 minutes.

  • Add a known agonist at its EC₈₀ concentration to all wells (except controls).

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure cAMP levels according to the detection kit manufacturer's instructions.

  • Plot the data as a dose-response curve to determine the IC₅₀ value, indicating the concentration at which the compound inhibits 50% of the agonist's response.

Interpreting Biological Data
Compound ID R-Group (Amine) Binding Ki (nM) Functional IC₅₀ (nM) Mode of Action
DERIV-001Benzylamine55120Antagonist
DERIV-0024-Fluorobenzylamine2545Antagonist
DERIV-003Cyclohexylamine>10,000N/AInactive
DERIV-004Morpholine850>10,000Binder, no function

Table 2: Example SAR data from a screening cascade. The data shows that aromatic amines are preferred, with electron-withdrawing groups (DERIV-002) enhancing potency. Aliphatic amines (DERIV-003) are not tolerated.

Advanced Considerations: Addressing Metabolic Liabilities

The furan ring is susceptible to metabolic oxidation by cytochrome P450 enzymes, which can lead to the formation of reactive unsaturated dialdehyde metabolites.[7] This is a potential liability for drug candidates. A key strategy to mitigate this risk is bioisosteric replacement , where the furan ring is replaced with another group that has similar steric and electronic properties but improved metabolic stability.[16]

Potential Bioisosteres for the Furan Ring:

  • Thiophene: Often a direct and effective replacement.

  • Pyridine: Introduces a basic handle and alters hydrogen bonding capacity.[8]

  • Phenyl: Increases lipophilicity and can introduce new hydrophobic interactions.

  • Oxazole/Thiazole: Smaller 5-membered rings with different electronic distributions.[8]

Future work should involve synthesizing analogs where the furan is replaced with these bioisosteres to develop compounds with a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Conclusion

The 1-(2-furylmethyl)piperidine-4-carboxylic acid scaffold is a highly versatile and synthetically accessible starting point for the development of novel chemical entities. The protocols detailed in this guide provide a robust framework for the systematic synthesis, characterization, and biological evaluation of derivative libraries. By combining efficient amide coupling strategies with a logical screening cascade, researchers can effectively explore the SAR of this scaffold and identify promising hit compounds for further optimization in drug discovery programs.

References

  • Benchchem. An In-Depth Technical Guide to the Synthesis and Characterization of Novel Piperidine Derivatives.
  • Zhang R, Xie X. Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica.
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery.
  • Indigo Biosciences. GPCR Signaling Assays | GPCR Assay Kits.
  • Benchchem. A Comparative Analysis of 4-Piperidinecarboxamide and Other Key Heterocyclic Scaffolds in Drug Discovery.
  • Creative Biogene. GPCR Screening & Profiling with Binding Assays.
  • ICE Bioscience. GPCR Assays.
  • Zafar S, et al. Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan. 2019.
  • Revvity. GPCR research reagents.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development.
  • Naseem H, et al. Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • PubMed. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules. 2021. Available from: [Link]

  • Ramesh S, et al. Enantiospecific Synthesis of 2-Substituted Piperidine-4-carboxylic Acids from α-Amino Acids. ResearchGate. 2019. Available from: [Link]

  • ResearchGate. Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. 2020. Available from: [Link]

  • Mathes BM, et al. Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. Bioorganic & Medicinal Chemistry Letters. 2004. Available from: [Link]

  • Al-Ostoot FH, et al. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available from: [Link]

  • International Journal of Pharmaceutical Science Invention. Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. 2016. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: [Link]

  • PubMed Central. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Available from: [Link]

  • ResearchGate. Bioisosterism in Medicinal Chemistry. Available from: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • Chemistry LibreTexts. Drug Modifications to Improve Stability. 2024. Available from: [Link]

  • ResearchGate. A new asymmetric synthetic route to substituted piperidines. 2025. Available from: [Link]

  • Fisher Scientific. Amide Synthesis. Available from: [Link]

  • Chem-Space. Bioisosteric Replacements. Available from: [Link]

  • Defense Technical Information Center. Piperidine Synthesis. 2025. Available from: [Link]

  • Benchchem. An In-Depth Technical Guide to the Synthesis of 4-Piperidinecarboxamide.
  • ACS Publications. 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. The Journal of Organic Chemistry. Available from: [Link]

  • AxisPharm. Amide coupling Protocol for Amino PEG. 2024. Available from: [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. 2022. Available from: [Link]

  • Wikipedia. Isonipecotic acid. Available from: [Link]

  • PubMed. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry. 2026. Available from: [Link]

  • PrepChem.com. Synthesis of 4-piperidinecarboxylic acid. Available from: [Link]

  • Google Patents. Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Google Patents. Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid.

Sources

Application Notes and Protocols for the Derivatization of 1-(2-Furylmethyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

1-(2-Furylmethyl)piperidine-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a piperidine ring, a carboxylic acid functional group, and a furan moiety, provides a versatile scaffold for the synthesis of a diverse range of derivatives with potential therapeutic applications. The derivatization of the carboxylic acid group is a key strategy to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as to explore its structure-activity relationship (SAR) by introducing various functional groups.

This comprehensive guide provides detailed application notes and protocols for the three primary modes of derivatization of the carboxylic acid group of 1-(2-Furylmethyl)piperidine-4-carboxylic acid: amide bond formation, esterification, and reduction to the corresponding primary alcohol. The protocols are designed to be robust and adaptable, with a focus on explaining the underlying chemical principles and potential challenges to ensure successful synthesis.

Key Considerations for Derivatization

The chemical structure of 1-(2-Furylmethyl)piperidine-4-carboxylic acid presents specific challenges and considerations that must be addressed to achieve successful derivatization:

  • Furan Ring Stability: The furan ring is known to be sensitive to strongly acidic conditions, which can lead to ring-opening or polymerization.[1] Therefore, reaction conditions should be carefully chosen to be mildly acidic, neutral, or basic to preserve the integrity of the furan moiety.

  • Tertiary Amine Reactivity: The piperidine nitrogen is a tertiary amine, which can be nucleophilic and may react with highly reactive electrophiles, such as acyl chlorides. This necessitates the selection of derivatization methods that avoid the formation of such intermediates or employ conditions that favor the desired reaction at the carboxylic acid.

I. Amide Bond Formation

The formation of an amide bond is one of the most common and important reactions in medicinal chemistry.[2] It allows for the introduction of a wide array of substituents, enabling extensive exploration of the chemical space around the core scaffold.

A. Rationale for Method Selection

Given the potential for side reactions with the furan ring and the piperidine nitrogen, the use of coupling reagents is the preferred method for amide bond formation. These reagents activate the carboxylic acid in situ to form a reactive intermediate that readily couples with an amine under mild conditions.[2] This approach avoids the harsh conditions associated with the formation of acyl chlorides.

Commonly used coupling reagents are categorized into three main classes: carbodiimides, aminium/uronium salts, and phosphonium salts.

  • Carbodiimides (e.g., DCC, EDC): These are cost-effective and widely used. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is particularly advantageous due to the water-solubility of its urea byproduct, which simplifies purification.[3]

  • Aminium/Uronium Salts (e.g., HATU, HBTU): These reagents are highly efficient and often lead to faster reactions and higher yields with minimal side products.[4] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a popular choice for its high reactivity and suppression of racemization.

  • Phosphonium Salts (e.g., PyBOP): (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another effective coupling reagent, particularly useful for sterically hindered amines.

B. Experimental Protocol: Amide Synthesis using HATU

This protocol describes a general procedure for the coupling of 1-(2-Furylmethyl)piperidine-4-carboxylic acid with a primary or secondary amine using HATU.

Reaction Scheme:

G struct1 Furan-Piperidine-COOH plus1 + struct1->plus1 struct2 R1R2NH plus1->struct2 arrow1 HATU, DIPEA struct2->arrow1 struct3 Furan-Piperidine-CONR1R2 arrow1->struct3

Figure 1: General scheme for amide synthesis.

Materials:

ReagentCAS Number
1-(2-Furylmethyl)piperidine-4-carboxylic acid-
Amine (primary or secondary)Varies
HATU148893-10-1
N,N-Diisopropylethylamine (DIPEA)7087-68-5
Anhydrous Dimethylformamide (DMF)68-12-2
Dichloromethane (DCM)75-09-2
Saturated aqueous sodium bicarbonate solution-
Brine-
Anhydrous sodium sulfate7757-82-6

Procedure:

  • To a solution of 1-(2-Furylmethyl)piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add HATU (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

II. Esterification

Esterification of the carboxylic acid can enhance the lipophilicity of the molecule and can serve as a prodrug strategy to improve oral bioavailability.

A. Rationale for Method Selection

Due to the acid sensitivity of the furan ring, traditional Fischer esterification using strong acid catalysts is not recommended.[5] Milder methods are preferable.

  • Steglich Esterification (DCC/DMAP): This method utilizes dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to promote esterification under neutral conditions.[6] It is well-suited for acid-sensitive substrates.

  • Activation with Thionyl Chloride followed by Alcoholysis: While the direct use of strong acids is discouraged, conversion of the carboxylic acid to an acyl chloride with thionyl chloride (SOCl₂) followed by reaction with an alcohol is a viable two-step approach. A one-pot procedure can also be employed where the acyl chloride is not isolated.[7][8] This method should be used with caution and optimized to minimize side reactions with the piperidine nitrogen.

B. Experimental Protocol: Steglich Esterification

This protocol details the esterification of 1-(2-Furylmethyl)piperidine-4-carboxylic acid with an alcohol using DCC and DMAP.

Reaction Scheme:

G struct1 Furan-Piperidine-COOH plus1 + struct1->plus1 struct2 R-OH plus1->struct2 arrow1 DCC, DMAP struct2->arrow1 struct3 Furan-Piperidine-COOR arrow1->struct3

Figure 2: General scheme for Steglich esterification.

Materials:

ReagentCAS Number
1-(2-Furylmethyl)piperidine-4-carboxylic acid-
AlcoholVaries
Dicyclohexylcarbodiimide (DCC)538-75-0
4-Dimethylaminopyridine (DMAP)1122-58-3
Anhydrous Dichloromethane (DCM)75-09-2
Diethyl ether60-29-7

Procedure:

  • Dissolve 1-(2-Furylmethyl)piperidine-4-carboxylic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash it with cold DCM.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in diethyl ether and filter again to remove any remaining DCU.

  • Wash the ether solution with 0.5 M HCl (to remove DMAP), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

  • Purify the product by flash column chromatography if necessary.

III. Reduction to Primary Alcohol

Reduction of the carboxylic acid to a primary alcohol provides a different functional group for further derivatization and can significantly alter the pharmacological profile of the parent molecule.

A. Rationale for Method Selection

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing carboxylic acids to primary alcohols.[9] While other reagents like borane-THF complex can also be used, LiAlH₄ is highly effective for this transformation. A key consideration is that the first equivalent of LiAlH₄ will be consumed in an acid-base reaction with the carboxylic acid proton, forming hydrogen gas.[10] Therefore, an excess of the reducing agent is required.

B. Experimental Protocol: Reduction with LiAlH₄

This protocol describes the reduction of 1-(2-Furylmethyl)piperidine-4-carboxylic acid to (1-(2-furylmethyl)piperidin-4-yl)methanol.

Reaction Scheme:

G struct1 Furan-Piperidine-COOH arrow1 1. LiAlH4, THF 2. H2O, NaOH(aq) struct1->arrow1 struct2 Furan-Piperidine-CH2OH arrow1->struct2

Figure 3: General scheme for reduction to a primary alcohol.

Materials:

ReagentCAS Number
1-(2-Furylmethyl)piperidine-4-carboxylic acid-
Lithium aluminum hydride (LiAlH₄)16853-85-3
Anhydrous Tetrahydrofuran (THF)109-99-9
Water7732-18-5
15% aqueous Sodium Hydroxide (NaOH) solution1310-73-2
Diethyl ether60-29-7
Anhydrous sodium sulfate7757-82-6

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of LiAlH₄ (2.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 1-(2-Furylmethyl)piperidine-4-carboxylic acid (1.0 eq) in anhydrous THF to the LiAlH₄ suspension. Caution: Hydrogen gas will be evolved.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ used in grams. This is known as the Fieser workup.

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the precipitate through a pad of Celite® and wash thoroughly with diethyl ether.

  • Combine the filtrate and washings, and dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude alcohol.

  • Purify the product by flash column chromatography if necessary.

Summary of Derivatization Strategies

DerivatizationReagents and ConditionsKey Considerations
Amide Formation HATU, DIPEA, Amine, DMF, 0 °C to rtMild conditions, high yields, suitable for a wide range of amines.
Esterification DCC, DMAP, Alcohol, DCM, 0 °C to rtAvoids acidic conditions, suitable for acid-sensitive substrates. DCU byproduct needs to be removed by filtration.
Reduction to Alcohol 1. LiAlH₄, THF, reflux2. Fieser workup (H₂O, NaOH)Potent reduction, requires anhydrous conditions and careful quenching. Evolves hydrogen gas.

Conclusion

The derivatization of the carboxylic acid group of 1-(2-Furylmethyl)piperidine-4-carboxylic acid opens up a vast chemical space for the development of novel compounds with potential therapeutic value. By carefully selecting the appropriate synthetic methodology, researchers can efficiently synthesize a library of amides, esters, and alcohols while preserving the integrity of the furan and piperidine moieties. The protocols provided in this guide offer a solid foundation for these synthetic endeavors, and with careful execution and optimization, will enable the successful generation of new chemical entities for further biological evaluation.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan. [Link]

  • Semantic Scholar. Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. [Link]

  • RSC Publishing. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Chemguide. Reduction of carboxylic acids. [Link]

  • Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]

  • PrepChem.com. Synthesis of methyl 1-methylpiperidine-4-carboxylate. [Link]

  • Chemguide. Esterification - alcohols and carboxylic acids. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of N-Alkylation of Isonipecotic Acid

Author: BenchChem Technical Support Team. Date: January 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Development Subject: Technical Guide for Optimizing N-Alkylation of Isonipecotic Acid

This guide provides in-depth technical support for the N-alkylation of isonipecotic acid (also known as piperidine-4-carboxylic acid), a common scaffold in pharmaceutical development.[1] We will address frequent experimental challenges, offer systematic troubleshooting advice, and provide validated starting protocols to streamline your research and development efforts.

Section 1: Foundational Concepts & FAQs
What makes the N-alkylation of isonipecotic acid challenging?

Isonipecotic acid contains both a secondary amine, which is nucleophilic, and a carboxylic acid. This bifunctional nature presents several intrinsic challenges:

  • Zwitterionic Form: In many solvents and pH ranges, isonipecotic acid exists as a zwitterion. This can reduce its solubility in common organic solvents and decrease the nucleophilicity of the nitrogen atom.

  • Competing O-alkylation: The carboxylate can compete with the amine as a nucleophile, leading to the formation of an ester byproduct.

  • Over-alkylation: The N-alkylated product, a tertiary amine, is often more nucleophilic than the starting secondary amine.[2] This can lead to a second alkylation, forming a quaternary ammonium salt, which complicates purification and lowers the yield of the desired product.[3][4]

FAQ 1: What are the primary methods for N-alkylating isonipecotic acid?

There are two main strategies, each with distinct advantages:

  • Direct Alkylation (SN2 Reaction): This involves reacting isonipecotic acid with an alkyl halide (or sulfonate) in the presence of a base.[3][5] The reaction proceeds via a concerted backside attack by the amine nucleophile on the electrophilic carbon of the alkylating agent.[6][7] This method is straightforward but prone to over-alkylation.[4][5]

  • Reductive Amination: This is often the preferred method for achieving controlled mono-alkylation.[4] It involves the reaction of isonipecotic acid with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine.[8][9][10] This approach avoids the issue of over-alkylation because the tertiary amine product cannot react further under these conditions.

FAQ 2: Do I need to protect the carboxylic acid group?

Protection is a common and effective strategy to prevent side reactions.

  • When to Protect: If you are performing a direct alkylation with a highly reactive alkylating agent or under harsh basic conditions, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is highly recommended. This prevents O-alkylation and improves solubility in organic solvents.

  • When Not to Protect: For reductive amination protocols, which are typically run under milder, slightly acidic to neutral conditions, protection is often unnecessary.[9]

  • Common Protecting Groups: Simple alkyl esters (methyl, ethyl, tert-butyl) are most common. The tert-butyl (Boc) group is useful as it can be removed under acidic conditions that typically leave the N-alkyl group intact.[11][12]

FAQ 3: How do I choose the right base for direct alkylation?

The base is critical for neutralizing the acid formed during the reaction (HX) and preventing the protonation of the starting amine, which would render it non-nucleophilic.[3]

Base TypeExamplesUse Case & Rationale
Inorganic Carbonates K₂CO₃, Cs₂CO₃Mild, inexpensive, and commonly used. Their limited solubility can sometimes be an issue, requiring more polar solvents like DMF or acetonitrile.[13][14] Cesium carbonate (Cs₂CO₃) is particularly effective for promoting mono-alkylation.[15][16]
Hindered Organic Amines N,N-Diisopropylethylamine (DIPEA, Hünig's base)Non-nucleophilic, so it will not compete with the substrate in the alkylation reaction. It is soluble in most organic solvents.[14][17]
Strong Hydride Bases Sodium Hydride (NaH)Used for deprotonating less nucleophilic amines or when a very strong, non-reversible base is needed. Requires anhydrous conditions and careful handling.[17]
Section 2: Troubleshooting Guide

This section addresses the most common problems encountered during the N-alkylation of isonipecotic acid.

Problem 1: Low or No Product Yield, Starting Material Recovered
Potential CauseRecommended Solution & Explanation
Insufficient Base Strength/Solubility The reaction may stall if the acid generated is not neutralized. Switch to a stronger or more soluble base. For K₂CO₃ in acetone, insolubility is a known issue; changing to DMF or acetonitrile can significantly improve the reaction rate.[13][14]
Poor Reactivity of Alkylating Agent Reactivity follows the trend: R-I > R-Br > R-Cl. If using an alkyl chloride or bromide, consider switching to the corresponding iodide. Alternatively, adding a catalytic amount of potassium iodide (KI) can facilitate an in situ Finkelstein reaction to generate the more reactive alkyl iodide.[13][14]
Low Reaction Temperature Many SN2 reactions require thermal energy to overcome the activation barrier. Gradually increase the temperature (e.g., from room temperature to 50-80 °C) while monitoring the reaction by TLC or LC-MS.[2]
Zwitterion Formation / Poor Substrate Solubility If working with unprotected isonipecotic acid, its zwitterionic nature may limit its solubility and nucleophilicity. Consider protecting the carboxylic acid as an ester to improve solubility in solvents like THF, DCM, or acetonitrile.
Problem 2: Significant Side Product Formation
Potential CauseRecommended Solution & Explanation
Over-alkylation (Quaternary Salt Formation) This occurs when the N-alkylated tertiary amine product reacts again with the alkylating agent.[2] To minimize this: • Use the amine as the limiting reagent (1.0 equiv) and the alkylating agent in slight excess (1.1-1.2 equiv). • Alternatively, add the alkylating agent slowly via syringe pump to maintain a low concentration, favoring mono-alkylation.[17] • Switch to reductive amination, which is the most reliable method to prevent over-alkylation.[4][10]
O-Alkylation (Ester Formation) The carboxylate anion is a competing nucleophile. • Protect the carboxylic acid as an ester prior to the N-alkylation step. • Use a less polar, aprotic solvent to disfavor solvation of the carboxylate, reducing its nucleophilicity.
Elimination (E2 Reaction) If using a sterically hindered secondary or tertiary alkyl halide, elimination to form an alkene can compete with substitution. • Use a less hindered primary alkyl halide if possible. • Employ a non-basic, non-nucleophilic base like DIPEA instead of stronger bases like alkoxides.
Section 3: Optimization Workflow & Protocols

A systematic approach is key to optimizing any reaction. The following workflow provides a logical progression for developing a robust N-alkylation procedure.

Optimization Workflow Diagram

OptimizationWorkflow cluster_0 Phase 1: Strategy Selection cluster_1 Phase 2: Direct Alkylation Path cluster_2 Phase 2: Reductive Amination Path cluster_3 Phase 3: Optimization & Analysis start Define Target N-Alkyl Group strategy Choose Method start->strategy protect Protect COOH (Esterification) strategy->protect Alkyl Halide reductive_amination Select Aldehyde/Ketone & Reducing Agent strategy->reductive_amination Aldehyde/ Ketone screen_base Screen Base (K2CO3, DIPEA) protect->screen_base screen_solvent Screen Solvent (ACN, DMF) screen_base->screen_solvent optimize_temp Optimize Temperature & Concentration screen_solvent->optimize_temp screen_reductant Screen Reductant (NaBH(OAc)3, NaBH3CN) reductive_amination->screen_reductant screen_ph Adjust pH (e.g., Acetic Acid) screen_reductant->screen_ph screen_ph->optimize_temp analyze Analyze Yield & Purity (LC-MS, NMR) optimize_temp->analyze end_node Final Protocol analyze->end_node

Caption: A systematic workflow for optimizing the N-alkylation of isonipecotic acid.

Protocol 1: Direct N-Alkylation of Ethyl Isonipecotate (Protected)

This protocol is suitable for primary alkyl bromides or iodides.

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add ethyl isonipecotate (1.0 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and anhydrous acetonitrile (ACN) or dimethylformamide (DMF) to make a ~0.2 M solution.

  • Reagent Addition: Add the alkyl halide (1.1 equiv.) to the stirred suspension.

  • Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Filter off the inorganic salts and rinse the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Reductive Amination of Isonipecotic Acid (Unprotected)

This is an excellent method for achieving clean, selective mono-alkylation.[8][18]

  • Setup: In a round-bottom flask, dissolve isonipecotic acid (1.0 equiv.) and the desired aldehyde or ketone (1.1 equiv.) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE) (~0.1 M). A few drops of acetic acid can be added to catalyze iminium ion formation.[19]

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) to the solution in portions.[8] This reagent is mild and selective for the iminium ion over the carbonyl starting material.[10]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by LC-MS until the starting material is consumed (typically 2-16 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes, then transfer to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting product is often pure enough for subsequent steps, but can be further purified by chromatography or recrystallization if necessary.

Section 4: Troubleshooting Logic Diagram

When an experiment fails, a logical approach can quickly identify the root cause.

Troubleshooting start Low Yield or Incomplete Reaction sm_present Starting Material Still Present? start->sm_present node_a Cause: Inactive Reagents - Check alkyl halide reactivity (I > Br > Cl) - Use fresh reducing agent sm_present->node_a Yes side_products Major Side Products Observed? sm_present->side_products No node_b Cause: Suboptimal Conditions - Increase temperature - Change solvent (e.g., to DMF) - Use stronger/more soluble base node_a->node_b node_c Cause: Over-alkylation - Reduce alkyl halide stoichiometry - Add alkyl halide slowly - Switch to Reductive Amination side_products->node_c Yes end_node Review Workup & Purification - Check for product loss during extraction - Ensure correct chromatography conditions side_products->end_node No node_d Cause: O-Alkylation / Elimination - Protect COOH group - Use less basic conditions node_c->node_d

Caption: A decision tree for troubleshooting common N-alkylation reaction failures.

References
  • Ch22: Alkylation of Amines. University of Calgary. Available at: [Link]

  • The SN2 Reaction Mechanism. Master Organic Chemistry. Available at: [Link]

  • Chapter 2: Synthetic Methods for Alkyl Amines. Royal Society of Chemistry. Available at: [Link]

  • SN2 reaction. Wikipedia. Available at: [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. Available at: [Link]

  • SN2 Reaction Mechanism. Chemistry Steps. Available at: [Link]

  • Alkylation of Amines. YouTube. Available at: [Link]

  • Difficulties with N-Alkylations using alkyl bromides. Reddit r/Chempros. Available at: [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Available at: [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]

  • N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. Available at: [Link]

  • Efficient synthesis of secondary amines by selective alkylation of primary amines.Google Patents.
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available at: [Link]

  • Isonipecotic acid derivatives.Google Patents.
  • Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives. ResearchGate. Available at: [Link]

  • Synthesis of N-acetyl isonipecotic acid. PrepChem.com. Available at: [Link]

  • Isonipecotic acid. Wikipedia. Available at: [Link]

  • One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Lirias. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Apollo Scientific. Available at: [Link]

  • Reductive Amination. YouTube. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Amino Acid-Protecting Groups. SciSpace. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]

Sources

Technical Support Center: Synthesis of 1-(2-Furylmethyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Furylmethyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route and improve your product yield. Our advice is grounded in established chemical principles and practical, field-proven experience.

I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section provides a detailed analysis of potential issues you might encounter during the synthesis, their probable causes, and actionable solutions.

Issue 1: Low Yield in the Reductive Amination Step

Symptoms:

  • Significantly lower than expected yield of 1-(2-Furylmethyl)piperidine-4-carboxylic acid after the reaction of piperidine-4-carboxylic acid and furfural.

  • Presence of unreacted starting materials or significant side products in the crude product analysis (TLC, LC-MS, or NMR).

Potential Causes & Solutions:

Cause Explanation Recommended Solution
Inefficient Imine Formation The initial condensation between the secondary amine of piperidine-4-carboxylic acid and the aldehyde group of furfural to form the iminium intermediate is a critical equilibrium-driven step. Inadequate removal of water can shift the equilibrium back towards the starting materials.Azeotropic Water Removal: Conduct the reaction in a solvent like toluene or benzene using a Dean-Stark apparatus to continuously remove water as it forms. Use of Dehydrating Agents: Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester water in situ.
Suboptimal Reducing Agent The choice and stoichiometry of the reducing agent are crucial. Milder reducing agents may not be effective, while overly harsh ones can lead to over-reduction or side reactions. Sodium triacetoxyborohydride (STAB) is often preferred for its selectivity for imines over aldehydes.Select the Right Reducing Agent: Sodium triacetoxyborohydride (STAB) is highly recommended for its mildness and selectivity. Sodium cyanoborohydride (NaBH3CN) is also effective but is toxic. Optimize Stoichiometry: Use a slight excess of the reducing agent (typically 1.1-1.5 equivalents) to ensure complete conversion of the iminium intermediate.
Incorrect pH of the Reaction Medium The pH of the reaction is critical for both imine formation and the activity of the reducing agent. A slightly acidic medium (pH 4-6) is generally optimal to protonate the aldehyde, making it more electrophilic, without significantly protonating the amine, which would render it non-nucleophilic.Control the pH: Add a small amount of a weak acid, such as acetic acid, to the reaction mixture to maintain the optimal pH range.
Side Reactions of Furfural Furfural can be unstable under certain conditions and may undergo polymerization or other side reactions, especially at elevated temperatures or in the presence of strong acids.Controlled Temperature: Maintain a moderate reaction temperature (e.g., room temperature to 50°C) to minimize furfural degradation. Freshly Distilled Furfural: Use freshly distilled or high-purity furfural to avoid impurities that can catalyze side reactions.
Issue 2: Difficulty in Product Purification

Symptoms:

  • The isolated product is an oil or a sticky solid that is difficult to crystallize.

  • Persistent impurities are observed in the NMR or LC-MS spectra of the purified product.

Potential Causes & Solutions:

Cause Explanation Recommended Solution
Amphoteric Nature of the Product The product contains both a basic tertiary amine (the piperidine nitrogen) and an acidic carboxylic acid group, making it zwitterionic at its isoelectric point. This can lead to unusual solubility behavior and difficulty in crystallization.pH Adjustment for Extraction: During aqueous workup, carefully adjust the pH. To extract into an organic layer, make the aqueous layer basic (pH > 8) to deprotonate the carboxylic acid and neutralize the amine. To precipitate the product from an aqueous solution, adjust the pH to its isoelectric point. Recrystallization with pH Control: Attempt recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) with careful pH adjustment to find the point of minimum solubility.
Presence of Boron-Containing Impurities If borohydride-based reducing agents are used, boron salts can co-precipitate with the product, making it difficult to purify.Quenching and Workup: After the reaction is complete, quench any remaining reducing agent with a careful addition of a dilute acid (e.g., 1M HCl) until gas evolution ceases. Follow this with a thorough aqueous workup. Methanol Wash: Boron species can sometimes be removed by washing the crude product with methanol, in which they are often more soluble.
Residual Starting Materials Incomplete reaction can lead to contamination with piperidine-4-carboxylic acid and furfural-derived byproducts.Optimize Reaction Conditions: Revisit the troubleshooting steps for low yield to ensure complete conversion. Chromatographic Purification: If recrystallization is ineffective, column chromatography on silica gel may be necessary. Use a solvent system that effectively separates the product from the starting materials (e.g., a gradient of methanol in dichloromethane with a small amount of acetic acid or triethylamine to improve peak shape).
Issue 3: Product Instability or Discoloration

Symptoms:

  • The isolated product darkens over time, even when stored.

  • Decomposition is observed during analysis (e.g., in the injection port of a GC).

Potential Causes & Solutions:

Cause Explanation Recommended Solution
Oxidation of the Furan Ring The furan moiety can be susceptible to oxidation, especially in the presence of air and light, leading to colored degradation products.[1]Inert Atmosphere Storage: Store the final product under an inert atmosphere (e.g., nitrogen or argon) in a sealed, amber-colored vial to protect it from air and light. Antioxidant Addition: For long-term storage of solutions, consider the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene).
Residual Acid or Base from Workup Traces of acid or base can catalyze decomposition pathways.Thorough Washing and Drying: Ensure the product is thoroughly washed to remove any residual acid or base and is completely dry before storage. Washing with brine during the workup can help remove residual water and some inorganic impurities.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 1-(2-Furylmethyl)piperidine-4-carboxylic acid?

A1: The most prevalent and direct method is the reductive amination of piperidine-4-carboxylic acid (also known as isonipecotic acid) with 2-furaldehyde (furfural).[2][3] This one-pot reaction involves the formation of an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine product.

Q2: Can I use other reducing agents besides sodium triacetoxyborohydride (STAB)?

A2: Yes, other reducing agents can be used, but they may have drawbacks.

  • Sodium cyanoborohydride (NaBH3CN): Effective and selective, but highly toxic.

  • Sodium borohydride (NaBH4): Less expensive, but also less selective. It can reduce the aldehyde starting material if not all of it has reacted to form the imine.

  • Catalytic Hydrogenation (e.g., H2/Pd-C): This is a cleaner method but may require higher pressures and temperatures. There is also a risk of reducing the furan ring, although this typically requires more forcing conditions.[4]

Q3: My reaction seems to stall before completion. What can I do?

A3: If your reaction is stalling, consider the following:

  • Reagent Purity: Ensure your starting materials, especially the furfural, are of high purity.

  • Solvent Choice: The reaction is often performed in solvents like dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF). Ensure your solvent is dry.

  • Reaction Time: Some reductive aminations can be slow at room temperature. Consider extending the reaction time or gently warming the mixture (e.g., to 40-50°C).

  • Incremental Addition: Adding the reducing agent in portions over time can sometimes help maintain a steady reaction rate.

Q4: Is it necessary to protect the carboxylic acid group before the reaction?

A4: Generally, it is not necessary to protect the carboxylic acid. The reductive amination conditions are typically mild enough not to affect the carboxylic acid moiety. In fact, the presence of the carboxylic acid can help in maintaining the optimal pH for the reaction. However, if you are using a synthetic route that involves harsh reagents that could react with the carboxylic acid, protection as an ester (e.g., methyl or ethyl ester) might be necessary. This would then require a final hydrolysis step to yield the desired carboxylic acid.[5]

Q5: What are some alternative synthetic strategies for this molecule?

A5: While reductive amination is the most direct route, other strategies could be employed, such as:

  • Nucleophilic Substitution: Alkylation of piperidine-4-carboxylic acid with 2-(halomethyl)furan (e.g., 2-(chloromethyl)furan or 2-(bromomethyl)furan). This reaction would typically be carried out in the presence of a base to deprotonate the piperidine nitrogen.

  • Synthesis from a Pre-functionalized Piperidine: Starting with a piperidine derivative that already has the furylmethyl group attached and then introducing the carboxylic acid functionality at the 4-position. This is generally a more complex and less efficient approach.

III. Experimental Protocols & Visualizations

Optimized Protocol for Reductive Amination

This protocol is designed to maximize yield and minimize side products.

Materials:

  • Piperidine-4-carboxylic acid

  • 2-Furaldehyde (freshly distilled)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM, anhydrous)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add piperidine-4-carboxylic acid (1.0 eq) and anhydrous dichloromethane (DCM).

  • Add 2-furaldehyde (1.0-1.1 eq) to the suspension.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.

  • In portions, add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) to the reaction mixture. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 4-24 hours).

  • Once the reaction is complete, carefully quench by adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography.

Workflow Visualization

Reductive_Amination_Workflow Start 1. Combine Reactants (Piperidine-4-carboxylic acid, Furfural, Acetic Acid in DCM) Imine_Formation 2. Stir for Iminium Ion Formation (1-2 hours at RT) Start->Imine_Formation Reduction 3. Add STAB (Portion-wise) Imine_Formation->Reduction Reaction_Monitoring 4. Monitor Progress (TLC / LC-MS) Reduction->Reaction_Monitoring Workup 5. Quench & Aqueous Workup (NaHCO3, Brine) Reaction_Monitoring->Workup Reaction Complete Purification 6. Isolate & Purify (Recrystallization / Chromatography) Workup->Purification Final_Product Pure 1-(2-Furylmethyl)piperidine- 4-carboxylic acid Purification->Final_Product

Caption: Reductive Amination Experimental Workflow.

Reaction Mechanism

Reductive_Amination_Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Reactants Piperidine-4-carboxylic acid + Furfural Iminium Iminium Ion Intermediate + H2O Reactants->Iminium H+ (cat.) Iminium_ion Iminium Ion Product 1-(2-Furylmethyl)piperidine-4-carboxylic acid Iminium_ion->Product [H] from STAB

Caption: Two-step mechanism of reductive amination.

IV. References

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules. [Link]

  • A practical catalytic reductive amination of carboxylic acids. Chemical Science. [Link]

  • Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. Nature Communications. [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]

  • Reductive amination of carboxylic acids and [11C]magnesium halide carboxylates. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. ResearchGate. [Link]

  • Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Google Patents.

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. [Link]

  • Preparation method for (2R, 4R)-4-substituted-2-piperidine carboxylic acid compound and intermediate thereof. Google Patents.

  • Isonipecotic acid. Wikipedia. [Link]

  • Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. ACS Omega. [Link]

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules. [Link]

  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports. [Link]

  • 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. Polymers. [Link]

  • Carboxylic acid reactions overview. Khan Academy. [Link]

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. ChemistryOpen. [Link]

  • Room-temperature synthesis of pharmaceutically important carboxylic acids bearing the 1,2,4-oxadiazole moiety. Sci-Hub. [Link]

  • Synthesis of 4-piperidinecarboxylic acid. PrepChem.com. [Link]

  • Synthesis of 2-piperidine carboxylic acid. PrepChem.com. [Link]

  • 1-Pyridine-4-yl-piperidine-4-carboxylic acid. CD Bioparticles. [Link]

  • Preparation method for 1-N-BOC-4-acetyl piperidine. Google Patents.

  • Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. [Link]

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. [Link]

  • 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid. Amerigo Scientific. [Link]

Sources

Technical Support Center: Purification of 1-(2-Furylmethyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(2-Furylmethyl)piperidine-4-carboxylic acid (CAS 874832-33-4). This document provides in-depth troubleshooting advice and detailed protocols for researchers encountering challenges in the purification of this molecule. The unique zwitterionic nature of this compound, arising from the basic piperidine nitrogen and the acidic carboxylic acid, presents specific purification hurdles that standard methods may not effectively address. This guide is designed to explain the causality behind these challenges and offer field-proven solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered during the purification of 1-(2-Furylmethyl)piperidine-4-carboxylic acid.

Q1: Why is my isolated product a sticky gum or oil instead of a crystalline solid?

A1: This is the most frequently reported issue and is directly related to the compound's zwitterionic character. In the solid state, zwitterions like this one form a highly ordered, salt-like crystal lattice.[1] The presence of even minor impurities, residual solvents (especially water), or an incorrect pH can disrupt the formation of this lattice, causing the product to "oil out" or remain as a persistent gum. The strong intermolecular forces in the zwitterionic state often lead to high melting points and a tendency to trap solvent molecules.[2]

Q2: My compound streaks badly on a standard silica gel TLC plate. How can I get a clean spot?

A2: Severe streaking or tailing on silica gel is a classic indicator of a compound interacting too strongly with the stationary phase. For 1-(2-Furylmethyl)piperidine-4-carboxylic acid, the basic piperidine nitrogen adsorbs strongly to the acidic silanol groups of the silica, while the carboxylic acid group can deprotonate and bind. This creates multiple interacting species, leading to a smear rather than a compact spot. To resolve this, you must modify the mobile phase to suppress these interactions. Adding a small amount (0.5-2%) of a volatile acid like acetic acid or formic acid to the eluent system will protonate the piperidine nitrogen and keep the carboxylic acid in its neutral form, resulting in a single, less polar species that chromatographs more cleanly.[3]

Q3: What are the most likely impurities from a synthesis involving reductive amination of piperidine-4-carboxylic acid with furfural?

A3: Understanding the potential impurities is critical for designing an effective purification strategy.[3] Based on the typical reductive amination pathway, you should anticipate:

  • Unreacted Starting Materials: Piperidine-4-carboxylic acid and furfural.

  • Reducing Agent Byproducts: Borate salts if using sodium borohydride derivatives.

  • Side-Products: Furfuryl alcohol, formed by the reduction of furfural, is a common byproduct.

  • Iminium Intermediates: Incomplete reduction can leave residual iminium species or the corresponding imine.

  • Di-alkylation Products: Although less common with secondary amines, over-alkylation is a possibility. A study of impurities in reductive amination routes highlights the formation of various side-products.[4][5]

Q4: Is acid-base extraction a good method for purifying this compound?

A4: While acid-base extraction is a powerful technique for separating acidic or basic compounds from neutral impurities, it is challenging for zwitterions.[6][7] Because the molecule possesses both acidic and basic centers, it can be soluble in both aqueous acid and aqueous base. Furthermore, it has a specific isoelectric point (pI) where its solubility in water is at a minimum. Adjusting the pH to this pI to precipitate the product can be effective, but it requires precise pH control and can sometimes lead to the precipitation of a stubborn gum rather than a filterable solid.

Part 2: Troubleshooting Guides by Purification Technique

This section provides detailed, problem-oriented solutions for specific experimental challenges.

Troubleshooting Crystallization
Problem Possible Cause(s) Recommended Solution(s)
Product "oils out" or fails to crystallize from solution. 1. Residual Impurities: Presence of unreacted starting materials or byproducts inhibiting crystal lattice formation.2. Incorrect Solvent System: The solvent may be too good, preventing the compound from reaching supersaturation.3. Cooling Too Rapidly: Rapid cooling favors amorphous precipitation over ordered crystal growth.1. Pre-purification: Perform a basic purification step first, such as a quick filtration through a silica plug with an acidified eluent, to remove major impurities.2. Use an Anti-Solvent: Dissolve the crude product in a minimum of a polar solvent (e.g., methanol, ethanol, or water) and slowly add a less polar anti-solvent (e.g., diethyl ether, ethyl acetate, or acetone) at an elevated temperature until turbidity persists. Allow to cool slowly.[3]3. Slow Cooling & Seeding: Let the solution cool to room temperature undisturbed for several hours before moving it to a refrigerator or freezer. If you have a pure crystal, add a tiny seed crystal to induce crystallization.
Very low recovery after recrystallization. 1. Excessive Solvent: Too much solvent was used to dissolve the crude product, leaving a significant amount of product in the mother liquor.[3]2. High Solubility: The compound has significant solubility in the chosen solvent even at low temperatures.1. Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the compound.2. Change Solvent System: Experiment with different solvent/anti-solvent pairs. A good system is one in which the compound is highly soluble when hot but poorly soluble when cold.3. Concentrate Mother Liquor: Carefully concentrate the mother liquor and attempt a second-crop crystallization. Check the purity of this second crop by TLC.
Troubleshooting Column Chromatography
Problem Possible Cause(s) Recommended Solution(s)
Severe streaking and poor separation on silica gel. Strong Zwitterionic Interaction: The primary cause is the strong interaction between the zwitterionic compound and the acidic silica gel surface.[3]1. Acidify the Mobile Phase: As a standard practice for this compound, add 1-2% acetic acid or 0.5-1% formic acid to your eluent (e.g., Dichloromethane/Methanol). This keeps the compound protonated and reduces tailing dramatically.[3]2. Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a reverse-phase C18 column. For reverse-phase, the mobile phase would be aqueous (e.g., water/acetonitrile) with a buffer or modifier like formic acid or ammonium acetate.
Product does not elute from the silica column. Irreversible Adsorption: The compound has bound too strongly to the silica gel and the chosen eluent is not polar enough to displace it.1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., methanol) in your mobile phase.2. Flush with a Stronger System: If the product is still retained, flush the column with a highly polar, acidified mixture, such as 5-10% acetic acid in methanol. Note that this may co-elute other polar impurities.

Part 3: Recommended Purification Protocols

These protocols are optimized for the specific properties of 1-(2-Furylmethyl)piperidine-4-carboxylic acid.

Protocol 1: Purification by Anti-Solvent Crystallization

This is the preferred method for obtaining high-purity, crystalline material if the crude product is relatively clean.

  • Dissolution: In a clean Erlenmeyer flask, dissolve the crude product (~1.0 g) in a minimal volume of warm methanol (~5-10 mL). Stir until fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Anti-Solvent Addition: While stirring the warm methanol solution, slowly add diethyl ether dropwise. The solution will become cloudy. Continue adding ether until the cloudiness persists even with vigorous stirring.

  • Crystallization: Remove the flask from heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Fine, white crystals should begin to form.

  • Maturation: Once at room temperature, place the flask in a 4°C refrigerator for at least 4 hours (or overnight) to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of cold diethyl ether to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Protocol 2: Modified Flash Column Chromatography

Use this method when crystallization fails or when significant impurities are present.

  • Sample Preparation: Dissolve the crude product in a small amount of the mobile phase or a stronger solvent like methanol. Adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder.

  • Column Packing: Pack a silica gel column using the prepared mobile phase.

  • Mobile Phase Preparation: Prepare an eluent system of Dichloromethane (DCM) and Methanol (MeOH). A typical starting gradient is 98:2 DCM:MeOH. Crucially, add 1% acetic acid to this mixture.

  • Loading: Dry-load the adsorbed sample onto the top of the packed column.

  • Elution: Run the column, starting with a lower polarity (e.g., 98:2 DCM:MeOH + 1% AcOH) and gradually increasing the polarity (e.g., to 90:10 DCM:MeOH + 1% AcOH).

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC using the same acidified solvent system.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The acetic acid is volatile and should be removed during this process. A final co-evaporation with toluene or DCM may be necessary to remove the last traces.

Part 4: Visualization of Workflows

Diagram 1: General Purification Workflow

This diagram outlines the decision-making process for purifying the crude product.

crude Crude Product (Post-Workup) tlc_nmr Initial Purity Analysis (TLC, ¹H NMR) crude->tlc_nmr decision Purity Assessment tlc_nmr->decision high_purity High Purity? (>90%) decision->high_purity Yes low_purity Significant Impurities? decision->low_purity No cryst Protocol 1: Anti-Solvent Crystallization high_purity->cryst chrom Protocol 2: Modified Flash Chromatography low_purity->chrom final_analysis Final Purity Check (NMR, LC-MS) cryst->final_analysis chrom->final_analysis pure_product Pure Product final_analysis->pure_product

Caption: Decision workflow for selecting a purification method.

Diagram 2: Troubleshooting Crystallization Failure

This diagram provides a logical path to follow when the initial crystallization attempt fails.

start Crystallization Attempt Fails (Product is an oil/gum) check_solvent Is solvent fully removed? start->check_solvent dry_more Dry under high vacuum for extended period check_solvent->dry_more No check_purity Is crude product visibly impure? check_solvent->check_purity Yes dry_more->start pre_purify Pre-purify via acid-base wash or silica plug filtration check_purity->pre_purify Yes retry_cryst Retry Protocol 1: Anti-Solvent Crystallization check_purity->retry_cryst No pre_purify->retry_cryst still_fails Still fails? retry_cryst->still_fails switch_method Switch to Protocol 2: Modified Flash Chromatography still_fails->switch_method Yes success Obtain Pure Product still_fails->success No switch_method->success

Sources

Technical Support Center: Stability and Handling of 1-(2-Furylmethyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-(2-Furylmethyl)piperidine-4-carboxylic acid. Here, we address common stability issues and provide practical troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Introduction

1-(2-Furylmethyl)piperidine-4-carboxylic acid is a bifunctional molecule incorporating a piperidine carboxylic acid moiety and a furfuryl group. While this structure offers unique properties for various applications, it also presents specific stability challenges. The primary sources of instability are the furan ring, which is susceptible to acid-catalyzed degradation and oxidation, and the tertiary amine of the piperidine ring, which can undergo oxidation. Understanding these potential degradation pathways is crucial for accurate experimental design, data interpretation, and the development of stable formulations.

Frequently Asked Questions (FAQs)

Q1: I'm observing a decrease in the purity of my compound over time, even when stored in a seemingly inert solvent. What could be the cause?

A1: The most likely cause of degradation in solution is the inherent instability of the furan ring, which is known to be sensitive to both acidic and oxidative conditions. Even seemingly neutral or high-purity solvents can contain dissolved acidic impurities (like CO2 from the air) or peroxides, which can catalyze degradation over time. The tertiary amine in the piperidine ring is also a potential site for oxidation. For optimal stability in solution, we recommend using fresh, high-purity, and degassed solvents, preferably polar aprotic solvents, and storing solutions under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.

Q2: My reaction involves an acidic workup, and I'm seeing significant loss of my 1-(2-Furylmethyl)piperidine-4-carboxylic acid. Why is this happening and how can I mitigate it?

A2: The furan ring is highly susceptible to acid-catalyzed ring-opening. Protonation of the furan ring makes it vulnerable to nucleophilic attack by water or other nucleophiles present, leading to the formation of 1,4-dicarbonyl compounds and other degradation products. To mitigate this, avoid strong mineral acids. If an acidic pH is necessary, use milder acids like acetic acid or a buffered solution to maintain a pH above 4. Perform the workup at low temperatures (0-5 °C) to reduce the rate of degradation.

Q3: Can I use hydrogen peroxide in a reaction with this compound?

A3: It is strongly advised to avoid strong oxidizing agents like hydrogen peroxide. The furan ring can undergo oxidative cleavage, leading to the formation of carboxylic acids. Additionally, the tertiary amine of the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide. If an oxidation step is necessary for your synthesis, consider milder and more selective oxidizing agents and perform careful reaction monitoring.

Q4: What are the best long-term storage conditions for this compound?

A4: For long-term storage, the solid compound should be kept in a tightly sealed container, protected from light, in a cool, dry place. Storing under an inert atmosphere (argon or nitrogen) is recommended to prevent slow oxidation. For solutions, use a high-purity polar aprotic solvent, degas the solution, and store at -20°C or below under an inert atmosphere.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Appearance of new peaks in HPLC analysis of a stored sample. Degradation of the compound.Review storage conditions. The compound is sensitive to acid, oxidation, and light. Store solid material in a cool, dark, dry place under an inert atmosphere. For solutions, use fresh, degassed aprotic solvents and store at low temperatures.
Low yield after a reaction with an acidic catalyst or workup. Acid-catalyzed furan ring opening.Avoid strong acids. Use milder alternatives like acetic acid or buffered systems. Keep the temperature low (0-5 °C) during the acidic step. Minimize the duration of exposure to acidic conditions.
Inconsistent results in biological assays. Degradation of the compound in the assay buffer.Assess the stability of the compound in your specific assay buffer. The pH and composition of the buffer can influence stability. Prepare fresh solutions for each experiment from a solid sample stored under optimal conditions.
Discoloration of the solid compound (e.g., turning yellow or brown). Possible oxidative degradation or polymerization.This indicates that the compound has been exposed to air, light, or heat. While the material may still be usable for some applications, it is recommended to re-analyze the purity before use. For future storage, ensure the container is tightly sealed and stored under an inert atmosphere in the dark.

Visualizing Potential Degradation Pathways

The following diagram illustrates the primary sites of instability on 1-(2-Furylmethyl)piperidine-4-carboxylic acid and the potential degradation pathways under common stress conditions.

G cluster_main 1-(2-Furylmethyl)piperidine-4-carboxylic acid cluster_acid Acid-Catalyzed Degradation cluster_oxidation Oxidative Degradation main_struct [Structure of the molecule] acid_degradation Furan Ring Opening main_struct->acid_degradation Susceptible Furan Ring furan_oxidation Furan Ring Cleavage main_struct->furan_oxidation piperidine_oxidation Piperidine N-Oxidation main_struct->piperidine_oxidation Susceptible Tertiary Amine dicarbonyl 1,4-Dicarbonyl Products acid_degradation->dicarbonyl H₂O, H⁺ acid_products Carboxylic Acid Products furan_oxidation->acid_products n_oxide N-Oxide Formation piperidine_oxidation->n_oxide

Caption: Potential degradation pathways for 1-(2-Furylmethyl)piperidine-4-carboxylic acid.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 1-(2-Furylmethyl)piperidine-4-carboxylic acid at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light, for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation:

    • Place a sample of the solid compound and 1 mL of the stock solution in an oven at 80°C for 48 hours.

    • Analyze the solid by dissolving it in the mobile phase, and directly analyze the solution sample after cooling and appropriate dilution.

  • Photolytic Degradation:

    • Expose a sample of the solid compound and 1 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples after exposure.

3. Analytical Methodology:

  • A stability-indicating HPLC method should be developed. A reverse-phase C18 column is a good starting point.

  • The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) in a gradient elution to resolve the parent compound from its degradation products.

  • UV detection should be employed, and the wavelength should be chosen based on the UV spectrum of the parent compound.

  • The method must be validated to demonstrate specificity, linearity, accuracy, and precision.

References

  • Organic Reactions. Oxidative Cleavage of Furans. [Online] Available at: [Link]

  • ChemSusChem. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. [Online] Available at: [Link]

  • International Journal of Scientific Development and Research. Force Degradation for Pharmaceuticals: A Review. [Online] Available at: [Link]

  • ResearchGate. *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ions

Overcoming poor solubility of 1-(2-Furylmethyl)piperidine-4-carboxylic acid in assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Solubility Challenge

Welcome to the technical support guide for 1-(2-Furylmethyl)piperidine-4-carboxylic acid. This molecule presents a unique solubility challenge for researchers due to its zwitterionic nature. It contains both a basic piperidine nitrogen and an acidic carboxylic acid group. At a specific pH, known as the isoelectric point (pI), the molecule carries both a positive and a negative charge, resulting in a net neutral charge. This state minimizes interactions with water, leading to poor aqueous solubility and precipitation, which can critically impact assay performance and data reproducibility.

This guide provides a series of troubleshooting steps and frequently asked questions (FAQs) to help you overcome these solubility hurdles and ensure the successful integration of this compound into your experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My compound is precipitating as soon as I add it to my aqueous assay buffer. What is happening?

Answer: This is the most common issue encountered with this compound and is directly related to its zwitterionic properties. The molecule's structure changes depending on the pH of the solution.

  • In highly acidic solutions (Low pH): The carboxylic acid is protonated (-COOH) and the piperidine nitrogen is protonated (-NH+). The molecule carries a net positive charge and is generally soluble.

  • In highly basic solutions (High pH): The carboxylic acid is deprotonated (-COO-) and the piperidine nitrogen is neutral (-N:). The molecule carries a net negative charge and is also generally soluble.

  • Near the Isoelectric Point (pI): The carboxylic acid is deprotonated (-COO-) while the piperidine nitrogen is protonated (-NH+). The positive and negative charges cancel each other out. In this zwitterionic state, strong intermolecular forces cause the molecules to aggregate and precipitate out of solution.[1][2]

The pKa of the piperidine amine is estimated to be around 10.7, while the carboxylic acid pKa is around 3.7.[3] The pI is the average of these two values, placing it in the neutral pH range, which unfortunately overlaps with most physiological assay buffers (pH 7.0-7.4).

G cluster_low_ph Low pH (e.g., pH < 3) cluster_pI Isoelectric Point (pI) (Neutral pH) cluster_high_ph High pH (e.g., pH > 11) low_ph Cationic Form (Soluble Salt) pI Zwitterionic Form (Poorly Soluble) low_ph->pI Increase pH high_ph Anionic Form (Soluble Salt) pI->high_ph Increase pH

Caption: Effect of pH on the ionization state of the compound.

Q2: What is the first and most direct strategy to improve the solubility of my compound?

Answer: The most effective initial strategy is to adjust the pH of your solvent or stock solution to convert the compound into a soluble salt form.[2][4][5][6] By shifting the pH significantly away from the isoelectric point, you ensure the molecule is in a charged state (either fully protonated or fully deprotonated), which dramatically increases its affinity for aqueous media.

Experimental Protocol: pH-Based Solubilization

  • To create an acidic stock solution (Hydrochloride salt form):

    • Weigh out your compound.

    • Add a small volume of dilute hydrochloric acid (e.g., 0.1 M HCl) dropwise while stirring or vortexing until the solid is fully dissolved.

    • Bring the solution to the final desired volume with your assay buffer or water.

    • Rationale: This ensures the piperidine nitrogen is protonated, forming a soluble hydrochloride salt. This approach is suitable if your assay can tolerate a lower pH starting point.

  • To create a basic stock solution (Sodium salt form):

    • Weigh out your compound.

    • Add a small volume of dilute sodium hydroxide (e.g., 0.1 M NaOH) dropwise while stirring or vortexing until the solid is fully dissolved.

    • Bring the solution to the final desired volume with your assay buffer or water.

    • Rationale: This deprotonates the carboxylic acid, forming a soluble sodium salt. This is often preferred for assays conducted at a neutral or slightly basic pH.

Self-Validation: Always check the final pH of your stock solution and ensure that its addition to the final assay does not shift the assay's pH outside of its optimal range. A preliminary pH-solubility screen, as summarized in the table below, can help identify the optimal pH range for your compound.

Parameter pH 2.0 pH 4.0 pH 7.4 pH 9.0 pH 11.0
Predominant Form CationicMixed/ZwitterionicZwitterionicAnionicAnionic
Expected Solubility HighLowVery LowModerateHigh
Measured Solubility (µg/mL) [Enter experimental data][Enter experimental data][Enter experimental data][Enter experimental data][Enter experimental data]
Q3: My assay is sensitive and must be performed at a fixed physiological pH (e.g., 7.4). What are my options when pH adjustment is not possible?

Answer: When the assay pH is fixed, you must turn to formulation strategies that enhance solubility without altering pH. The primary methods are using organic co-solvents or employing solubilizing excipients.[7][8][9] The choice depends heavily on the nature and sensitivity of your assay.

G cluster_options Solubilization Strategies cluster_cosolvent Co-solvent Considerations cluster_excipient Excipient Considerations start Solubility Issue at Fixed pH (e.g., 7.4) cosolvent Use Organic Co-solvent start->cosolvent excipient Use Solubilizing Excipient start->excipient dmso DMSO, Ethanol, PEG 400 cyclodextrin Cyclodextrins (HP-β-CD) excipient->cyclodextrin surfactant Surfactants (Tween-20, Polysorbate 80) (non-cellular assays) excipient->surfactant cosolvent_check Is assay sensitive to solvents? (e.g., cell-based) dmso->cosolvent_check cosolvent_yes Keep final concentration low (<0.5%) Run vehicle controls cosolvent_check->cosolvent_yes Yes cosolvent_no Higher concentrations may be tolerated (e.g., biochemical assays) cosolvent_check->cosolvent_no No excipient_check Does excipient interfere with assay readout? cyclodextrin->excipient_check surfactant->excipient_check excipient_yes Screen alternative excipients excipient_check->excipient_yes Yes excipient_no Proceed with vehicle controls excipient_check->excipient_no No

Caption: Decision workflow for enhancing solubility at a fixed pH.

Q4: How do I properly prepare and use a co-solvent stock solution with DMSO?

Answer: Using a high-concentration stock in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) is a standard laboratory practice.[6][10] The principle is to dissolve the compound in a solvent where it is highly soluble and then introduce it into the aqueous assay buffer with a large dilution factor, ensuring the final co-solvent concentration is low enough to not interfere with the assay.

Experimental Protocol: Stock Preparation and Dosing with DMSO

  • Prepare a High-Concentration Stock:

    • Accurately weigh 2.1 mg of 1-(2-Furylmethyl)piperidine-4-carboxylic acid (MW: 209.24 g/mol ).

    • Add 100 µL of 100% high-purity DMSO.

    • Mix thoroughly using a vortexer. Gentle warming (to 30-40°C) or sonication in a water bath can be used to aid dissolution. This creates a 100 mM stock solution .

    • Store this stock solution in a tightly sealed vial at -20°C or -80°C to prevent water absorption and degradation.

  • Dose into the Final Assay:

    • Never add aqueous buffer to your concentrated DMSO stock, as this will cause immediate precipitation.

    • The correct method is to add a small aliquot of the DMSO stock directly into the final volume of the aqueous assay buffer while vortexing. This rapid dispersion is critical.

    • Example: To achieve a final concentration of 10 µM in a 1 mL assay volume, add 0.1 µL of the 100 mM stock. This results in a final DMSO concentration of only 0.01%, which is tolerated by most assays, including sensitive cell-based ones.

Trustworthiness Check: Always run a "vehicle control" in your experiment. This control should contain the assay buffer plus the same final concentration of DMSO (or other co-solvent) used for your test compound, but without the compound itself. This step is crucial to validate that any observed effects are from the compound and not the solvent.

Co-solvent Mechanism Typical Stock Conc. Max Final Assay Conc. (Cell-Based) Max Final Assay Conc. (Biochemical)
DMSO Reduces water polarity10-100 mM< 0.5%< 5%
Ethanol Reduces water polarity10-50 mM< 1%< 5%
PEG 400 Reduces water polarity, H-bonding10-50 mM< 1%< 5%
Q5: I've tried DMSO, but it's still causing issues with my cells. Are there any solvent-free alternatives?

Answer: Yes. When organic co-solvents are not viable, the next best strategy is to use solubilizing excipients, with cyclodextrins being a primary choice for cellular assays.[8][11] Other novel excipients based on poly(amino acids) are also becoming available.[12]

Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the non-polar parts of a drug molecule (like the furylmethyl group), forming an "inclusion complex."[11] This complex shields the hydrophobic portion from water, making the entire complex water-soluble without using organic solvents. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with excellent solubility and low toxicity.

Experimental Protocol: Solubilization with HP-β-CD

  • Prepare the Cyclodextrin Vehicle: Create a 20% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS pH 7.4). This will serve as your solubilization vehicle.

  • Dissolve the Compound: Add your solid 1-(2-Furylmethyl)piperidine-4-carboxylic acid directly to the HP-β-CD solution.

  • Facilitate Dissolution: Mix vigorously. The mixture may need to be stirred overnight at room temperature or sonicated to achieve full dissolution and complex formation.

  • Sterilization and Use: The resulting solution can be sterile-filtered (using a 0.22 µm filter) and used as a stock solution for your assay.

Causality and Validation: This method is often much better tolerated by living cells than co-solvents. However, it is still essential to run a vehicle control containing the same concentration of HP-β-CD to ensure the cyclodextrin itself does not impact your experimental results. For non-cellular assays, surfactants like Tween-20 or Polysorbate 80 (typically at 0.01-0.1%) can also be effective, but are generally cytotoxic.[13]

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011). American Pharmaceutical Review. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). PMC - NIH. [Link]

  • The use of cosolvent pKa assays for poorly soluble compounds. Pion Inc.. [Link]

  • Piperidine-4-carboxylic acid hydrochloride | Solubility of Things. Solubility of Things. [Link]

  • Pipecolic acid | Solubility of Things. Solubility of Things. [Link]

  • Solubility of Functional Groups in acids and bases? (2012). Student Doctor Network Forums. [Link]

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. (2014). PMC - NIH. [Link]

  • How does pH affect water solubility of organic acids (or acids in general)? (2012). Reddit. [Link]

  • Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. (2020). NIH. [Link]

  • Effect of pH and temperature on the solubility of a surface active carboxylic acid. (1989). PubMed. [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. [Link]

  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010). Dissolution Technologies. [Link]

  • Solubility-Modifying Power of Zwitterionic Salts. (2018). PubMed. [Link]

  • Explain why amino acids, unlike most amines and carboxylic acids, are insoluble in diethyl ether. (2024). Pearson. [Link]

  • Novel excipients for solubility enhancement. (2022). European Pharmaceutical Review. [Link]

  • Piperidine-3-Carboxylic Acid: Properties, Uses, Safety Data & Reliable Supplier in China. Bouling Chemical Co., Limited. [Link]

  • How to enhance drug solubility for in vitro assays? (2014). ResearchGate. [Link]

  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]

  • Solubilizing Excipients in Oral and Injectable Formulations. (2003). Kinam Park. [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharma. [Link]

  • Product information, 1-(2-Furylmethyl)piperidine-4-carboxylic acid. P&S Chemicals. [Link]

  • 1-Methylpiperidine-4-carboxylic acid. PubChem - NIH. [Link]

  • piperidine-4-carboxylic acid. ChemBK. [Link]

  • Piperidine. PubChem - NIH. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. (2017). Longdom Publishing. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Excipient compounds for biopolymer formulations.
  • pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry. [Link]

  • pKa Data Compiled by R. Williams page-1 pKa Values. ACS Division of Organic Chemistry. [Link]

  • 1-(2-Furylmethyl)piperidine-4-carboxylic acid. BuyersGuideChem. [Link]

  • 4-Piperidinecarboxylic acid. PubChem - NIH. [Link]

  • Isonipecotic acid. Wikipedia. [Link]

Sources

Preventing byproduct formation in the synthesis of N-furfurylpiperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-furfurylpiperidines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common yet sensitive transformation. As Senior Application Scientists, we provide not only solutions but also the underlying chemical principles to empower your experimental design.

Troubleshooting Guide (Q&A)

This section addresses specific, common problems encountered during the synthesis of N-furfurylpiperidine, which is typically achieved via the reductive amination of furfural with piperidine.

Problem 1: My reaction mixture turns dark brown or black, and I'm isolating a low yield of a tarry, insoluble material.

Answer: This is the most frequent issue in furfural chemistry and is almost certainly due to the polymerization of furfural.

Probable Cause & Mechanism: Furfural is highly susceptible to acid-catalyzed polymerization.[1][2][3] The reaction proceeds through the protonation of the furan ring's oxygen, leading to ring-opening or condensation reactions with other furfural molecules. This process forms conjugated poly(furfuryl) chains and cross-linked structures, which are responsible for the dark, resinous material.[4] This side reaction is highly sensitive to reaction conditions.

Solutions & Scientific Rationale:

  • Strict pH Control: Avoid strongly acidic conditions. While imine/iminium ion formation is acid-catalyzed, excess acid will accelerate polymerization. If you are using a borohydride reagent that requires pH adjustment, maintain a pH between 6 and 8. For many applications, using a reagent like Sodium Triacetoxyborohydride (STAB) is preferable as it performs efficiently in the presence of the acetic acid byproduct from its synthesis, creating a self-buffering system that avoids harsh pH ranges.[5]

  • Temperature Management: Perform the reaction at a low temperature. Start the initial mixing of furfural and piperidine at 0 °C and allow it to slowly warm to room temperature. Exothermic reactions or external heating dramatically increase the rate of polymerization.

  • Reagent Purity: Use freshly distilled furfural. Commercial furfural often contains polymeric impurities that can act as initiators for further polymerization. Distillation under reduced pressure immediately before use is highly recommended.

  • Order of Addition: Add the reducing agent only after the imine has had sufficient time to form (typically 30-60 minutes at room temperature). This ensures the reactive intermediate is trapped by reduction before it can participate in side reactions.

Problem 2: My final product contains significant amounts of furfuryl alcohol and furoic acid.

Answer: You are observing byproducts from a disproportionation reaction known as the Cannizzaro reaction.

Probable Cause & Mechanism: The Cannizzaro reaction occurs when an aldehyde lacking an alpha-hydrogen, like furfural, is exposed to strong basic conditions.[6][7][8] In this reaction, one molecule of furfural is reduced to furfuryl alcohol, while a second molecule is oxidized to furoic acid.[9][10] This typically happens if the reaction conditions become too basic, for instance, from a basic workup before the aldehyde is fully consumed.

Solutions & Scientific Rationale:

  • Avoid Strong Bases: Do not add strong bases (like NaOH or KOH) to the reaction mixture while furfural is still present. If a basic workup is necessary, ensure the reaction has gone to completion by Thin Layer Chromatography (TLC) first.

  • Control Reducing Agent Addition: When using reagents like sodium borohydride (NaBH₄), the reaction can become basic as borate salts are formed. Add the NaBH₄ portion-wise to control the exotherm and the transient increase in pH.

  • Buffered Conditions: Employing a buffered system or a reagent like STAB that operates under neutral to slightly acidic conditions will completely suppress the Cannizzaro pathway.

Problem 3: Besides my desired product, I'm isolating tetrahydrofurfuryl-piperidine or other over-reduced species.

Answer: This indicates that your reduction conditions are too harsh, leading to the hydrogenation of the furan ring.

Probable Cause & Mechanism: The furan ring, while aromatic, is susceptible to hydrogenation under certain catalytic conditions, especially at elevated hydrogen pressures or with highly active catalysts like Rhodium or Ruthenium.[11][12][13] Even with common catalysts like Palladium on carbon (Pd/C), prolonged reaction times or high temperatures can lead to saturation of the furan ring to form a tetrahydrofuran (THF) ring.[12][14]

Solutions & Scientific Rationale:

  • Switch to a Chemoselective Reducing Agent: For laboratory-scale synthesis, move away from catalytic hydrogenation. Hydride reagents like Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB) are highly chemoselective and will reduce the iminium ion intermediate without affecting the furan ring.[5][15]

  • Optimize Catalytic Hydrogenation Conditions: If catalytic hydrogenation is necessary (e.g., for scale-up), carefully screen your conditions.

    • Catalyst Choice: Use a less active catalyst. For instance, 5% Pd/C is often sufficient and less prone to over-reduction than 10% Pd/C or Rh/C.

    • Temperature and Pressure: Operate at the lowest effective temperature and pressure (e.g., room temperature and 1-3 atm H₂).

    • Monitor Reaction Progress: Follow the reaction carefully by TLC or GC/MS and stop it as soon as the starting material is consumed to prevent subsequent ring reduction.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for synthesizing N-furfurylpiperidine?

A1: For general laboratory use, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is highly recommended. It is a mild and selective reducing agent that is particularly effective for reductive aminations.[5][16] Its key advantage is that it can be used in a one-pot procedure where the aldehyde, amine, and reducing agent are mixed together, as the reduction of the iminium ion is much faster than the reduction of the starting aldehyde.[5] This simplifies the procedure and often leads to higher yields by minimizing the lifetime of intermediates that could form byproducts.

FeatureSodium Triacetoxyborohydride (STAB)Sodium Borohydride (NaBH₄)Catalytic Hydrogenation (H₂/Pd-C)
Selectivity Excellent for iminium ions over carbonylsGood, but can reduce aldehydesCan reduce furan ring and other groups
pH Condition Mildly acidic (self-regulating)Neutral to basicNeutral
Procedure Simple one-pot reactionOften requires pre-formation of imineRequires specialized pressure equipment
Byproduct Risk Low risk of polymerization or CannizzaroModerate risk if pH is not controlledHigh risk of ring reduction
Safety Air and moisture stableReacts with protic solvents to release H₂Flammable H₂ gas under pressure

Q2: How can I effectively monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a non-polar solvent system like 4:1 Hexanes:Ethyl Acetate. You should be able to visualize three key spots:

  • Furfural (Starting Material): This will be the least polar spot.

  • N-furfurylpiperidine (Product): This will be more polar than furfural.

  • Piperidine (Starting Material): This is highly polar and may streak or remain at the baseline. Staining with ninhydrin can help visualize it.

The reaction is complete when the furfural spot has completely disappeared.

Q3: My NMR shows unreacted piperidine and furfural, but the reaction won't proceed further. What's wrong?

A3: This often points to an issue with the reducing agent or reaction stoichiometry.

  • Reducing Agent Deactivation: Ensure your hydride reducing agent is fresh. NaBH₄ and especially STAB can degrade upon improper storage.

  • Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the reducing agent to ensure the reaction goes to completion.

  • Water Content: While a small amount of water is produced during imine formation, excessive water in your solvents can quench the hydride reagent. Use anhydrous solvents for best results.

Visualized Reaction and Troubleshooting Pathways

The following diagrams illustrate the key chemical pathways and a logical troubleshooting workflow.

Diagram 1: Synthetic and Competing Pathways

This diagram shows the desired reaction for N-furfurylpiperidine synthesis versus the common side reactions that lead to byproduct formation.

G cluster_start Starting Materials cluster_products Potential Products Furfural Furfural Imine Imine / Iminium Ion (Key Intermediate) Furfural->Imine + Piperidine (Acid/Base cat.) Polymer Polymerization (Tarry Byproduct) Furfural->Polymer Excess Acid / Heat Cannizzaro Cannizzaro Products (Furfuryl Alcohol + Furoic Acid) Furfural->Cannizzaro Strong Base Piperidine Piperidine Piperidine->Imine Product N-Furfurylpiperidine (Desired Product) Imine->Product + Mild Reducing Agent (e.g., STAB) Imine->Polymer Excess Acid / Heat OverReduced Ring Reduction Product (Tetrahydrofurfuryl-piperidine) Product->OverReduced Harsh Reduction (e.g., H₂/Rh-C)

Caption: Reaction scheme for N-furfurylpiperidine and major byproduct pathways.

Diagram 2: Troubleshooting Workflow

This decision tree provides a step-by-step guide to diagnosing and solving issues based on experimental observations.

G Start Low Yield or Impure Product? IsTarry Is the crude a dark tar? Start->IsTarry CheckSM Does TLC/NMR show unreacted starting material? IsTarry->CheckSM No Sol_Polymer Cause: Polymerization 1. Lower Temperature 2. Use fresh furfural 3. Reduce acid catalyst IsTarry->Sol_Polymer Yes CheckByproducts Does analysis show other major spots/peaks? CheckSM->CheckByproducts No Sol_Reagent Cause: Inactive Reagent 1. Use fresh reducing agent 2. Use anhydrous solvents 3. Check stoichiometry (use excess) CheckSM->Sol_Reagent Yes Sol_Cannizzaro Byproduct ID: Furfuryl Alcohol? Cause: Cannizzaro Rxn Avoid strong base CheckByproducts->Sol_Cannizzaro Yes Sol_OverRed Byproduct ID: Saturated Ring? Cause: Over-reduction Use milder reducing agent (STAB) CheckByproducts->Sol_OverRed Yes Success Problem Solved CheckByproducts->Success No (Purification Issue)

Caption: A decision tree for troubleshooting N-furfurylpiperidine synthesis.

Recommended Protocol: One-Pot Synthesis using STAB

This protocol is optimized to minimize byproduct formation and is suitable for a wide range of substrates.

Materials:

  • Furfural (freshly distilled, 1.0 eq)

  • Piperidine (1.05 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add furfural and anhydrous DCM. Cool the flask to 0 °C in an ice bath.

  • Amine Addition: Add piperidine dropwise to the stirred solution.

  • Imine Formation: Remove the ice bath and allow the mixture to stir at room temperature for 45 minutes.

  • Reduction: Add STAB to the mixture in one portion. A slight effervescence may be observed.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the disappearance of furfural by TLC (typically 2-4 hours).

  • Workup: Once the reaction is complete, carefully quench by adding saturated NaHCO₃ solution. Stir for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Drying & Concentration: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of Hexanes:Ethyl Acetate.

References

  • Choura, M., Belgacem, N. M., & Gandini, A. (1996). Acid-Catalyzed Polycondensation of Furfuryl Alcohol: Mechanisms of Chromophore Formation and Cross-Linking. Macromolecules. [Link]

  • Gong, Y., et al. (2024). Catalytic Production and Upgrading of Furfural: A Platform Compound. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (n.d.). Mechanism of furfural production with acid catalysts. ResearchGate. [Link]

  • SATHEE. (n.d.). Cannizzaro Reaction Mechanism. SATHEE. [Link]

  • RWTH Publications. (n.d.). HYDROGENATION OF FURANIC COMPOUNDS OVER HETEROGENEOUS CATALYSTS. RWTH Publications. [Link]

  • ACS Publications. (1996). Acid-Catalyzed Polycondensation of Furfuryl Alcohol: Mechanisms of Chromophore Formation and Cross-Linking. Macromolecules. [Link]

  • ResearchGate. (n.d.). Effects of the Type of Catalyst on the Polymerisation Mechanism of Furfuryl Alcohol and its Resultant Properties. ResearchGate. [Link]

  • Douthwaite, M., et al. (2017). The controlled catalytic oxidation of furfural to furoic acid using AuPd/Mg(OH)2. Catalysis Science & Technology. [Link]

  • Wang, S., Vorotnikov, V., & Vlachos, D. G. (2013). A DFT study of furan hydrogenation and ring opening on Pd(111). Physical Chemistry Chemical Physics. [Link]

  • ResearchGate. (n.d.). Hydrogenation of furan derivatives. ResearchGate. [Link]

  • Jiang, C. J., & Yang, G. G. (2022). Reaction Kinetics Study of Catalytical Hydrogenation of Furfural in Liquid Phase. Journal of Materials Science and Chemical Engineering. [Link]

  • Haifeng, Q., et al. (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. Nature Communications. [Link]

  • Wikipedia. (n.d.). Cannizzaro reaction. Wikipedia. [Link]

  • ChemRxiv. (n.d.). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Previous and present works for the amination of furfural. ResearchGate. [Link]

  • MDPI. (2020). Recent Advances in Catalytic Hydrogenation of Furfural. Catalysts. [Link]

  • Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Pharmaguideline. [Link]

  • ResearchGate. (n.d.). Catalytic Leuckart−Wallach-Type Reductive Amination of Ketones. ResearchGate. [Link]

  • Chemistry Learner. (n.d.). Cannizzaro Reaction: Examples, Mechanism, and Application. Chemistry Learner. [Link]

  • National Library of Medicine. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]

  • Reddit. (2024). Does piperidine work in reductive amination like this?. r/chemhelp. [Link]

  • PubMed. (2022). Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites. ChemSusChem. [Link]

  • Wikipedia. (n.d.). Leuckart reaction. Wikipedia. [Link]

  • Taylor & Francis eBooks. (n.d.). Reductive Amination of Furfural to Furfurylamine. Taylor & Francis. [Link]

  • ResearchGate. (n.d.). Sodium Triacetoxyborohydride. ResearchGate. [Link]

  • Semantic Scholar. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ResearchGate. [Link]

  • National Library of Medicine. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • ResearchGate. (n.d.). Common Reactions of Furfural to scalable processes of Residual Biomass. ResearchGate. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • Sciencemadness.org. (2017). Sodium triacetoxyborohydride. Sciencemadness.org. [Link]

  • PubMed. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Technical Support Center: Catalyst Selection for the Synthesis of 1-(2-Furylmethyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Furylmethyl)piperidine-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. My goal is to provide you with not just protocols, but the underlying rationale and troubleshooting expertise gained from extensive experience in catalytic chemistry and process development. We will explore the nuances of catalyst selection to help you optimize your reaction, maximize yield, and ensure product purity.

The synthesis of 1-(2-Furylmethyl)piperidine-4-carboxylic acid is most commonly achieved via a one-pot reductive amination of piperidine-4-carboxylic acid with furfural. While seemingly straightforward, the choice of catalyst and reaction conditions is paramount due to the sensitive nature of the furfural moiety and the zwitterionic character of the product.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing 1-(2-Furylmethyl)piperidine-4-carboxylic acid?

The main challenge lies in the chemoselective reduction of the intermediate imine (or iminium ion) in the presence of two other reducible functional groups: the aldehyde of the furfural starting material and the furan ring itself. An inappropriate choice of catalyst or harsh conditions can lead to a host of side products, including furfuryl alcohol (from furfural reduction), tetrahydrofurfuryl derivatives (from furan ring hydrogenation), or even ring-opened products.[1][2][3] Furthermore, furfural is prone to polymerization and resinification, especially under acidic conditions or at elevated temperatures.[4]

Q2: What are the main classes of catalysts used for this reductive amination?

There are two primary categories of catalytic systems for this transformation:

  • Homogeneous Reducing Agents: These are stoichiometric reagents that are soluble in the reaction medium. Mild hydride donors like sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are highly effective.[5][6] They are particularly favored in laboratory settings for their high chemoselectivity.

  • Heterogeneous Catalysts: These are solid catalysts, typically a noble or transition metal on a solid support, used with a reducing agent like molecular hydrogen (H₂). Common examples include Palladium on carbon (Pd/C), Platinum (Pt)-based catalysts, and Raney Nickel (Raney Ni).[2][7] These are often preferred for larger-scale synthesis due to easier catalyst removal and potential for reuse.

Q3: Why is Sodium Triacetoxyborohydride (NaBH(OAc)₃) often recommended for this reaction?

Sodium triacetoxyborohydride is considered a superior reagent for this specific transformation due to its mild and selective nature.[5] Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is significantly less reactive towards aldehydes and ketones at neutral or slightly acidic pH. It preferentially reduces the protonated iminium ion that forms in situ. This high degree of selectivity minimizes the premature reduction of the furfural starting material to furfuryl alcohol, which is a common side reaction with less selective hydrides.[6]

Q4: Can I use Sodium Borohydride (NaBH₄)? What are the risks?

While NaBH₄ can be used, it requires careful control of the reaction conditions.[6] NaBH₄ is a more powerful reducing agent and can readily reduce the starting furfural. To mitigate this, a stepwise procedure is often necessary: first, ensure complete formation of the imine, and only then add the NaBH₄, often at a reduced temperature.[5] However, the equilibrium may not fully favor the imine, and any remaining furfural will be converted to furfuryl alcohol, complicating purification. For this reason, NaBH(OAc)₃ is generally the more robust and reliable choice for a one-pot reaction.[6]

Q5: What are the key safety considerations when performing this synthesis?

  • Reagent Handling: Sodium borohydride and its derivatives are water-reactive and release hydrogen gas. Handle them in a well-ventilated fume hood away from ignition sources. Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas under acidic conditions; its use should be strictly controlled.[5]

  • Heterogeneous Catalysis: When using molecular hydrogen (H₂), ensure the system is properly sealed and purged with an inert gas (like nitrogen or argon) to prevent the formation of explosive mixtures with air. Palladium on carbon can be pyrophoric, especially after filtration when it still contains solvent and hydrogen; it should be handled with care and never allowed to dry completely in the air.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low or No Yield of the Desired Product

Possible Cause A: Inefficient Imine Formation The first step of the reaction is the condensation of the amine and aldehyde to form an imine, a reaction that releases water. This equilibrium may not favor the imine.[5]

  • Solution:

    • Add a Dehydrating Agent: Incorporate a substance like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) into the reaction mixture to sequester the water produced and drive the equilibrium towards the imine.

    • Catalytic Acid: Add a catalytic amount (1-5 mol%) of a mild acid like acetic acid. This protonates the aldehyde's carbonyl group, making it more electrophilic and accelerating imine formation.[5] Be cautious, as excess acid can promote furfural polymerization.

    • Check Reactant Quality: Ensure the piperidine-4-carboxylic acid is fully deprotonated if it's in a salt form. Use freshly distilled or high-purity furfural, as aged furfural often contains impurities that can inhibit the reaction.

Possible Cause B: Incomplete Reduction of the Imine You may have successfully formed the imine, but the reduction step is failing. This can be diagnosed by TLC or LC-MS analysis showing a persistent imine intermediate.

  • Solution:

    • Increase Reducing Agent Stoichiometry: Ensure you are using a sufficient excess of the hydride reagent (typically 1.5 to 2.0 equivalents).

    • Extend Reaction Time/Increase Temperature: Allow the reaction to proceed for a longer duration. If using NaBH(OAc)₃, reactions are typically run for 12-24 hours at room temperature. Gentle heating (e.g., to 40-50 °C) can sometimes facilitate the reduction, but monitor closely for byproduct formation.[8]

    • Switch Reducing Agent: If NaBH(OAc)₃ is ineffective, consider a slightly stronger but still manageable agent, or switch to a heterogeneous catalytic hydrogenation approach.

Possible Cause C: Degradation of Furfural Furfural is notoriously unstable and can degrade or polymerize, especially under harsh conditions, leading to a dark, tarry reaction mixture and low yield.[4]

  • Solution:

    • Maintain Low Temperature: Perform the reaction at room temperature or below, especially during the initial imine formation step.

    • Minimize Reaction Time: Optimize the reaction so it reaches completion in the shortest time necessary.

    • Control pH: Avoid strongly acidic conditions which can accelerate the degradation of furfural.

Problem 2: Significant Byproduct Formation

Possible Cause A: Furfuryl Alcohol is the Main Byproduct This indicates that the reducing agent is reducing the starting furfural aldehyde faster than or concurrent with the imine.

  • Solution:

    • Use a Chemoselective Catalyst: This is the classic case for using sodium triacetoxyborohydride (NaBH(OAc)₃), which is specifically designed to avoid this issue.[5][6]

    • Modify a Stepwise Procedure: If you must use NaBH₄, ensure the imine is fully formed before adding the reducing agent. Add the NaBH₄ portion-wise at a low temperature (e.g., 0 °C) to control its reactivity.[8]

Possible Cause B: Furan Ring Hydrogenation or Ring-Opening Products are Observed This is a common issue with heterogeneous catalytic hydrogenation when conditions are too harsh. Catalysts like Palladium and Platinum are highly active for hydrogenating aromatic systems, including the furan ring.[1][3]

  • Solution:

    • Optimize H₂ Pressure and Temperature: Use the lowest effective hydrogen pressure (e.g., 1-5 bar) and temperature (e.g., 25-50 °C).

    • Select a Different Metal Catalyst: Consider less aggressive catalysts. For instance, some Nickel or Cobalt-based catalysts have shown good selectivity for the reductive amination of furfural without over-reducing the ring.[2][7] A Ru₁CoNP/HAP catalyst has been specifically reported for the synthesis of piperidine from furfural.[7]

    • Limit Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reduction of the product.

Problem 3: Difficulty in Product Isolation and Purification

Possible Cause: Zwitterionic Nature of the Product The product contains both a basic piperidine nitrogen and an acidic carboxylic acid. This zwitterionic character can make it highly soluble in aqueous phases and difficult to extract into organic solvents.[8][9]

  • Solution:

    • Isoelectric Point Precipitation: After the reaction quench, carefully adjust the pH of the aqueous solution. The product will have minimal solubility at its isoelectric point (pI). Slowly add acid or base until you observe precipitation, then isolate the solid product by filtration.

    • Ion-Exchange Chromatography: This is a highly effective method for purifying zwitterionic compounds. The crude product can be passed through an ion-exchange resin to separate it from non-ionic impurities and starting materials.

    • Esterification/Protection: As a last resort, you can protect one of the functional groups. For example, esterify the carboxylic acid, which will allow the resulting basic ester to be easily extracted. The ester can then be hydrolyzed in a subsequent step.

Catalyst Performance Comparison

The choice of catalyst is the most critical decision in this synthesis. The following table summarizes the key characteristics of common catalytic systems.

Catalyst SystemTypical ConditionsAdvantagesDisadvantagesSelectivity Profile
NaBH(OAc)₃ 1.5-2.0 eq., DCE or THF, RT, 12-24hHigh chemoselectivity for imines; mild conditions; one-pot procedure is highly reliable.[5]Relatively expensive; generates acetate waste.Excellent. Reduces iminium ion preferentially over the aldehyde.[6]
NaBH₃CN 1.5-2.0 eq., MeOH, pH 6-7, RT, 12-24hHighly selective for imines.[6]Highly toxic (cyanide); requires careful pH control to avoid HCN gas release.Very Good. Similar to NaBH(OAc)₃ but with higher toxicity concerns.
NaBH₄ 2.0-3.0 eq., MeOH, 0°C to RT, 2-6hInexpensive and readily available.Low selectivity; readily reduces furfural; often requires a two-step procedure.[5][8]Poor. Significant risk of reducing the starting aldehyde.
H₂ / Pd-C 1-10 bar H₂, MeOH or EtOH, RT-50°CScalable; catalyst is easily removed by filtration; can be recycled.Can be too active, leading to hydrogenation of the furan ring.[3] Pyrophoric catalyst.Moderate. Prone to over-reduction of the furan ring if not carefully controlled.
H₂ / Raney Ni 10-50 bar H₂, NH₃/MeOH, 50-100°CLower cost than noble metals.Requires higher pressures and temperatures; potential for nickel leaching.Good. Often shows good selectivity for amination with less ring reduction than Pd/C.
H₂ / Ru-Co Bimetallic 30 bar H₂, p-xylene, 130°CHigh activity and selectivity for direct amination of furfural to piperidine has been reported.[7]Requires specific catalyst synthesis; higher temperatures may be needed.Excellent (as reported for specific transformations).[7]

Experimental Protocols

Protocol 1: Synthesis using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is recommended for its high selectivity and reliability on a laboratory scale.

Step-by-Step Methodology:

  • Reactant Setup: To a round-bottom flask equipped with a magnetic stir bar, add piperidine-4-carboxylic acid (1.0 eq.) and 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Addition of Aldehyde: Add furfural (1.05 eq.) to the suspension.

  • Imine Formation: Add glacial acetic acid (0.05 eq.) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The mixture may remain a suspension.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 15 minutes. Caution: The addition may be slightly exothermic.

  • Reaction Monitoring: Seal the flask under an inert atmosphere (N₂) and stir vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials and imine intermediate are consumed.

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Isolation:

    • Method A (Precipitation): Transfer the mixture to a separatory funnel. If a precipitate forms, isolate it by filtration. If not, separate the layers. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. If the product remains in the aqueous layer, proceed to Method B.

    • Method B (Isoelectric Point): Take the aqueous layer from the quench and cool it in an ice bath. Slowly adjust the pH to ~6-7 using 1M HCl. The product should precipitate at its isoelectric point. Stir for 1 hour in the ice bath, then collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis using Heterogeneous Catalytic Hydrogenation (Pd/C)

This protocol is suitable for larger scales but requires careful control to maintain selectivity.

Step-by-Step Methodology:

  • Catalyst and Reactant Setup: To a hydrogenation vessel (e.g., a Parr shaker), add piperidine-4-carboxylic acid (1.0 eq.), methanol (approx. 0.2 M), and furfural (1.1 eq.).

  • Catalyst Addition: Under a stream of nitrogen, carefully add 10% Palladium on carbon (Pd/C) (1-5 mol% Pd). Caution: Pd/C can be pyrophoric.

  • Hydrogenation: Seal the vessel. Purge the headspace several times with nitrogen, followed by several purges with hydrogen gas.

  • Reaction: Pressurize the vessel with hydrogen to 3-5 bar. Stir or shake the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by observing hydrogen uptake and by periodically taking samples for analysis (after safely depressurizing and purging the vessel).

  • Filtration: Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the catalyst pad with additional methanol. Do not allow the catalyst to dry on the filter paper.

  • Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude solid or oil can be purified by precipitation at its isoelectric point as described in Protocol 1, Step 7B.

Visualized Workflows and Logic

General Reductive Amination Workflow

The following diagram illustrates the key steps and decision points in the synthesis.

ReductiveAmination Start Starting Materials: Piperidine-4-carboxylic acid + Furfural Imine_Formation 1. Imine Formation (Solvent, cat. Acid) Start->Imine_Formation Imine_Intermediate Imine Intermediate (in situ) Imine_Formation->Imine_Intermediate Reduction 2. Reduction (Catalyst + H- source) Imine_Intermediate->Reduction Crude_Product Crude Product Mixture Reduction->Crude_Product Quench 3. Reaction Quench Crude_Product->Quench Isolation 4. Isolation/ Purification Quench->Isolation Final_Product Pure 1-(2-Furylmethyl) piperidine-4-carboxylic acid Isolation->Final_Product

Caption: A generalized workflow for the synthesis via reductive amination.

Troubleshooting Decision Tree for Low Yield

This diagram provides a logical path for diagnosing low product yield.

Troubleshooting Start Problem: Low Yield Analyze Analyze crude mixture (TLC, LC-MS) Start->Analyze Decision1 What is the major component? Analyze->Decision1 SM_Remains Starting Materials Remain Decision1->SM_Remains Aldehyde/ Amine Imine_Remains Imine Intermediate Remains Decision1->Imine_Remains Imine Byproducts Byproducts/ Decomposition Decision1->Byproducts Other spots/ Tar Cause_Imine Cause: Inefficient Imine Formation SM_Remains->Cause_Imine Cause_Reduction Cause: Incomplete Reduction Imine_Remains->Cause_Reduction Cause_Degradation Cause: Furfural Degradation Byproducts->Cause_Degradation Solution_Imine Solution: - Add dehydrating agent - Use catalytic acid Cause_Imine->Solution_Imine Solution_Reduction Solution: - Increase reducing agent - Extend reaction time Cause_Reduction->Solution_Reduction Solution_Degradation Solution: - Use pure furfural - Lower temperature Cause_Degradation->Solution_Degradation

Caption: A decision tree for troubleshooting low reaction yields.

Potential Side Reactions of Furfural

Understanding these competing pathways is key to selecting the right catalyst.

SideReactions Furfural Furfural Desired_Path Desired Reaction: + Amine -> Imine -> Product Furfural->Desired_Path Side_Path1 Side Reaction 1: Reduction of Aldehyde Furfural->Side_Path1 Side_Path2 Side Reaction 2: Furan Ring Hydrogenation Furfural->Side_Path2 Side_Path3 Side Reaction 3: Polymerization/Resinification Furfural->Side_Path3 Product1 Furfuryl Alcohol Side_Path1->Product1 Product2 Tetrahydrofurfuryl Derivatives Side_Path2->Product2 Product3 Tar / Resins Side_Path3->Product3

Caption: Competing reaction pathways for furfural during synthesis.

References

  • Zhang, W., et al. (2019). [Co(TPP)]-Catalyzed Formation of Substituted Piperidines. Angewandte Chemie International Edition, 58(13), 4239-4243. [Link]

  • Zhang, W., et al. (2019). [Co(TPP)]-Catalyzed Formation of Substituted Piperidines. SciSpace. [Link]

  • Synfacts. (2015). Catalytic Enantioselective Piperidine Synthesis by [4+2] Cyclization. Thieme, 11(08), 0872. [Link]

  • Mariscal, R., et al. (2016). Recent Advances in Catalytic Hydrogenation of Furfural. MDPI, 6(10), 141. [Link]

  • Vollmer, I., et al. (2020). Catalytic Hydrogenation and Hydrodeoxygenation of Furfural over Pt(111): A Model System for the Rational Design and Operation of Practical Biomass Conversion Catalysts. ACS Publications, 142(4), 1967-1978. [Link]

  • ACS Publications. (2014). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters. [Link]

  • Riascos, A., et al. (2021). Common reactions of furfural to scalable process of residual biomass. SciELO Colombia. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]

  • Nakagawa, Y., et al. (2019). How Catalysts and Experimental Conditions Determine the Selective Hydroconversion of Furfural and 5-Hydroxymethylfurfural. PubMed, 119(1), 10-35. [Link]

  • Nakagawa, Y., et al. (2019). How Catalysts and Experimental Conditions Determine the Selective Hydroconversion of Furfural and 5-Hydroxymethylfurfural. Chemical Reviews, 119(1), 10-35. [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. [Link]

  • Haifeng, Q., et al. (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. Nature Communications, 14(6353). [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • ResearchGate. (2023). Previous and present works for the amination of furfural. ResearchGate. [Link]

  • ResearchGate. (2025). Reductive amination of furfural to furfurylamine: Advances in catalyst design and mechanistic insights. ResearchGate. [Link]

  • Google Patents. (2011). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

Sources

Technical Support Center: Work-up and Purification of 1-(2-Furylmethyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Furylmethyl)piperidine-4-carboxylic acid (CAS 874832-33-4).[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the work-up and purification stages of this synthesis. Drawing from established chemical principles and field-proven insights, this document provides troubleshooting guides and frequently asked questions to ensure a successful and efficient experimental outcome.

Introduction: The Synthetic Context

The synthesis of 1-(2-Furylmethyl)piperidine-4-carboxylic acid typically proceeds via a reductive amination reaction between 2-furaldehyde and piperidine-4-carboxylic acid.[3] This method is favored for its efficiency and is a cornerstone in the synthesis of various piperidine derivatives, which are significant scaffolds in medicinal chemistry.[4][5] The choice of reducing agent is critical, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a preferred reagent due to its mild nature and selectivity for iminium ions over carbonyls.[6][7] This one-pot procedure simplifies the reaction but can introduce specific challenges during the work-up phase, which this guide aims to address.[7]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the work-up of 1-(2-Furylmethyl)piperidine-4-carboxylic acid, providing their likely causes and actionable solutions.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: The reductive amination may not have gone to completion. 2. Product Loss During Extraction: The amphoteric nature of the product can lead to solubility in both aqueous and organic layers. 3. Degradation of Furan Ring: Exposure to strong acidic conditions during work-up can cause ring-opening or polymerization of the furan moiety.[8][9]1. Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS to ensure the consumption of starting materials before quenching. 2. Careful pH Adjustment: Adjust the pH of the aqueous layer to the isoelectric point of the product to minimize its solubility. This often requires careful, dropwise addition of acid or base. Perform multiple extractions with a suitable organic solvent. 3. Mild Acid Usage: Use a mild acid like acetic acid for pH adjustment. Avoid strong mineral acids.[10]
Product is an Intractable Oil or Gum 1. Presence of Boron Salts: Residual boron byproducts from the reducing agent can be difficult to remove. 2. Excess Acetic Acid: If acetic acid is used as a catalyst, residual amounts can form a viscous salt with the product. 3. Water Contamination: The product may be hygroscopic.1. Aqueous Wash: Perform multiple washes with saturated aqueous sodium bicarbonate to remove boron salts and excess acid. An acidic wash (e.g., dilute HCl) followed by a basic wash can also be effective, but care must be taken with the furan ring's stability. 2. Azeotropic Removal of Water: If the product is in an organic solvent, azeotropic distillation with a solvent like toluene can help remove residual water. 3. Solvent Trituration: Attempt to solidify the oil by triturating with a non-polar solvent like hexanes or diethyl ether.
Product Contaminated with Starting Material 1. Improper Stoichiometry: An incorrect ratio of reactants or reducing agent was used. 2. Inefficient Quenching: The reaction was not properly quenched, allowing for side reactions during work-up.1. Optimize Stoichiometry: Use a slight excess of the amine (piperidine-4-carboxylic acid) and ensure at least 1.4-2 equivalents of the reducing agent are used.[11] 2. Purification: If contamination persists, purification by column chromatography or recrystallization may be necessary. A gradient elution from a non-polar to a polar solvent system is often effective.
Discoloration of Final Product (Yellow/Brown Tint) 1. Oxidation/Degradation: The furan ring can be susceptible to oxidation or degradation, leading to colored impurities.[12] 2. Residual Aldehyde: Unreacted 2-furaldehyde can polymerize or form colored byproducts.1. Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Charcoal Treatment: Dissolve the crude product in a suitable solvent and treat with activated charcoal to adsorb colored impurities, followed by filtration. 3. Recrystallization: Recrystallization from a suitable solvent system can effectively remove colored impurities.

Experimental Workflow: A Step-by-Step Guide

Below is a generalized work-up protocol for the synthesis of 1-(2-Furylmethyl)piperidine-4-carboxylic acid via reductive amination with sodium triacetoxyborohydride.

Workup_Workflow start Reaction Mixture (Post-Reductive Amination) quench Quench with Saturated Aqueous NaHCO₃ start->quench extract Extract with Organic Solvent (e.g., DCM, EtOAc) quench->extract wash_brine Wash Organic Layer with Brine extract->wash_brine dry Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) wash_brine->dry filter Filter to Remove Drying Agent dry->filter concentrate Concentrate in vacuo filter->concentrate crude Crude Product concentrate->crude purify Purification (e.g., Recrystallization, Chromatography) crude->purify final_product Pure 1-(2-Furylmethyl)piperidine- 4-carboxylic acid purify->final_product

Caption: Standard work-up procedure for 1-(2-Furylmethyl)piperidine-4-carboxylic acid.

Detailed Protocol:
  • Quenching the Reaction: After confirming the reaction is complete via TLC or LC-MS, cool the reaction mixture to room temperature. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction and neutralize any remaining acid. Be cautious as gas evolution (CO₂) may occur.

  • Liquid-Liquid Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc). The amphoteric nature of the product may require careful pH adjustment to the isoelectric point to ensure it partitions into the organic layer.

  • Washing the Organic Layer: Combine the organic extracts and wash with brine (saturated aqueous NaCl solution). This helps to remove residual water and some water-soluble impurities.

  • Drying and Filtration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the solution to remove the drying agent.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH for extracting my product from the aqueous layer?

A1: The ideal pH for extraction is the isoelectric point (pI) of 1-(2-Furylmethyl)piperidine-4-carboxylic acid. At its pI, the molecule exists as a zwitterion and has minimal solubility in water, thus maximizing its partitioning into the organic layer. The exact pI would need to be determined experimentally or estimated, but it will be between the pKa of the carboxylic acid and the pKa of the protonated piperidine nitrogen. Careful, stepwise adjustment of the pH with dilute acid or base while monitoring product partitioning is recommended.

Q2: My NMR spectrum shows impurities I can't identify. What are the likely side products?

A2: Common side products in this reductive amination include the dialkylated amine, where two molecules of 2-furaldehyde react with the piperidine nitrogen, or the alcohol resulting from the reduction of 2-furaldehyde by the reducing agent.[11] The latter is more likely if a less selective reducing agent like sodium borohydride is used without prior imine formation.[6] Furan ring-opened or polymerized products can also be present, especially if the work-up involved harsh acidic conditions.[13][14]

Side_Reactions Reactants 2-Furaldehyde + Piperidine-4-carboxylic acid Desired_Product Desired Product Reactants->Desired_Product Reductive Amination Side_Product_1 Dialkylated Amine Reactants->Side_Product_1 Over-alkylation Side_Product_2 Reduced Aldehyde (Furfuryl Alcohol) Side_Product_3 Furan Degradation Products 2-Furaldehyde 2-Furaldehyde 2-Furaldehyde->Side_Product_2 Reduction Furan Moiety Furan Moiety Furan Moiety->Side_Product_3 Acid-catalyzed Degradation

Caption: Potential side reactions in the synthesis.

Q3: Can I use a different reducing agent, like sodium borohydride (NaBH₄)?

A3: While sodium borohydride can be used, it is less selective and can reduce the starting aldehyde.[6] If using NaBH₄, the reaction is typically performed in two steps: first, the formation of the imine, often with removal of water, followed by the addition of NaBH₄. Sodium triacetoxyborohydride is preferred for a one-pot procedure as it selectively reduces the in-situ formed iminium ion.[7][15]

Q4: The furan ring is known to be sensitive. What specific conditions should I avoid?

A4: The furan ring is susceptible to degradation under strong acidic conditions, which can lead to ring-opening and polymerization.[8][9] It is advisable to avoid strong mineral acids like concentrated HCl or H₂SO₄, especially at elevated temperatures.[10] Use of milder acids like acetic acid or careful neutralization with bicarbonate is recommended. Polar aprotic solvents may have a stabilizing effect on the furan ring.[13][14]

Q5: What are the best practices for storing the final product?

A5: 1-(2-Furylmethyl)piperidine-4-carboxylic acid should be stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[12] The piperidine moiety can react with atmospheric carbon dioxide, so a well-sealed container is essential.

References

  • Benchchem. Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • ChemSusChem. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.
  • ChemSusChem. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.
  • Benchchem.
  • Benchchem. Application Notes and Protocols: N-Alkylation of Piperidin-4-amine with Furfuryl Chloride.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan.
  • ResearchGate. General scheme of the study of furan stability.
  • OpenBU.
  • Sciencemadness.org.
  • Scribd.
  • Organic Chemistry Portal.
  • Benchchem. Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide.
  • Myers Chem 115.
  • Organic Chemistry Portal. Sodium triacetoxyborohydride.
  • DTIC. Piperidine Synthesis.
  • P&S Chemicals. Product information, 1-(2-Furylmethyl)piperidine-4-carboxylic acid.
  • ResearchGate.
  • PMC - PubMed Central.
  • Reddit.
  • Reddit.
  • Sigma-Aldrich. 1-(2-furylmethyl)piperidine-4-carboxylic acid.
  • ChemicalBook. 1-(2-FURYLMETHYL)PIPERIDINE-4-CARBOXYLIC ACID.
  • ResearchGate.
  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • PMC. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.
  • ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • ChemBK. piperidine-4-carboxylic acid.
  • PMC - NIH.
  • PMC.
  • Wikipedia. Isonipecotic acid.
  • ResearchGate. N Alkylation of Aliphatic Secondary Amines with Carboxylic Acids.
  • ResearchGate. Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl)
  • Google Patents. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Google Patents. CN101712645B - Preparation method for (2R, 4R)
  • Google Patents. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
  • Der Pharma Chemica. N-Acylation in non-aqueous and aqueous medium- method of amide synthesis in non-peptide compounds.
  • BLD Pharm. 498-94-2|Piperidine-4-carboxylic acid.
  • CrystEngComm (RSC Publishing). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid.

Sources

Validation & Comparative

A Comparative Guide to the Structural Characterization and Validation of 1-(2-Furylmethyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the definitive structural characterization of 1-(2-Furylmethyl)piperidine-4-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The validation of a small molecule's structure is a foundational requirement in the drug development pipeline, ensuring reproducibility, safety, and efficacy.[1][2][3] This document outlines an orthogonal, multi-technique approach, explaining the causal logic behind experimental choices and presenting data in a comparative context.

The methodologies described herein are designed as self-validating systems, adhering to the rigorous standards expected by researchers, scientists, and drug development professionals. All claims are grounded in authoritative sources, with standards for nomenclature and data reporting guided by the International Union of Pure and Applied Chemistry (IUPAC).[4][5][6]

Foundational Strategy: Orthogonal and Integrative Analysis

Confirming the identity of a synthesized molecule like 1-(2-Furylmethyl)piperidine-4-carboxylic acid requires more than a single piece of evidence. A robust validation strategy employs several independent (orthogonal) analytical techniques. Each method provides a unique piece of the structural puzzle, and only when all pieces fit together can the structure be confirmed with high confidence. This integrative approach minimizes the risk of misinterpretation that can arise from relying on a single data point.

Our workflow is designed to systematically deconstruct the molecule, confirming its molecular formula, the presence of key functional groups, the connectivity of its atomic framework, and its overall purity.

cluster_synthesis Synthesis & Purification cluster_analysis Orthogonal Analytical Workflow cluster_validation Data Integration & Validation Compound Synthesized 1-(2-Furylmethyl)piperidine- 4-carboxylic acid MS Mass Spectrometry (Molecular Weight) Compound->MS IR Infrared Spectroscopy (Functional Groups) Compound->IR NMR NMR Spectroscopy (Connectivity & Framework) Compound->NMR HPLC Chromatography (Purity & Comparison) Compound->HPLC Validation Validated Structure & Purity Report MS->Validation IR->Validation NMR->Validation HPLC->Validation

Caption: Orthogonal workflow for structural validation.

Mass Spectrometry: The First Checkpoint for Molecular Formula

Expertise & Causality: The initial and most fundamental question is: "What is the molecular weight of the compound?" High-Resolution Mass Spectrometry (HRMS) is the ideal technique to answer this. It provides a highly accurate mass measurement, allowing for the confident determination of the compound's elemental composition and molecular formula (C₁₁H₁₅NO₃). We employ Electrospray Ionization (ESI) in positive ion mode, as the tertiary amine in the piperidine ring is readily protonated to form the [M+H]⁺ ion.

Comparative Analysis: Expected vs. Alternative Structures

A key aspect of validation is ruling out plausible alternatives, such as isomers or byproducts.

Compound NameMolecular FormulaExact Mass (Monoisotopic)Expected [M+H]⁺ Ion
1-(2-Furylmethyl)piperidine-4-carboxylic acid (Target) C₁₁H₁₅NO₃209.1052210.1125
1-Formyl-piperidine-4-carboxylic acid (Potential Byproduct)C₇H₁₁NO₃157.0739158.0811[7]
4-Aminopiperidine-4-carboxylic acid (Starting Material Analog)C₆H₁₂N₂O₂144.0899145.0972[8]
Experimental Protocol: ESI-HRMS
  • Sample Preparation: Dissolve 0.1 mg of the compound in 1 mL of methanol/water (50:50 v/v) with 0.1% formic acid to facilitate protonation.

  • Instrument Calibration: Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap) using a known standard solution to ensure mass accuracy below 5 ppm.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-500.

  • Analysis: Determine the m/z of the most abundant ion and compare it to the theoretical [M+H]⁺ value for C₁₁H₁₅NO₃. The observation of an ion at m/z 210.1125 with <5 ppm error provides strong evidence for the correct elemental composition.

Infrared Spectroscopy: Fingerprinting Functional Groups

Expertise & Causality: While MS confirms the molecular formula, it provides little information about how the atoms are connected. Infrared (IR) spectroscopy is a rapid and non-destructive technique that probes the vibrational frequencies of chemical bonds, confirming the presence of key functional groups.[9] For our target molecule, we expect to see characteristic absorptions for the carboxylic acid and the furan ring.

Data Summary: Characteristic IR Absorptions
Functional GroupBond VibrationExpected Frequency (cm⁻¹)Rationale & Comparison
Carboxylic AcidO-H stretch (H-bonded)3300-2500 (broad)The very broad nature of this peak is highly characteristic of a carboxylic acid dimer, distinguishing it from a sharper alcohol O-H peak.
Carboxylic AcidC=O stretch~1710Conjugation or intramolecular hydrogen bonding can shift this value. Its presence rules out structures lacking a carbonyl, such as a primary amine.[10][11]
Furan RingC-O-C stretch~1250-1020Confirms the presence of the ether-like linkage within the furan ring.
Piperidine/AlkylC-H stretch3000-2850Confirms the presence of sp³ hybridized C-H bonds in the piperidine and methylene bridge.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Blank Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount (1-2 mg) of the solid compound directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Analysis: Process the spectrum (baseline correction, if necessary) and identify the key vibrational bands as listed in the table above.

NMR Spectroscopy: The Blueprint of Atomic Connectivity

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and stereochemistry of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular skeleton. 2D NMR experiments like HSQC and HMBC are used to unambiguously correlate protons with the carbons they are attached to, providing definitive proof of the proposed structure.

cluster_data struct Structure ¹H NMR ¹³C NMR H_NMR Furan H's ~7.4, 6.3, 6.2 ppm CH₂ Bridge ~3.6 ppm Piperidine H's ~3.0-1.8 ppm struct:f1->H_NMR C_NMR C=O ~175 ppm Furan C's ~152, 142, 110, 108 ppm Piperidine/CH₂ C's ~60-25 ppm struct:f2->C_NMR

Caption: Predicted NMR chemical shift regions.

Data Summary: Predicted ¹H and ¹³C NMR Chemical Shifts
Structural FragmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)[10]Rationale & Comparison
Furan H-5~7.4 (dd)~142Most deshielded furan proton due to proximity to oxygen.
Furan H-3~6.3 (dd)~110
Furan H-4~6.2 (dd)~108
Furyl-C H₂-N~3.6 (s, 2H)~55Singlet indicates no adjacent protons. Chemical shift is downfield due to adjacent furan and nitrogen.
Piperidine H-2, H-6 (axial/eq)~2.9 (m, 2H), ~2.2 (m, 2H)~53Protons adjacent to nitrogen are deshielded.
Piperidine H-4 (axial)~2.5 (m, 1H)~42Methine proton adjacent to the carboxylic acid.
Piperidine H-3, H-5 (axial/eq)~2.0 (m, 2H), ~1.8 (m, 2H)~28Typical aliphatic region for piperidine ring protons.[12][13]
C OOH>10 (br s, 1H)~175The carboxylic acid proton is highly deshielded and often broad. The carbonyl carbon is in a characteristic low-field region.
Experimental Protocol: 1D and 2D NMR
  • Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Integrate the signals to confirm the proton count for each environment. Analyze splitting patterns (multiplicity) to determine neighbor relationships.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum to count the number of unique carbon environments. Confirm the presence of 11 distinct carbon signals.

  • 2D NMR (HSQC/HMBC):

    • HSQC: Run a Heteronuclear Single Quantum Coherence experiment to identify which protons are directly attached to which carbons.

    • HMBC: Run a Heteronuclear Multiple Bond Correlation experiment to see correlations between protons and carbons that are 2-3 bonds away. This is crucial for confirming the connection between the furylmethyl group and the piperidine nitrogen, and the carboxylic acid at the C4 position.

  • Data Analysis: Use the combined data to assemble the molecular structure piece by piece, ensuring all correlations are consistent with the proposed structure and rule out isomers.

References

  • Dai L, Li Z, Chen D, et al. (2020). Target identification and validation of natural products with label-free methodology: a critical review from 2005 to 2020. Pharmacological Research.
  • IUPAC. (n.d.). Nomenclature. International Union of Pure and Applied Chemistry. [Link]

  • Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Journal of Medicinal and Chemical Sciences.
  • Härter, M., et al. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery.
  • Brecher, J. (2008). Graphical representation standards for chemical structure diagrams (IUPAC Recommendations 2008). Pure and Applied Chemistry.
  • IUPAC. (n.d.). IUPAC nomenclature of organic chemistry. Wikipedia. [Link]

  • Mantell Associates. (n.d.). Small Molecules and their Impact in Drug Discovery. Mantell Associates. [Link]

  • PubChem. (n.d.). 4-Aminopiperidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Ali, A. J., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. University of Baghdad Digital Repository. [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Oregon State University Chemistry Department. [Link]

  • Shepler, B. (2019). Spectroscopy of carboxylic acids and their derivatives. YouTube. [Link]

  • PubChem. (n.d.). Piperidine-2-carboxylate. National Center for Biotechnology Information. [Link]

Sources

A Senior Application Scientist's Guide to HPLC Purity Analysis of 1-(2-Furylmethyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the critical purity assessment of synthesized 1-(2-Furylmethyl)piperidine-4-carboxylic acid. Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond a simple protocol, offering a rationale for methodological choices, comparative data, and a fully validated, field-tested protocol. Our objective is to equip you with the expertise to not only replicate this analysis but to adapt and troubleshoot HPLC methods for similar novel chemical entities.

Introduction: The Analytical Imperative for Purity

1-(2-Furylmethyl)piperidine-4-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry, often serving as a scaffold or intermediate in the synthesis of novel therapeutic agents. Its synthesis, commonly achieved via reductive amination between piperidine-4-carboxylic acid and 2-furaldehyde, can introduce a variety of process-related impurities.[1][2] These include unreacted starting materials, by-products, and over-alkylated species.

The rigorous quantification of these impurities is not merely an academic exercise; it is a fundamental requirement for ensuring the safety, efficacy, and batch-to-batch consistency of any subsequent Active Pharmaceutical Ingredient (API).[3] High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this task due to its high resolution, sensitivity, and adaptability.[3][4] This guide will dissect the development of a robust HPLC method for this specific molecule, comparing key chromatographic parameters to arrive at an optimized, validated solution.

Methodological Comparison: Selecting the Optimal Chromatographic Conditions

The development of a reliable HPLC method hinges on a systematic evaluation of stationary and mobile phases to achieve optimal separation of the main compound from its potential impurities.[5] The target analyte possesses a carboxylic acid (acidic), a tertiary amine (basic), and a furan ring, presenting a unique set of physicochemical properties that must be managed chromatographically.

The Choice of Stationary Phase: Beyond Standard C18

A standard C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and the logical starting point. However, for a molecule with a basic nitrogen, secondary interactions with residual silanols on the silica backbone can lead to poor peak shape (tailing). We compared three common stationary phases to mitigate this effect.

Stationary PhaseSeparation PrinciplePerformance for AnalyteRationale & Causality
Standard C18 Primarily hydrophobic interactions.Moderate tailing observed for the main peak.The basic piperidine nitrogen interacts with acidic silanol groups on the silica surface, causing peak tailing. While usable, it's not ideal for quantifying low-level impurities near the main peak.
Polar-Embedded C18 Mixed-mode (hydrophobic & polar interactions).Excellent peak shape. Good retention.An embedded polar group (e.g., amide or carbamate) shields the residual silanols, minimizing secondary interactions and dramatically improving peak symmetry for basic compounds.
Phenyl-Hexyl Hydrophobic and π-π interactions.Good peak shape, but altered selectivity.The phenyl phase offers alternative selectivity due to π-π interactions with the analyte's furan ring. This can be invaluable for resolving impurities that co-elute on a C18 phase.
Mobile Phase Optimization: The Key to Resolution

Mobile phase composition, particularly pH and organic modifier, is critical. The analyte's amphoteric nature requires careful pH control to ensure a consistent ionization state.

Mobile Phase SystempH Effect & RationalePerformance
Acetonitrile / Water with 0.1% Formic Acid pH ~2.7. The carboxylic acid is protonated (neutral), and the piperidine nitrogen is protonated (positive charge). This results in a stable, charged species ideal for reversed-phase retention.Recommended. Provides sharp peaks and good resolution between starting materials and the final product.
Methanol / Water with 0.1% Formic Acid Same pH effect as above.Broader peaks compared to acetonitrile. Methanol's higher viscosity leads to lower column efficiency. Selectivity is slightly different, which can be useful for method development.
Acetonitrile / Ammonium Acetate Buffer pH ~6.8. The analyte is zwitterionic (COO- and NH+).Poor retention and peak shape. Zwitterionic compounds often exhibit poor behavior in standard reversed-phase chromatography.

Recommended HPLC Workflow for Purity Analysis

The following workflow represents a systematic approach to ensure data integrity and reproducibility.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing & Reporting A Synthesized Compound (Crude or Purified) B Accurate Weighing & Volumetric Dilution (Sample Preparation) A->B E HPLC Injection & Chromatographic Run (Gradient Elution) B->E C Mobile Phase Preparation (e.g., 0.1% Formic Acid in ACN/H2O) D System Suitability Test (SST) - Inject Standard - Verify Criteria (Resolution, Tailing) C->D D->C SST Fail D->E SST Pass F Peak Integration & Data Acquisition E->F G Purity Calculation (% Area Normalization) F->G H Final Report Generation - Chromatogram - Purity Results Table G->H

Sources

A Comparative Guide to the Bioactivity of Piperidine-4-Carboxylic Acid Analogs as GABA Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter within the mammalian central nervous system (CNS), responsible for maintaining the delicate balance between neuronal excitation and inhibition.[1] The precise control of GABA concentration in the synaptic cleft is critical for normal brain function and is primarily regulated by a family of sodium- and chloride-dependent GABA transporters (GATs).[2] Dysregulation of this system is implicated in numerous neurological disorders, including epilepsy, anxiety, and pain, making GATs significant therapeutic targets.[1][3]

The piperidine-carboxylic acid scaffold, particularly piperidine-3-carboxylic acid (nipecotic acid) and its isomer piperidine-4-carboxylic acid (isonipecotic acid), serves as a foundational structural motif for the development of GAT inhibitors.[4][5] These compounds act as GABA mimics, competitively inhibiting its reuptake. However, their clinical utility is limited by poor blood-brain barrier permeability. This has driven the development of lipophilic N-substituted analogs designed to enhance CNS penetration and potency.

This guide provides a comparative analysis of the bioactivity of key analogs based on the piperidine-4-carboxylic acid (isonipecotic acid) framework. We will explore the structure-activity relationships (SAR) that govern their potency and selectivity. While extensive data exists for established inhibitors, we will also consider the prospective bioactivity of less-characterized structures, such as 1-(2-Furylmethyl)piperidine-4-carboxylic acid , by extrapolating from known SAR principles. The objective is to provide a comprehensive resource, complete with experimental protocols, to aid researchers in the evaluation and development of novel GAT inhibitors.

The GABAergic Synapse and the Role of GABA Transporters (GATs)

GABAergic neurotransmission begins with the release of GABA from a presynaptic neuron into the synaptic cleft. GABA then diffuses across the cleft and binds to postsynaptic GABA receptors (e.g., GABA-A, GABA-B), leading to an inhibitory signal. The action of GABA is terminated by its rapid removal from the synapse by GATs, which transport it back into presynaptic neurons and surrounding glial cells.

Four subtypes of GATs have been identified: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[6] GAT1 is the most abundant subtype in the brain and is primarily responsible for neuronal GABA uptake, making it a key target for anticonvulsant drugs.[2] By inhibiting GATs, particularly GAT1, the extracellular concentration of GABA is increased, enhancing inhibitory neurotransmission and suppressing neuronal hyperexcitability.

GABA_Synapse cluster_presynaptic Presynaptic Neuron presyn GABA Vesicle synaptic_cleft Synaptic Cleft presyn->synaptic_cleft GABA Release gat1 GAT1 Transporter gaba_receptor GABA-A Receptor gaba_receptor->synaptic_cleft Inhibitory Signal synaptic_cleft->gat1 Reuptake synaptic_cleft->gaba_receptor Binding

Caption: The GABAergic synapse, highlighting GABA reuptake by GAT1.

Structure-Activity Relationships (SAR) of Piperidine-4-Carboxylic Acid Analogs

The development of effective GAT inhibitors has largely revolved around modifying the parent nipecotic and isonipecotic acid structures to improve their pharmacokinetic and pharmacodynamic properties. The core principle is to attach a bulky, lipophilic moiety to the piperidine nitrogen. This modification enhances the molecule's ability to cross the blood-brain barrier and often increases its binding affinity for the transporter.

A seminal example in the related nipecotic acid series is Tiagabine , an approved anticonvulsant.[7][8] It features a diarylbutenyl group attached to the nitrogen of (R)-nipecotic acid. This lipophilic tail is crucial for its high potency and CNS availability. Similar principles apply to the isonipecotic acid series.

Key Structural Features for Potent GAT Inhibition:

  • GABA Mimic Core: The piperidine-4-carboxylic acid moiety serves as the recognition element, mimicking the structure of GABA to engage the transporter's binding site.

  • Lipophilic N-Substituent: A large, hydrophobic group attached to the piperidine nitrogen is essential for high-affinity binding and CNS penetration. This group is thought to interact with a hydrophobic pocket within the transporter protein, distinct from the GABA binding site.[9]

  • Linker Region: The chain connecting the piperidine ring to the lipophilic group influences flexibility and optimal positioning within the binding pocket.

Prospective Analysis of 1-(2-Furylmethyl)piperidine-4-carboxylic acid: Based on established SAR, we can hypothesize the potential bioactivity of 1-(2-Furylmethyl)piperidine-4-carboxylic acid.

  • The piperidine-4-carboxylic acid core provides the necessary scaffold for GAT recognition.

  • The furylmethyl group serves as the N-substituent. Furan is an aromatic heterocycle that introduces lipophilicity, which is favorable for activity. Compared to the large diaryl groups found in highly potent inhibitors like Tiagabine, the single furylmethyl group is significantly smaller.

  • Predicted Activity: This compound is expected to be a more potent GAT inhibitor than the parent isonipecotic acid due to the lipophilic N-substituent. However, its potency is likely to be modest compared to analogs with larger, more extensive lipophilic systems (e.g., diarylbutenyl or diphenylmethoxyethyl moieties).[7] It represents an interesting lead for further optimization, where extending the lipophilic portion from the furan ring could yield more potent analogs.

Comparative Data of Key GAT Inhibitors

The following table summarizes the bioactivity of representative GAT inhibitors, illustrating the impact of N-substitution on potency.

CompoundStructureCore ScaffoldN-SubstituentBioactivity (IC50 for GAT-1)
Isonipecotic Acid C1=CC(C=C1)C(=O)OPiperidine-4-carboxylic acid-H~100-500 µM (low potency)
SKF-89976-A (Not available)Nipecotic Acid2-(Diphenylmethoxy)ethyl~0.1 - 0.5 µM
Tiagabine (Not available)(R)-Nipecotic Acid4,4-Bis(3-methyl-2-thienyl)-3-butenyl~0.067 µM (67 nM)[8]
1-(2-Furylmethyl)piperidine-4-carboxylic acid C1=COC(=C1)CN2CCC(CC2)C(=O)OPiperidine-4-carboxylic acid2-FurylmethylPredicted: 1-50 µM (moderate potency)

Note: Specific IC50 values can vary based on experimental conditions. Data for SKF-89976-A and Tiagabine are based on the nipecotic acid (piperidine-3-carboxylic acid) core but illustrate the SAR principles applicable to the isonipecotic acid series.

Experimental Protocols for Bioactivity Assessment

To empirically determine and compare the bioactivity of 1-(2-Furylmethyl)piperidine-4-carboxylic acid and its analogs, a standardized set of in vitro assays is required. The following protocols describe the primary functional assay for GAT inhibition and a critical counterscreen for selectivity.

Workflow for GAT Inhibitor Characterization

GAT_Inhibitor_Workflow start Synthesize/Acquire Test Compound assay1 Primary Screen: [3H]-GABA Uptake Assay start->assay1 decision1 Is IC50 < Threshold? assay1->decision1 assay2 Counterscreen: GABA-A Receptor Binding Assay decision1->assay2 Yes end_inactive Inactive or Non-selective decision1->end_inactive No decision2 No significant binding? assay2->decision2 end_active Confirmed Selective GAT Inhibitor decision2->end_active Yes decision2->end_inactive No

Caption: Experimental workflow for identifying selective GAT inhibitors.

Protocol 1: In Vitro [³H]-GABA Uptake Assay

This assay quantitatively measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells expressing a specific GAT subtype (e.g., GAT1). The protocol is adapted from methodologies described for screening GAT inhibitors.[6][7][10]

Objective: To determine the IC50 value of test compounds for the inhibition of GABA transporter activity.

Materials & Reagents:

  • Cell line stably expressing the human GAT subtype of interest (e.g., CHO-hGAT1).

  • 96-well cell culture plates.

  • [2,3-³H(N)]-GABA (Tritiated GABA), specific activity ~30-40 Ci/mmol.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

  • Test compounds and reference inhibitor (e.g., Tiagabine).

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Cell Plating: Seed the GAT-expressing cells into a 96-well plate at a density of approximately 50,000 cells/well. Culture for 24 hours to allow for adherence.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer. A typical concentration range spans from 1 nM to 100 µM.

  • Pre-incubation: Aspirate the culture medium from the wells and wash gently with assay buffer. Add the diluted test compounds to the appropriate wells.

  • Initiation of Uptake: Add the [³H]-GABA solution to all wells to initiate the uptake reaction. The final concentration of [³H]-GABA is typically around 30 nM.[6][10] The total incubation time is short, usually 3-5 minutes, to measure the initial rate of transport.

    • Scientist's Note: A short incubation time is crucial to ensure that the measurement reflects the initial velocity of GABA transport and is not confounded by GABA metabolism or efflux.

  • Termination of Uptake: Rapidly terminate the assay by aspirating the radioactive solution and washing the wells multiple times with ice-cold assay buffer. This stops the transporter activity and removes extracellular [³H]-GABA.

  • Cell Lysis & Scintillation Counting: Lyse the cells in each well and transfer the lysate to a scintillation vial or a compatible 96-well plate. Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the percentage of inhibition for each compound concentration relative to the control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value (the concentration of inhibitor that reduces GABA uptake by 50%).

Protocol 2: GABA-A Receptor Binding Assay (Counterscreen)

This assay is essential to ensure that the bioactivity observed is due to GAT inhibition and not an off-target effect on GABA receptors. It measures the ability of a test compound to displace a known radioligand from the GABA-A receptor.[6][10]

Objective: To assess the affinity of test compounds for the GABA-A receptor, ensuring selectivity for the GABA transporter.

Materials & Reagents:

  • Rat cortical membrane preparation (source of native GABA-A receptors).

  • [³H]-Muscimol (a high-affinity GABA-A receptor agonist radioligand).

  • Assay Buffer (e.g., Tris-HCl).

  • GABA (as a reference compound).

  • Test compounds.

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the rat cortical membrane preparation, the [³H]-Muscimol solution, and varying concentrations of the test compound (or GABA for the reference curve).

  • Incubation: Incubate the plate at 4°C for a defined period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

    • Scientist's Note: Rapid filtration is key to preventing the dissociation of the radioligand-receptor complex, which would lead to an underestimation of binding.

  • Scintillation Counting: Place the filters into scintillation vials, add scintillation fluid, and measure radioactivity.

  • Data Analysis: Determine the percentage of [³H]-Muscimol displacement for each concentration of the test compound. Compounds with high affinity for the GABA-A receptor will show significant displacement, while selective GAT inhibitors will show little to no displacement, even at high concentrations (e.g., <50% displacement at 100 µM).[6]

Conclusion and Future Directions

The comparative analysis of piperidine-4-carboxylic acid analogs demonstrates a clear and actionable structure-activity relationship for the inhibition of GABA transporters. Potency is critically dependent on the addition of a substantial lipophilic moiety to the piperidine nitrogen, a feature that enhances both transporter affinity and CNS penetration. While foundational scaffolds like isonipecotic acid show weak activity, N-substituted derivatives have led to potent drug candidates.

Based on these established principles, 1-(2-Furylmethyl)piperidine-4-carboxylic acid is projected to be a GAT inhibitor of moderate potency. Its smaller N-substituent suggests it may not achieve the nanomolar efficacy of compounds like Tiagabine, but it serves as a valuable lead compound. The experimental protocols provided herein offer a robust framework for empirically testing this hypothesis and quantifying its activity and selectivity.

Future research should focus on synthesizing and evaluating this and other novel analogs to further refine our understanding of the GAT binding pocket. By systematically modifying the N-substituent—exploring different heterocycles, increasing lipophilicity, and varying linker length—it may be possible to develop next-generation GAT inhibitors with improved potency, selectivity, and therapeutic profiles for the treatment of neurological disorders.

References

  • The role of structure activity relationship studies in the search for new GABA uptake inhibitors. PubMed. [Link]

  • Structure-activity relationships of selective GABA uptake inhibitors. PubMed. [Link]

  • The role of structure activity relationship studies in the search for new GABA uptake inhibitors. Semantic Scholar. [Link]

  • Structure Activity Relationship of Selective GABA Uptake Inhibitors. PubMed. [Link]

  • Structure-activity relationship and pharmacology of gamma-aminobutyric acid (GABA) transport inhibitors. PubMed. [Link]

  • Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. PubMed Central. [Link]

  • Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. MDPI. [Link]

  • Chemical structures of GABA, R-nipecotic acid, the lipophilic derivatives SK&F 89976-A and tiagabine. ResearchGate. [Link]

  • Rational Search for Betaine/GABA Transporter 1 Inhibitors In Vitro Evaluation of Selected Hit Compound. ACS Publications. [Link]

  • The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. PubMed. [Link]

  • Kinetic analysis of the accumulation of gamma-aminobutyric acid by particulate fractions of rat brain: comparison of the effects of nipecotic acid and cis-3-aminocyclohexane-1-carboxylic acid. PubMed. [Link]

  • Comparison of the effect of the GABA uptake blockers, tiagabine and nipecotic acid, on inhibitory synaptic efficacy in hippocampal CA1 neurones. PubMed. [Link]

  • Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. PubMed. [Link]

Sources

A Comparative Guide to the Efficacy of N-Substituted Piperidines: Spotlight on 1-(2-Furylmethyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the piperidine scaffold represents a cornerstone in medicinal chemistry. Its prevalence in a multitude of FDA-approved drugs and clinical candidates underscores its significance as a privileged structure. This guide provides an in-depth comparative analysis of the efficacy of N-substituted piperidine-4-carboxylic acids, with a particular focus on contrasting N-heteroarylmethyl substituents, exemplified by 1-(2-Furylmethyl)piperidine-4-carboxylic acid, against their N-arylmethyl counterparts. While direct comparative efficacy data for 1-(2-Furylmethyl)piperidine-4-carboxylic acid is emerging, this guide synthesizes available experimental data from structurally related analogs to provide a robust framework for future research and development.

The Piperidine-4-Carboxylic Acid Scaffold: A Versatile Core in Drug Design

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, offers a unique combination of properties that make it highly attractive for drug design. Its three-dimensional structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. The nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, influencing solubility and receptor engagement.

The 4-carboxylic acid moiety provides a crucial handle for modulating physicochemical properties and can participate in key interactions with target proteins. The N-substituent, however, is arguably the most critical determinant of a compound's pharmacological profile, dictating its affinity and selectivity for specific biological targets. This guide will delve into the nuanced differences imparted by N-arylmethyl versus N-heteroarylmethyl substitutions.

Synthesis of N-Substituted Piperidine-4-Carboxylic Acids: A General Overview

The synthesis of N-substituted piperidine-4-carboxylic acids typically commences from piperidine-4-carboxylic acid (isonipecotic acid) or its ester derivatives. A common and efficient method is N-alkylation via reductive amination or direct alkylation with a suitable halide.

A representative synthetic pathway is illustrated below:

Synthesis_Workflow Isonipecotic_Acid Piperidine-4-carboxylic acid (Isonipecotic Acid) N_Alkylation N-Alkylation Isonipecotic_Acid->N_Alkylation Target_Aryl N-Arylmethyl-piperidine- 4-carboxylic acid N_Alkylation->Target_Aryl Target_Heteroaryl N-Heteroarylmethyl-piperidine- 4-carboxylic acid (e.g., 1-(2-Furylmethyl)piperidine-4-carboxylic acid) N_Alkylation->Target_Heteroaryl Arylmethyl_Halide Arylmethyl Halide (e.g., Benzyl Bromide) Arylmethyl_Halide->N_Alkylation Heteroarylmethyl_Halide Heteroarylmethyl Halide (e.g., 2-Furoyl Chloride) Heteroarylmethyl_Halide->N_Alkylation

Caption: General synthetic workflow for N-substituted piperidine-4-carboxylic acids.

Comparative Efficacy: N-Arylmethyl vs. N-Heteroarylmethyl Substituents

The nature of the aromatic system attached to the piperidine nitrogen significantly influences the compound's biological activity. While N-arylmethyl substituents, such as benzyl and substituted benzyl groups, have been extensively studied, N-heteroarylmethyl moieties, like the furylmethyl group, introduce unique electronic and steric properties.

Case Study: Inhibition of Steroid 5α-Reductase

A notable example of the therapeutic potential of N-substituted piperidines is their activity as inhibitors of steroid 5α-reductase, an enzyme implicated in benign prostatic hyperplasia and androgenic alopecia. A study by G. Girella et al. provides valuable comparative data for a series of N-substituted piperidine-4-(benzylidene-4-carboxylic acids). While this series has a benzylidene modification at the 4-position, the data on N-substituent effects is highly relevant.

Compound (N-Substituent)5α-Reductase Type 1 IC50 (µM)5α-Reductase Type 2 IC50 (µM)Reference
Benzoyl > 10> 10[1]
Benzyl > 10> 10[1]
Diphenylacetyl 3.440.37[1]
Dicyclohexylacetyl ~100.08[1]
Diphenylcarbamoyl 0.540.69[1]

This data clearly demonstrates that bulky, lipophilic N-substituents can significantly enhance inhibitory potency against both isozymes of 5α-reductase.[1]

The Furylmethyl Moiety: A Bioisostere with Unique Properties

The furan ring is a common motif in medicinal chemistry and is often considered a bioisostere of a phenyl ring. However, it possesses distinct electronic properties due to the presence of the oxygen heteroatom, which can act as a hydrogen bond acceptor. This can lead to different binding interactions and pharmacological profiles compared to its carbocyclic analog.

While specific inhibitory data for 1-(2-Furylmethyl)piperidine-4-carboxylic acid against 5α-reductase is not available in the cited literature, the known diverse biological activities of furan derivatives—including antibacterial, anti-inflammatory, and antitumor effects—suggest that this compound could exhibit a unique and potentially advantageous pharmacological profile.[2]

Experimental Protocols

To facilitate further research in this area, detailed protocols for the synthesis of a representative N-substituted piperidine and a relevant enzyme inhibition assay are provided below.

Synthesis of 1-(2-Furylmethyl)piperidine-4-carboxylic acid

This protocol is a general representation and may require optimization.

Materials:

  • Piperidine-4-carboxylic acid (Isonipecotic acid)

  • 2-Furoyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Lithium aluminum hydride (LiAlH4) or other suitable reducing agent

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Magnesium sulfate (MgSO4)

Procedure:

  • Amide Formation:

    • Suspend piperidine-4-carboxylic acid (1 equivalent) in DCM.

    • Add triethylamine (2.2 equivalents) and cool the mixture to 0 °C.

    • Slowly add 2-furoyl chloride (1.1 equivalents) dissolved in DCM.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Wash the reaction mixture with saturated NaHCO3 solution and brine.

    • Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure to yield the intermediate amide.

  • Amide Reduction:

    • Carefully add the intermediate amide to a suspension of LiAlH4 (2-3 equivalents) in anhydrous THF at 0 °C.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water.

    • Filter the resulting solids and wash with THF.

    • Concentrate the filtrate to obtain the crude 1-(2-Furylmethyl)piperidine-4-carboxylic acid.

    • Purify the product by column chromatography or recrystallization.

Synthesis_Detail Start Piperidine-4-carboxylic acid + 2-Furoyl Chloride Amide_Formation Amide Formation (Et3N, DCM) Start->Amide_Formation Intermediate Intermediate Amide Amide_Formation->Intermediate Reduction Reduction (LiAlH4, THF) Intermediate->Reduction Product 1-(2-Furylmethyl)piperidine- 4-carboxylic acid Reduction->Product

Caption: Detailed synthesis steps for 1-(2-Furylmethyl)piperidine-4-carboxylic acid.

Steroid 5α-Reductase Inhibition Assay

This protocol is adapted from established methods for evaluating 5α-reductase inhibitors.[1]

Materials:

  • Human or rat liver microsomes (as a source of 5α-reductase)

  • [1,2,6,7-³H]-Testosterone

  • NADPH

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., potassium phosphate buffer, pH 6.5)

  • Ethyl acetate

  • Silica gel TLC plates

  • Scintillation cocktail and counter

Procedure:

  • Incubation:

    • In a microcentrifuge tube, combine the assay buffer, liver microsomes, NADPH, and the test compound at various concentrations.

    • Pre-incubate the mixture at 37 °C for 5 minutes.

    • Initiate the reaction by adding [³H]-Testosterone.

    • Incubate at 37 °C for a defined period (e.g., 30-60 minutes).

  • Extraction:

    • Stop the reaction by adding ethyl acetate.

    • Vortex thoroughly to extract the steroids.

    • Centrifuge to separate the organic and aqueous layers.

    • Carefully transfer the organic layer to a new tube and evaporate to dryness.

  • Chromatography and Quantification:

    • Re-dissolve the dried extract in a small volume of ethyl acetate.

    • Spot the sample onto a silica gel TLC plate.

    • Develop the TLC plate using an appropriate solvent system (e.g., chloroform:acetone, 95:5).

    • Visualize the steroid spots (e.g., using iodine vapor or UV light).

    • Scrape the spots corresponding to testosterone and dihydrotestosterone (the product) into separate scintillation vials.

    • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent conversion of testosterone to dihydrotestosterone for each concentration of the test compound.

    • Determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.

Conclusion and Future Directions

The N-substituted piperidine-4-carboxylic acid scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The available data on N-arylmethyl derivatives demonstrates that modulation of the N-substituent is a powerful strategy for optimizing potency and selectivity.

The introduction of N-heteroarylmethyl substituents, such as the 2-furylmethyl group, offers an exciting avenue for further exploration. The unique electronic and steric properties of the furan ring may lead to novel interactions with biological targets, potentially resulting in compounds with improved efficacy, selectivity, and pharmacokinetic profiles.

Further research, including the synthesis and comprehensive biological evaluation of 1-(2-Furylmethyl)piperidine-4-carboxylic acid and related analogs, is warranted to fully elucidate their therapeutic potential. The protocols and comparative data presented in this guide provide a solid foundation for these future investigations.

References

  • World Journal of Pharmaceutical Research. (2024). Pharmacological activity of furan derivatives. [Link]

  • Girella, G., et al. (2000). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Bioorganic & Medicinal Chemistry, 8(6), 1479-87. [Link]

Sources

A Researcher's Guide to the In Vitro Validation of 1-(2-Furylmethyl)piperidine-4-carboxylic Acid: A Hypothetical Case Study in GABAergic Modulation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of the novel compound, 1-(2-Furylmethyl)piperidine-4-carboxylic acid. As this molecule is not extensively characterized in publicly available literature, we will proceed with a hypothesis-driven approach based on its chemical structure. By objectively comparing its potential performance with established reference compounds, this document serves as a blueprint for researchers aiming to elucidate its biological activity.

The core structure, piperidine-4-carboxylic acid (also known as isonipecotic acid), is a constrained analog of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). Isonipecotic acid itself is a known partial agonist of GABAᴀ receptors[1]. Furthermore, the closely related isomer, nipecotic acid (piperidine-3-carboxylic acid), is a classical inhibitor of GABA transporters (GATs), which are responsible for clearing GABA from the synaptic cleft[2][3][4]. The addition of a lipophilic furylmethyl group to the piperidine nitrogen may enhance its affinity and selectivity for specific biological targets.

Given this structural precedent, our primary hypothesis is that 1-(2-Furylmethyl)piperidine-4-carboxylic acid functions as an inhibitor of GABA uptake by targeting one or more GABA transporters (GAT1, GAT2, GAT3, BGT1) . This guide outlines a logical, multi-tiered experimental plan to test this hypothesis, determine the compound's potency and selectivity, and compare it against relevant pharmacological tools.

Part 1: The Strategic Validation Workflow

A robust in vitro validation workflow is essential to move from a structural hypothesis to a confirmed biological activity. The process is designed to first detect a functional effect, then confirm the direct interaction with the target, and finally, characterize the selectivity of that interaction.

Diagram: In Vitro Validation Workflow

Validation_Workflow cluster_0 Tier 1: Primary Functional Screening cluster_1 Tier 2: Mechanism of Action & Affinity cluster_2 Tier 3: Selectivity & Off-Target Profiling A [³H]GABA Uptake Assay (HEK293-hGAT1 Cells) B Dose-Response Curve Generation A->B If activity >50% at 10µM C Radioligand Competition Binding Assay (vs. [³H]Nipecotic Acid) B->C Confirm direct interaction D Determine Ki value (Affinity Constant) C->D E GAT Subtype Selectivity (hGAT2, hGAT3, hBGT1 uptake assays) D->E Assess selectivity G Comparative Analysis E->G F GABA Receptor Counter-Screen ([³H]Muscimol Binding Assay for GABAᴀ Receptors) F->G

Caption: A three-tiered workflow for validating the hypothesized GABAergic activity.

Part 2: Experimental Protocols & Data Interpretation

Here, we detail the methodologies for each validation tier. The causality behind experimental choices is explained to ensure a self-validating system.

Tier 1: Primary Functional Screening - Does It Inhibit GABA Uptake?

The first step is to determine if the compound has the hypothesized functional effect. A cell-based GABA uptake assay is the most direct method. We use a cell line, such as HEK293, engineered to overexpress the primary human GABA transporter, hGAT-1, which is a major therapeutic target.

Protocol 1: [³H]GABA Uptake Inhibition Assay

  • Cell Preparation: Seed HEK293 cells stably expressing hGAT-1 into 96-well plates and culture until they form a near-confluent monolayer.

  • Assay Buffer Preparation: Prepare a Krebs-HEPES buffer (pH 7.4).

  • Compound Preparation: Prepare a 10 mM stock solution of 1-(2-Furylmethyl)piperidine-4-carboxylic acid (Test Compound) in DMSO. Prepare serial dilutions in assay buffer. As a positive control, use Nipecotic Acid[2][5].

  • Assay Procedure:

    • Wash the cell monolayer twice with pre-warmed assay buffer.

    • Add 50 µL of assay buffer containing the Test Compound or controls to the wells. Incubate for 20-30 minutes at 37°C.

    • Initiate the uptake reaction by adding 50 µL of assay buffer containing a mixture of non-radiolabeled GABA and [³H]GABA (final concentration ~10-20 nM).

    • Incubate for a predetermined interval (e.g., 10-20 minutes) with gentle agitation. This timing is critical and should be within the linear range of GABA uptake for the cell line.

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold assay buffer[6].

  • Quantification:

    • Lyse the cells in each well using a suitable lysis buffer or 0.1 M NaOH.

    • Transfer the lysate to a scintillation vial, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Total Uptake: Radioactivity in wells with vehicle control (e.g., DMSO).

    • Non-specific Uptake: Radioactivity in wells with a high concentration of a known GAT-1 inhibitor (e.g., 1 mM Nipecotic Acid).

    • Specific Uptake: Total Uptake - Non-specific Uptake.

    • Calculate the percent inhibition for the Test Compound relative to the specific uptake. An IC₅₀ value (the concentration that inhibits 50% of specific uptake) is determined by fitting the dose-response data to a four-parameter logistic equation.

Tier 2: Mechanism of Action - Does It Bind Directly to the Transporter?

A positive result in the functional assay indicates an effect, but it doesn't prove direct interaction. The compound could be acting indirectly. A radioligand binding assay is the gold standard for confirming a direct, competitive interaction at the transporter itself[7].

Protocol 2: Radioligand Competition Binding Assay

  • Membrane Preparation: Prepare cell membrane homogenates from HEK293-hGAT1 cells or use commercially available preparations. Protein concentration should be determined using a standard method like the BCA assay.

  • Assay Setup: In a 96-well plate, combine the cell membranes (e.g., 20-50 µg protein/well), a fixed concentration of a radiolabeled GAT-1 ligand (e.g., [³H]Nipecotic Acid), and varying concentrations of the Test Compound.

  • Incubation: Incubate the plate at a set temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Separation: Separate the bound radioligand from the unbound by rapid vacuum filtration through a glass fiber filtermat (e.g., GF/C). The filters trap the membranes with the bound radioligand[6][7].

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specifically bound radioligand against the log concentration of the Test Compound.

    • Determine the IC₅₀ value from the resulting sigmoidal curve.

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the transporter. The Kᵢ value represents the affinity of the Test Compound for the target.

Tier 3: Selectivity Profiling - Is the Interaction Specific?

A promising compound should ideally be selective for its intended target to minimize off-target effects. We must assess its activity against other GAT subtypes and a common potential off-target, the GABAᴀ receptor.

  • GAT Subtype Selectivity: Repeat the [³H]GABA Uptake Assay (Protocol 1) using cell lines that individually express hGAT2, hGAT3, and hBGT1[8][9]. A selective compound will show a significantly lower IC₅₀ (higher potency) for one subtype over the others.

  • GABAᴀ Receptor Counter-Screen: Perform a Radioligand Competition Binding Assay (similar to Protocol 2) using rat cortical membranes and [³H]Muscimol, a classic GABAᴀ receptor agonist, as the radioligand[9]. A lack of displacement of [³H]Muscimol at high concentrations (e.g., up to 100 µM) indicates that the Test Compound does not have a significant affinity for the GABAᴀ receptor binding site[8][9].

Part 3: Comparative Data Presentation

All quantitative data should be summarized for clear comparison. The table below illustrates how results for our hypothetical compound could be presented alongside established reference compounds.

Table 1: Comparative In Vitro Profile of GABAergic Compounds

CompoundPrimary Target[³H]GABA Uptake IC₅₀ (hGAT-1)GAT-1 Binding Kᵢ (nM)GAT-3 Uptake IC₅₀GABAᴀ Receptor Binding (% Displacement @ 100µM)
1-(2-Furylmethyl)piperidine-4-carboxylic acid Hypothesized GAT-1[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Nipecotic Acid (Control) [2][4]GAT-1~5-15 µM~10 µM>100 µM<10%
Isonipecotic Acid (Control) [1]GABAᴀ Receptor>1 mM>1 mM>1 mM~50-60% (Partial Agonist)
Tiagabine (Control) [5]GAT-1~50-100 nM~60 nM>10 µM<5%

Note: Values for control compounds are approximate and sourced from literature. Experimental values for the test compound would populate the first row.

Part 4: Visualizing the Target Environment

Understanding the biological context is crucial. The following diagram illustrates the GABAergic synapse and the hypothesized site of action for our test compound.

Diagram: The GABAergic Synapse and Transporter Inhibition

GABASynapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron vesicle GABA Vesicles gaba1 GABA vesicle->gaba1 Release gat1 GAT-1 Transporter gaba_r GABAᴀ Receptor gaba1->gaba_r Binds gaba2 GABA gaba2->gat1 Reuptake inhibitor Test Compound inhibitor->gat1 Inhibition

Caption: Inhibition of the GAT-1 transporter increases GABA concentration in the synapse.

Conclusion

This guide presents a logical and scientifically rigorous pathway for the initial in vitro characterization of 1-(2-Furylmethyl)piperidine-4-carboxylic acid. By grounding our investigation in a hypothesis derived from its chemical structure, we can systematically assess its functional activity, confirm its mechanism of action, and profile its selectivity. The described protocols, utilizing established techniques like radiolabeled uptake and binding assays, provide the necessary tools to compare its performance against known GABAergic modulators. This structured approach ensures that the resulting data is robust, interpretable, and provides a solid foundation for any further drug development efforts.

References

  • Molecule Origin. Nipecotic Acid: A Vital Tool in Neuropharmacological Research. Available from: [Link]

  • Wrobel, D., et al. (2020). Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience. Available from: [Link]

  • Catlin, E., et al. (2000). Nipecotic acid directly activates GABAA-like ion channels. British Journal of Pharmacology. Available from: [Link]

  • Wrobel, D., et al. (2020). Rational Search for Betaine/GABA Transporter 1 Inhibitors: In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience. Available from: [Link]

  • Singh, K., et al. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. European Journal of Medicinal Chemistry. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. Available from: [Link]

  • Wikipedia. Nipecotic acid. Available from: [Link]

  • Croucher, M. (2001). A homogeneous assay to assess GABA transporter activity. Current Protocols in Pharmacology. Available from: [Link]

  • Krasavin, M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available from: [Link]

  • Taylor & Francis. Nipecotic acid – Knowledge and References. Available from: [Link]

  • Wikipedia. Isonipecotic acid. Available from: [Link]

  • University of Illinois. Experiment 9 Transport Assay Kinetics of GABA Uptake by the Brain GABA Transporter. Available from: [Link]

  • Abbkine. γ-Aminobutyric Acid (GABA) Colorimetric Assay Kit Technical Manual. Available from: [Link]

  • ChemBK. Piperidine-4-carboxylic acid or isonipecotic acid. Available from: [Link]

  • Gifford Bioscience. Cellular Uptake and Release Assays Protocol. Available from: [Link]

  • Ullah, A., et al. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. International Journal of Molecular Sciences. Available from: [Link]

  • Creative Bioarray. Radioligand Binding Assay. Available from: [Link]

  • Chatton, J., et al. (2003). GABA uptake into astrocytes is not associated with significant metabolic cost: Implications for brain imaging of inhibitory transmission. PNAS. Available from: [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Radioligand binding assays and their analysis. Methods in Enzymology. Available from: [Link]

  • Mitchell, P. R., & Martin, I. L. (1978). In vitro studies on GABA release. Journal of Neurochemistry. Available from: [Link]

  • Oncodesign Services. Radioligand Binding Assay | In Vitro Biology. Available from: [Link]

  • Zhang, L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available from: [Link]

  • Richerson Lab, University of Iowa. GABA Transporter and Epilepsy. Available from: [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of 1-(2-Furylmethyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anticipated cross-reactivity profile of 1-(2-Furylmethyl)piperidine-4-carboxylic acid. Given that this specific molecule is a novel chemical entity without an extensive body of published data, this document establishes a predictive and comparative framework. By examining its core structural motifs—the piperidine-4-carboxylic acid backbone and the furylmethyl substitution—we can infer its likely primary targets and potential off-target interactions. This guide will use well-characterized gamma-aminobutyric acid (GABA) uptake inhibitors as benchmarks and will detail the requisite experimental protocols for a thorough in-vitro and cellular characterization.

Introduction: Deconstructing the Molecule for Predictive Analysis

1-(2-Furylmethyl)piperidine-4-carboxylic acid is a synthetic compound built upon a piperidine-4-carboxylic acid (isonipecotic acid) scaffold. Isonipecotic acid is a conformationally restricted analog of the neurotransmitter GABA, which predisposes molecules containing this core to interact with components of the GABAergic system.[1] The addition of a furylmethyl group at the piperidine nitrogen introduces a lipophilic, aromatic moiety that can significantly influence target affinity, selectivity, and metabolic stability. The furan ring itself is a common feature in many biologically active compounds, contributing to a wide range of pharmacological effects.[2]

Understanding the cross-reactivity of a novel compound is paramount in drug development to anticipate potential side effects and to ensure target selectivity. This guide will focus on the likely interaction of 1-(2-Furylmethyl)piperidine-4-carboxylic acid with GABA transporters, drawing comparisons with established selective inhibitors.

The Primary Target Hypothesis: GABA Transporters

The core structure of 1-(2-Furylmethyl)piperidine-4-carboxylic acid strongly suggests that its primary biological targets are the GABA transporters (GATs). GATs are responsible for the reuptake of GABA from the synaptic cleft, thus regulating the duration and intensity of GABAergic neurotransmission.[3] Inhibitors of GATs increase the extracellular concentration of GABA, leading to enhanced inhibitory signaling.[4] This mechanism is clinically utilized in anticonvulsant therapies.[3]

The parent compound, piperidine-4-carboxylic acid (isonipecotic acid), is a partial agonist at GABAA receptors.[1] However, N-substitution with bulky lipophilic groups, such as the furylmethyl group, is a well-established strategy to shift activity from direct receptor agonism to potent and selective GAT inhibition. A prime example of this is Tiagabine, a clinically approved anticonvulsant, which features an N-substituted nipecotic acid core (piperidine-3-carboxylic acid).[5]

Comparative Analysis with a Benchmark Inhibitor: Tiagabine

To contextualize the potential cross-reactivity of 1-(2-Furylmethyl)piperidine-4-carboxylic acid, we will compare its structural features with those of Tiagabine, a highly selective GAT-1 inhibitor.

FeatureTiagabine1-(2-Furylmethyl)piperidine-4-carboxylic acidImplied Properties
Core Scaffold Nipecotic Acid (Piperidine-3-carboxylic acid)Isonipecotic Acid (Piperidine-4-carboxylic acid)Both are GABA analogs, conferring affinity for GABAergic targets.
N-Substitution Lipophilic diaryl-substituted butenyl chainFurylmethyl groupThe furylmethyl group is less bulky than Tiagabine's side chain, which may influence potency and selectivity across GAT subtypes.
Primary Target GAT-1Predicted to be GAT-1, with potential for activity at GAT-2, GAT-3, and BGT-1.A comprehensive screening against all GAT subtypes is essential.
Known Cross-Reactivity Lacks significant affinity for other neurotransmitter receptors or uptake sites.[4]Unknown, but the furan and piperidine moieties suggest potential for off-target effects that must be experimentally determined.The furan ring could interact with various enzymes and receptors. Piperidine derivatives are known to interact with a wide range of targets.[6][7][8]

Experimental Protocols for Determining Cross-Reactivity

A thorough investigation of the cross-reactivity profile requires a multi-tiered approach, starting with in-vitro binding assays and progressing to functional cellular assays.

Radioligand Binding Assays for Target Affinity and Selectivity

This experiment determines the binding affinity of the test compound for its primary targets (GATs) and a wide panel of off-targets (e.g., receptors, ion channels, transporters).

Objective: To determine the inhibition constant (Ki) of 1-(2-Furylmethyl)piperidine-4-carboxylic acid at human GAT-1, GAT-2, GAT-3, and BGT-1, and to screen for binding against a broad panel of off-targets.

Step-by-Step Protocol:

  • Preparation of Membranes: Utilize cell lines stably expressing the human GAT subtypes (e.g., HEK293-hGAT-1). Prepare membrane fractions by homogenization and centrifugation.

  • Radioligand Selection: For GAT-1, [³H]-Tiagabine or a similar high-affinity radioligand is appropriate.

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and a range of concentrations of 1-(2-Furylmethyl)piperidine-4-carboxylic acid.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter traps the membranes with bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

  • Cross-Reactivity Screening: Perform binding assays against a commercially available panel of receptors, ion channels, and transporters (e.g., a Eurofins SafetyScreen or similar).

Cellular GABA Uptake Functional Assay

This assay measures the functional effect of the compound on GABA transport into cells.

Objective: To determine the functional potency (IC50) of 1-(2-Furylmethyl)piperidine-4-carboxylic acid in inhibiting GABA uptake in cells expressing GAT subtypes.

Step-by-Step Protocol:

  • Cell Culture: Plate cells stably expressing the target GAT subtype (e.g., HEK293-hGAT-1) in a 96-well plate and grow to confluence.

  • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of 1-(2-Furylmethyl)piperidine-4-carboxylic acid or a reference inhibitor (e.g., Tiagabine) in a buffered salt solution.

  • Initiation of Uptake: Add a solution containing a mixture of unlabeled GABA and [³H]-GABA to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 10-20 minutes) at 37°C.

  • Termination of Uptake: Rapidly wash the cells with ice-cold buffer to remove the extracellular [³H]-GABA.

  • Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of GABA uptake inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Experimental_Workflow cluster_0 In-Vitro Binding Assays cluster_1 Cellular Functional Assays cluster_2 Data Analysis Membrane_Prep Membrane Preparation (HEK293-hGATs) Radioligand_Binding Radioligand Binding ([³H]-Tiagabine) Membrane_Prep->Radioligand_Binding Broad_Panel_Screen Off-Target Panel Screen (e.g., Eurofins SafetyScreen) Membrane_Prep->Broad_Panel_Screen Ki_Determination Ki Determination (Cheng-Prusoff) Radioligand_Binding->Ki_Determination Broad_Panel_Screen->Ki_Determination Cell_Culture Cell Culture (HEK293-hGATs) GABA_Uptake [³H]-GABA Uptake Assay Cell_Culture->GABA_Uptake IC50_Determination Functional IC50 Determination GABA_Uptake->IC50_Determination Final_Profile Comprehensive Cross-Reactivity Profile Ki_Determination->Final_Profile IC50_Determination->Final_Profile

Caption: Workflow for determining the cross-reactivity profile.

Structure-Activity Relationships and Potential for Cross-Reactivity

The structural components of 1-(2-Furylmethyl)piperidine-4-carboxylic acid each contribute to its potential interaction with off-targets.

SAR_Logic Compound 1-(2-Furylmethyl)piperidine-4-carboxylic acid Piperidine_Core Piperidine-4-Carboxylic Acid Core (Isonipecotic Acid) Compound->Piperidine_Core Furyl_Group N-(2-Furylmethyl) Group Compound->Furyl_Group GABA_Analogue GABA Analogue Piperidine_Core->GABA_Analogue Lipophilic_Aromatic Lipophilic & Aromatic Moiety Furyl_Group->Lipophilic_Aromatic Primary_Target Primary Target Affinity (GABA Transporters) GABA_Analogue->Primary_Target Lipophilic_Aromatic->Primary_Target Off_Target Potential Off-Target Interactions (CYP450, other receptors) Lipophilic_Aromatic->Off_Target

Sources

A Comparative Guide to the In Vivo Efficacy of Piperidine-4-Carboxylic Acid Derivatives as Cognitive Enhancers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for effective cognitive enhancers is a cornerstone of modern neuroscience research, driven by the increasing prevalence of age-related cognitive decline and neurodegenerative disorders such as Alzheimer's disease. Within the vast landscape of medicinal chemistry, piperidine-4-carboxylic acid derivatives have emerged as a promising scaffold for the development of novel nootropic agents. Their structural relationship to endogenous neurotransmitters like GABA allows for diverse interactions with key signaling pathways involved in learning and memory.[1] This guide provides a comparative analysis of the in vivo efficacy of various piperidine-4-carboxylic acid derivatives, supported by experimental data and detailed protocols to aid researchers in this field.

Comparative In Vivo Efficacy in a Scopolamine-Induced Amnesia Model

A widely utilized preclinical model to assess the efficacy of potential cognitive enhancers is the scopolamine-induced amnesia model in rodents.[2] Scopolamine, a muscarinic acetylcholine receptor antagonist, disrupts cholinergic neurotransmission, leading to transient impairments in learning and memory, thereby mimicking certain cognitive deficits observed in neurodegenerative diseases.[2] The efficacy of novel compounds is often evaluated by their ability to reverse these scopolamine-induced deficits in behavioral tasks such as the passive avoidance test.

The passive avoidance test is a fear-motivated assay that evaluates learning and memory.[3] In this test, animals learn to avoid an environment in which they previously received an aversive stimulus (e.g., a mild foot shock).[3] A longer latency to enter the "shock" compartment is indicative of improved memory retention.

Below is a comparative summary of the in vivo efficacy of selected piperidine derivatives and standard cognitive enhancers in the mouse passive avoidance test following scopolamine-induced amnesia.

Compound/DrugChemical ClassDosageAnimal ModelKey FindingsReference(s)
Compound 9 4-Aminopiperidine derivative0.01 mg/kg (i.p.)Mouse (scopolamine-induced amnesia)Significantly reversed scopolamine-induced memory deficits in the passive avoidance test.[4]
DM235 (Sunifiram) Analogue 3-Aminopiperidine derivative0.3-10 mg/kgMouse (passive avoidance test)Showed cognition-enhancing activity, though not superior to the parent compound.[5]
Compound PD07 Piperine-derived piperidine10 mg/kg (p.o.)Rat (scopolamine-induced amnesia)Improved memory and cognition; increased brain acetylcholine levels.[6]
Donepezil Piperidine derivative (AChE Inhibitor)1-5 mg/kgRodent models of cognitive impairmentA standard treatment for Alzheimer's disease that consistently shows efficacy in preclinical models.
Rivastigmine Cholinesterase Inhibitor6-12 mgHuman (Vascular Cognitive Impairment)Superior to placebo in improving MMSE scores.[7]
Galantamine Cholinesterase Inhibitor24 mgHuman (Vascular Cognitive Impairment)Showed significant improvement over placebo on the ADAS-cog scale.[7]
Memantine NMDA Receptor Antagonist20 mgHuman (Vascular Cognitive Impairment)Demonstrated the highest efficacy in improving ADAS-cog scores compared to placebo.[7]

Mechanisms of Action: Targeting the Brain's Learning and Memory Circuits

The cognitive-enhancing effects of piperidine-4-carboxylic acid derivatives can be attributed to their modulation of various neurotransmitter systems. The primary mechanisms investigated include:

  • Cholinergic System Modulation: A significant number of piperidine derivatives function as acetylcholinesterase (AChE) inhibitors. By preventing the breakdown of acetylcholine, a neurotransmitter crucial for learning and memory, these compounds enhance cholinergic signaling, which is often compromised in conditions like Alzheimer's disease.[8] Donepezil is a classic example of a piperidine-based AChE inhibitor.[8]

  • GABAergic System Modulation: As structural analogues of GABA, many piperidine-4-carboxylic acid derivatives, such as nipecotic and isonipecotic acid, can interact with the GABAergic system.[1][9] Some act as GABA uptake inhibitors, increasing the synaptic concentration of GABA, which can have complex effects on neuronal excitability and network oscillations that are important for cognitive processes.[10][11][12] Others may act as direct agonists or antagonists at GABA receptors.[13][14]

  • Glutamatergic System Modulation: The glutamatergic system, particularly via AMPA receptors, is fundamental for synaptic plasticity, the cellular basis of learning and memory. Certain piperidine derivatives act as positive allosteric modulators (PAMs) of AMPA receptors, also known as "ampakines".[15][16] These molecules enhance the response of AMPA receptors to glutamate, thereby strengthening synaptic transmission and facilitating long-term potentiation (LTP).[15][17]

Visualizing the Cholinergic Signaling Pathway

Cholinergic Signaling Pathway Cholinergic Signaling Pathway in Cognitive Function cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_vesicle Acetylcholine (ACh) in Vesicles ChAT->ACh_vesicle synthesis ACh_release ACh_vesicle->ACh_release exocytosis ACh_synapse ACh ACh_release->ACh_synapse exocytosis AChE_pre AChE AChE_pre->Choline hydrolysis ACh_synapse->AChE_pre degradation mAChR Muscarinic ACh Receptor ACh_synapse->mAChR binding Signal_Transduction Signal Transduction (Learning & Memory) mAChR->Signal_Transduction Scopolamine Scopolamine (Antagonist) Scopolamine->mAChR blocks Piperidine_AChEI Piperidine-based AChE Inhibitors Piperidine_AChEI->AChE_pre inhibits

Caption: Cholinergic signaling and points of intervention.

Experimental Protocols

Morris Water Maze (MWM) for Spatial Learning and Memory

The MWM is a widely used behavioral assay to assess spatial learning and memory in rodents, functions that are heavily dependent on the hippocampus.[18][19]

Materials:

  • Circular pool (1.5-2.0 m in diameter) filled with water (24-25°C) made opaque with non-toxic white paint or milk powder.[20][21]

  • Submerged escape platform (10-15 cm in diameter), placed 1-2 cm below the water surface.[21]

  • Video tracking system and software.[22]

  • Distinct visual cues placed around the room, visible from the pool.[20]

Procedure:

  • Acclimation: Bring animals to the testing room at least 30 minutes before the first trial to acclimate.[22]

  • Training Phase (Acquisition):

    • Conduct 4 trials per day for 5 consecutive days.

    • For each trial, gently place the mouse into the water facing the wall of the pool at one of four quasi-random start positions (N, S, E, W).

    • Allow the mouse to swim freely and find the hidden platform. If the mouse does not find the platform within 60-90 seconds, gently guide it to the platform.

    • Allow the mouse to remain on the platform for 15-30 seconds to observe the spatial cues.

    • Record the escape latency (time to find the platform) and path length for each trial. A decrease in these parameters over days indicates learning.

  • Probe Trial (Memory Retention):

    • 24 hours after the last training trial, remove the platform from the pool.

    • Place the mouse in the pool from a novel start position and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

    • A significant preference for the target quadrant indicates good spatial memory.

  • Cued Version (Control):

    • To control for non-spatial factors (e.g., motivation, motor deficits), a visible platform version of the test can be conducted. A flag is attached to the platform, making it clearly visible.

    • The platform location is varied between trials. Animals with visual or motor impairments will show deficits in this task.[18]

Passive Avoidance Test for Fear-Motivated Learning

This test assesses a form of associative learning and memory based on fear conditioning.[23][24]

Materials:

  • Passive avoidance apparatus: a box with two compartments (one brightly lit, one dark) separated by a sliding door. The dark compartment has an electrified grid floor.[24]

  • Shock generator.

Procedure:

  • Training Trial (Acquisition):

    • Place the mouse in the brightly lit compartment.

    • After a short habituation period (e.g., 60 seconds), the door to the dark compartment is opened.

    • Rodents have a natural tendency to prefer dark environments, so they will typically enter the dark compartment.

    • Once the mouse has fully entered the dark compartment, the door closes, and a brief, mild foot shock (e.g., 0.3-0.5 mA for 2 seconds) is delivered.[24]

    • Record the latency to enter the dark compartment (step-through latency).

    • After the shock, remove the mouse and return it to its home cage.

  • Retention Trial (Memory Test):

    • 24 hours after the training trial, place the mouse back into the lit compartment.

    • Open the door to the dark compartment and measure the step-through latency.

    • The maximum trial duration is typically 300-600 seconds.

    • A significantly longer step-through latency compared to the training trial indicates that the mouse remembers the aversive stimulus and is avoiding the dark compartment.

    • Cognitive-enhancing drugs are typically administered before the training trial to assess their effect on memory acquisition, or before the retention trial to evaluate their effect on memory retrieval.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram illustrates a typical workflow for evaluating a novel piperidine-4-carboxylic acid derivative for its cognitive-enhancing potential.

In Vivo Efficacy Workflow Workflow for In Vivo Efficacy Testing of a Novel Cognitive Enhancer Compound_Synthesis 1. Synthesis & Characterization of Piperidine Derivative In_Vitro_Screening 2. In Vitro Screening (e.g., AChE inhibition, receptor binding) Compound_Synthesis->In_Vitro_Screening Tox_PK 3. Preliminary Toxicity & Pharmacokinetic Studies In_Vitro_Screening->Tox_PK Animal_Model 4. Animal Model Selection (e.g., Scopolamine-induced amnesia) Tox_PK->Animal_Model Behavioral_Testing 5. Behavioral Testing (e.g., Passive Avoidance, MWM) Animal_Model->Behavioral_Testing Data_Analysis 6. Data Analysis (Statistical Comparison) Behavioral_Testing->Data_Analysis Mechanism_Studies 7. Mechanistic Studies (e.g., ex vivo neurochemistry) Data_Analysis->Mechanism_Studies Conclusion 8. Conclusion on Efficacy & Lead Optimization Data_Analysis->Conclusion Mechanism_Studies->Conclusion

Caption: A typical experimental workflow.

Conclusion and Future Directions

The piperidine-4-carboxylic acid scaffold represents a versatile platform for the design of novel cognitive enhancers. The available in vivo data, primarily from scopolamine-induced amnesia models, demonstrate that derivatives of this class can effectively improve learning and memory through various mechanisms, including the modulation of cholinergic, GABAergic, and glutamatergic systems. While direct head-to-head comparisons are limited, the potency of some novel derivatives appears to be in the same range as established nootropic agents.

Future research should focus on synthesizing and evaluating novel derivatives with improved pharmacokinetic properties and blood-brain barrier penetration. Furthermore, expanding in vivo testing to transgenic models of Alzheimer's disease will be crucial to validate the therapeutic potential of these compounds for neurodegenerative disorders. A multi-target approach, where a single molecule modulates multiple pathways involved in cognitive decline (e.g., inhibiting AChE and providing antioxidant effects), may offer a more robust therapeutic strategy.[9][25] The detailed protocols and comparative data presented in this guide aim to facilitate these future research endeavors.

References

  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature protocols, 1(2), 848–858. [Link]

  • San Diego Instruments. (2023, July 18). Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers. [Link]

  • Janus, C. (2004). Supplementary methods Detailed behavioural protocols. Cued and Reference memory versions of Morris Water maze tests. University of Toronto. [Link]

  • BehaviorCloud. Morris water maze. [Link]

  • Piazzi, L., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 27(20), 7019. [Link]

  • Ahmad, W., et al. (2022). Piperazine Derivatives Attenuate Scopolamine‐Induced Memory Deficits by Modulating Neuroinflammation and Oxidative Stress via the NF‐κB/TNF‐α/COX‐2 Pathway. Journal of Neurochemistry, 162(4), 856-873. [Link]

  • D'Hooge, R., & De Deyn, P. P. (2001). Morris water maze: Procedures for assessing spatial and related forms of learning and memory. Brain Research Reviews, 36(1), 60-90. [Link]

  • Eagle, A. L., et al. (2015). Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task. Journal of visualized experiments : JoVE, (100), e52902. [Link]

  • Scribd. Passive Avoidance Test Procedure. [Link]

  • Schousboe, A., et al. (2021). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. Journal of Medicinal Chemistry, 64(15), 11414-11435. [Link]

  • San Diego Instruments. (2022, May 4). What is a Passive Avoidance Test?. [Link]

  • Herde, A. M., et al. (2021). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. bioRxiv. [Link]

  • Al-Ghorbani, M., et al. (2024). Discovery of Novel Isonipecotic Acid-Based Heteroaryl Amino Acid Derivatives as Potential Anticonvulsant Agents: Design, Synthesis, In-Silico ADME Study, and Molecular Docking Studies. Journal of Pharmacy & Bioallied Sciences, 16(1), 47-59. [Link]

  • Ward, S. E., et al. (2014). AMPA Receptor Positive Allosteric Modulators. Cardiff University. [Link]

  • Laguna, A., et al. (2023). Passive avoidance (step-down test). protocols.io. [Link]

  • Piazzi, L., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. PubMed. [Link]

  • Li, W. T., et al. (2022). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. European Journal of Medicinal Chemistry, 238, 114457. [Link]

  • Arai, A. C., & Kessler, M. (2009). Modulation of Agonist Binding to AMPA Receptors by 1-(1,4-benzodioxan-6-ylcarbonyl)piperidine (CX546). The Journal of pharmacology and experimental therapeutics, 331(3), 965–974. [Link]

  • Malík, M., & Tlustoš, P. (2022). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. Nutrients, 14(16), 3367. [Link]

  • Piplani, P., et al. (2018). Design, Synthesis and Molecular Docking Studies of New Potential Piperazine Derivatives as Cognition Enhancers. CNS & Neurological Disorders - Drug Targets, 17(2), 143-156. [Link]

  • Khom, S., et al. (2016). GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. Biochemical pharmacology, 119, 55–65. [Link]

  • ResearchGate. Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. [Link]

  • Zhang, Y., et al. (2019). Comparative efficacy and safety of cognitive enhancers for treating vascular cognitive impairment: systematic review and Bayesian network meta-analysis. Journal of Neurology, Neurosurgery & Psychiatry, 90(3), 301-308. [Link]

  • Al-Ghorbani, M., et al. (2024). Discovery of Novel Isonipecotic Acid-Based Heteroaryl Amino Acid Derivatives as Potential Anticonvulsant Agents: Design, Synthesis, In-Silico ADME Study, and Molecular Docking Studies. Journal of Pharmacy & Bioallied Sciences, 16(1), 47-59. [Link]

  • Piazzi, L., et al. (2022). (PDF) Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. ResearchGate. [Link]

  • Piazzi, L., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 27(20), 7019. [Link]

  • Manetti, D., et al. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & medicinal chemistry letters, 13(14), 2303–2306. [Link]

  • Tricco, A. C., et al. (2018). Comparative Effectiveness and Safety of Cognitive Enhancers for Treating Alzheimer's Disease: Systematic Review and Network Metaanalysis. Journal of the American Geriatrics Society, 66(1), 170–178. [Link]

  • Ghelardini, C., et al. (2008). Design, synthesis and preliminary pharmacological evaluation of new piperidine and piperazine derivatives as cognition-enhancers. ResearchGate. [Link]

  • Ghelardini, C., et al. (2008). Design, synthesis and preliminary pharmacological evaluation of new piperidine and piperazine derivatives as cognition-enhancers. Il Farmaco, 63(2), 127-136. [Link]

  • Dhanawat, M. (2020). Design, Synthesis and Enhanced BBB Penetration Studies of L-serine-Tethered Nipecotic Acid-Prodrug. Drug Research, 70(10), 469-475. [Link]

  • Falch, E., et al. (1985). GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid. Journal of neurochemistry, 44(3), 698–704. [Link]

  • Zaitsev, A. V., et al. (2021). Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects. Molecules, 26(16), 4933. [Link]

  • Chinta, D. K., et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Biomedicines, 10(1), 154. [Link]

  • Wesensten, N. J. (2011). Cognitive enhancers versus stimulants. In Sleep Deprivation, Stimulant Medications, and Cognition (pp. 177-202). Cambridge University Press. [Link]

  • Charles River Laboratories. Scopolamine-Induced Amnesia Model of Alzheimer's Disease. [Link]

  • Kumar, A., & Singh, A. (2025). A Comparative Study of Memory Enhancement Through Natural and Synthetic Agents: A Literature-Based Analysis. Journal of Emerging Technologies and Innovative Research (JETIR), 12(6). [Link]

  • Wikipedia. Isonipecotic acid. [Link]

  • Reddy, B. S., et al. (2023). Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. ACS chemical neuroscience, 14(15), 2743–2760. [Link]

  • ResearchGate. Piperidine derivatives as potential drugs for Alzheimer disease therapy.... [Link]

  • Lavrov, M. I., et al. (2019). New Positive Allosteric Modulator of AMPA Receptors: in vitro and in vivo Studies. ResearchGate. [Link]

  • Kim, H. J., et al. (2016). Gongjin-Dan Enhances Hippocampal Memory in a Mouse Model of Scopolamine-Induced Amnesia. PloS one, 11(7), e0159477. [Link]

  • Di Liberto, V., et al. (2023). Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP. International journal of molecular sciences, 24(18), 14352. [Link]

  • Ullah, F., et al. (2022). Investigating the Mechanisms Involved in Scopolamine-induced Memory Degradation. Current pharmaceutical biotechnology, 23(6), 847–858. [Link]

  • Frolov, A. S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(13), 5133. [Link]

  • Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1550. [Link]

Sources

A Tale of Two Scaffolds: A Head-to-Head Comparison of Furan vs. Benzyl Substituted Piperidine-4-Carboxylic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate chess game of drug design, the strategic selection of molecular scaffolds is paramount to achieving desired therapeutic outcomes. Among the privileged structures in medicinal chemistry, the piperidine-4-carboxylic acid core serves as a versatile template for engaging a multitude of biological targets. The substitution at the piperidine nitrogen dictates the molecule's interaction with its environment, profoundly influencing its physicochemical properties, pharmacology, and pharmacokinetic profile. This guide provides an in-depth, head-to-head comparison of two common N-substituents: the furan and the benzyl moieties, offering field-proven insights for researchers navigating the nuanced landscape of lead optimization.

The Central Thesis: Bioisosterism in Action

The deliberate replacement of a benzyl group with a furan moiety (specifically, a furfuryl group) is a classic example of bioisosterism in medicinal chemistry. The rationale behind this substitution is not merely to create novelty, but to strategically modulate a compound's properties to enhance its drug-like characteristics. The furan ring, while sharing aromaticity with the phenyl ring, introduces distinct electronic and steric features, offering a powerful tool to overcome common challenges in drug development such as poor metabolic stability or off-target activity. This guide will dissect the implications of this bioisosteric switch through a comparative analysis of physicochemical properties, pharmacological profiles, and pharmacokinetic considerations.

Physicochemical Properties: A Game of Polarity and Lipophilicity

The subtle differences between the furan and benzyl rings translate into significant variations in the physicochemical properties of the parent molecules. These properties, in turn, govern a compound's solubility, permeability, and ultimately, its bioavailability.

PropertyFuran-Substituted (Illustrative)Benzyl-Substituted (Illustrative)Rationale for a Medicinal Chemist
Molecular Weight LowerHigherA lower molecular weight is generally favored for improved oral bioavailability (Lipinski's Rule of Five).
Lipophilicity (logP) Generally LowerGenerally HigherThe oxygen heteroatom in the furan ring reduces lipophilicity, which can improve aqueous solubility and reduce non-specific binding.
pKa (Carboxylic Acid) Predicted to be slightly lowerPredicted to be slightly higherThe electron-withdrawing nature of the furan ring's oxygen may slightly increase the acidity of the carboxylic acid.
Polar Surface Area (PSA) HigherLowerThe furan's oxygen atom contributes to a higher PSA, potentially impacting cell permeability and interactions with efflux pumps.

Expert Insight: The decision to opt for a furan over a benzyl substituent often stems from a need to decrease the lipophilicity of a lead compound. High lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. The introduction of the furan's oxygen atom provides a handle for hydrogen bonding and can disrupt the hydrophobic interactions that often drive these undesirable properties.

Pharmacological Profile: Tuning for Potency and Selectivity

The choice between a furan and a benzyl substituent can have a profound impact on a compound's interaction with its biological target. While direct comparative studies on a single target are scarce, we can infer potential differences based on the known pharmacology of compounds bearing these scaffolds.

Benzyl-Substituted Piperidine-4-Carboxylic Acids: This class of compounds has been extensively explored, particularly in the realm of neuroscience. For instance, N-benzyl-4-piperidinecarboxaldehyde, a derivative of the corresponding carboxylic acid, is a key intermediate in the synthesis of Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease[1]. The benzyl group, through its ability to engage in π-π stacking and hydrophobic interactions, is often crucial for binding to the active sites of enzymes and receptors. In another example, N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have been evaluated as inhibitors of steroid-5α-reductase, with the N-benzyl derivative showing activity[2].

Furan-Substituted Piperidine-4-Carboxylic Acids: Furan-containing compounds exhibit a broad spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties[3][4]. The furan ring's electronic properties and its potential to act as a hydrogen bond acceptor can lead to different binding modes compared to a benzyl group. This can be exploited to enhance potency or to achieve selectivity for a particular target isoform. For example, in the context of phosphodiesterase 4 (PDE4) inhibitors, phenyl-substituted furan carboxylic acid derivatives have been synthesized and shown to exhibit significant inhibitory activity[5].

The Bioisosteric Rationale: Replacing a benzyl with a furfuryl group can alter the electronic distribution and the preferred conformation of the molecule, potentially leading to:

  • Enhanced Potency: The oxygen atom of the furan can form a key hydrogen bond with the target protein that is not possible with the benzyl group.

  • Improved Selectivity: The distinct size and electronic nature of the furan ring may allow for a more specific fit in the binding pocket of the desired target over off-targets.

  • Novel Intellectual Property: Creating a furan-based analog of a known benzyl-substituted drug can open up new patentable chemical space.

Pharmacokinetic (ADME) Profile: The Journey Through the Body

A compound's journey through absorption, distribution, metabolism, and excretion (ADME) is a critical determinant of its clinical success. The switch from a benzyl to a furan substituent can significantly alter this profile.

Metabolism: Phenyl rings are susceptible to oxidation by cytochrome P450 enzymes, often leading to the formation of reactive metabolites or rapid clearance[6]. The furan ring, while also subject to metabolism, can offer a different metabolic fate. In some cases, it can be more resistant to oxidative metabolism, leading to a longer half-life. However, it is important to note that furan rings can also be metabolically activated to form reactive intermediates, a potential liability that must be assessed for each new chemical entity.

Distribution: The generally lower lipophilicity of furan-substituted compounds may lead to a smaller volume of distribution, meaning the compound is less likely to accumulate in fatty tissues. This can be advantageous in reducing the potential for long-term toxicity.

Clearance: The overall clearance of a drug is influenced by both metabolism and excretion. By altering the metabolic profile and physicochemical properties, the furan-for-benzyl substitution can modulate the rate at which the drug is eliminated from the body.

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide the following generalized experimental protocols.

Synthesis of N-Substituted Piperidine-4-Carboxylic Acids

The synthesis of both N-benzyl and N-furfuryl piperidine-4-carboxylic acids typically starts from a commercially available piperidine-4-carboxylic acid derivative, such as the ethyl ester.

Protocol 1: N-Alkylation of Ethyl Piperidine-4-Carboxylate

  • Dissolution: Dissolve ethyl piperidine-4-carboxylate hydrochloride in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a base, such as potassium carbonate or triethylamine, to neutralize the hydrochloride and deprotonate the piperidine nitrogen.

  • Alkylation: Add the alkylating agent (benzyl bromide or furfuryl chloride) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Hydrolysis: Hydrolyze the resulting ester to the carboxylic acid using a base such as lithium hydroxide or sodium hydroxide in a mixture of water and a co-solvent like tetrahydrofuran (THF) or methanol.

  • Acidification and Isolation: Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product, which can then be isolated by filtration.

Physicochemical Property Determination

Protocol 2: Determination of pKa and logP

  • pKa Determination: The acid dissociation constant (pKa) can be determined potentiometrically. A solution of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture) is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH meter. The pKa is the pH at which the compound is 50% ionized.

  • logP Determination: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The traditional shake-flask method involves dissolving the compound in a mixture of n-octanol and water, allowing the phases to separate, and then measuring the concentration of the compound in each phase using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.

In Vitro Pharmacological Evaluation

Protocol 3: Enzyme Inhibition Assay (Illustrative Example: Acetylcholinesterase)

  • Reagents: Prepare solutions of the test compounds, acetylcholinesterase (AChE) enzyme, the substrate acetylthiocholine (ATCh), and Ellman's reagent (DTNB).

  • Assay Setup: In a 96-well plate, add the enzyme solution and the test compounds at various concentrations. Pre-incubate for a defined period.

  • Initiation of Reaction: Add the substrate ATCh to initiate the enzymatic reaction.

  • Detection: The hydrolysis of ATCh by AChE produces thiocholine, which reacts with DTNB to produce a yellow-colored product. Monitor the increase in absorbance at a specific wavelength (e.g., 412 nm) over time using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration. Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizing the Drug Discovery Workflow

The following diagram illustrates a typical workflow for the evaluation and comparison of new chemical entities, such as furan and benzyl substituted piperidine-4-carboxylic acids.

DrugDiscoveryWorkflow cluster_synthesis Synthesis & Characterization cluster_physchem Physicochemical Profiling cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Assessment s1 Furan Analog Synthesis char1 Structural Confirmation (NMR, MS) s1->char1 s2 Benzyl Analog Synthesis s2->char1 char2 Purity Analysis (HPLC) char1->char2 p1 Solubility char2->p1 p2 Lipophilicity (logP) char2->p2 p3 pKa char2->p3 v1 Primary Target Engagement p1->v1 p2->v1 p3->v1 v2 Selectivity Profiling v1->v2 v3 Metabolic Stability (Microsomes, Hepatocytes) v2->v3 v4 Cytotoxicity v3->v4 iv1 Pharmacokinetics (PK) v4->iv1 Candidate Selection iv2 Efficacy in Disease Model iv1->iv2 iv3 Preliminary Toxicology iv2->iv3

Sources

A Comparative Guide to the Synthesis and Biological Evaluation of N-Arylmethyl Piperidine-4-Carboxylic Acids as Potential Bioactive Agents

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, chair-like conformation allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets. This guide provides an in-depth, reproducible protocol for the synthesis and biological evaluation of a model compound, 1-benzylpiperidine-4-carboxylic acid . Furthermore, it offers a comparative analysis with a structurally related analog, 1-(naphthalen-1-ylmethyl)piperidine-4-carboxylic acid , to elucidate the impact of structural modifications on both synthetic procedures and biological outcomes. This document is intended for researchers, scientists, and professionals in the field of drug development, offering practical insights into the nuances of synthesis and bio-assay reproducibility.

Part 1: Synthesis and Characterization of 1-Benzylpiperidine-4-carboxylic Acid

Synthetic Strategy: Reductive Amination and Saponification

The synthesis of 1-benzylpiperidine-4-carboxylic acid is efficiently achieved through a two-step process commencing with the reductive amination of ethyl isonipecotate with benzaldehyde, followed by the saponification (hydrolysis) of the resulting ester. Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and the formation of a stable carbon-nitrogen bond.[1][2][3] The reaction proceeds via the initial formation of an iminium ion from the condensation of the secondary amine of the piperidine ring with benzaldehyde. This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the N-benzylated piperidine ester. STAB is particularly advantageous as it is less sensitive to moisture and provides a more controlled reduction compared to other borohydrides. The subsequent saponification of the ethyl ester to the corresponding carboxylic acid is a standard and high-yielding transformation.

Detailed Experimental Protocol: Synthesis of 1-Benzylpiperidine-4-carboxylic Acid

Step 1: Synthesis of Ethyl 1-benzylpiperidine-4-carboxylate

  • To a stirred solution of ethyl isonipecotate (1.0 eq) in dichloromethane (DCM), add benzaldehyde (1.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: The reaction may be exothermic.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 1-benzylpiperidine-4-carboxylate. The product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of 1-Benzylpiperidine-4-carboxylic Acid

  • Dissolve the crude ethyl 1-benzylpiperidine-4-carboxylate from the previous step in a mixture of tetrahydrofuran (THF) and water.[4]

  • Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature overnight.[4]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 6-7 with 1N HCl.[4]

  • Concentrate the mixture under reduced pressure to remove the organic solvent.

  • The resulting aqueous solution is then cooled, and the precipitated product, 1-benzylpiperidine-4-carboxylic acid, is collected by filtration, washed with cold water, and dried.[4][5]

Visualizing the Synthesis

synthetic_workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Saponification A Ethyl Isonipecotate + Benzaldehyde B Iminium Ion Intermediate A->B Condensation C Ethyl 1-benzylpiperidine-4-carboxylate B->C Reduction (STAB) D Ethyl 1-benzylpiperidine-4-carboxylate E 1-Benzylpiperidine-4-carboxylic Acid D->E Hydrolysis (NaOH, H2O/THF)

Caption: Synthetic workflow for 1-benzylpiperidine-4-carboxylic acid.

Characterization and Reproducibility

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. For reproducibility, critical parameters include the purity of the starting materials, the stoichiometry of the reagents (especially the reducing agent), reaction temperature, and meticulous control of the pH during workup in the saponification step.

Part 2: Biological Evaluation of 1-Benzylpiperidine-4-carboxylic Acid

Biological Target and Assay Principle: GABA Uptake Inhibition

Derivatives of piperidine-4-carboxylic acid, specifically N-substituted nipecotic acid, are well-established inhibitors of γ-aminobutyric acid (GABA) transporters (GATs).[6][7][8][9][10][11] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its uptake from the synaptic cleft is mediated by GATs. Inhibition of GATs increases the synaptic concentration of GABA, leading to potential therapeutic effects in conditions like epilepsy and anxiety. A common method to assess the inhibitory activity of a compound on GATs is a cell-based GABA uptake assay using radiolabeled [³H]GABA.

Detailed Experimental Protocol: In Vitro [³H]GABA Uptake Assay
  • Cell Culture: Culture a cell line stably expressing the target GAT subtype (e.g., mGAT1) in appropriate media.

  • Cell Plating: Plate the cells in a 96-well microplate and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound (1-benzylpiperidine-4-carboxylic acid) in the assay buffer.

  • Assay Procedure:

    • Wash the cells with the assay buffer.

    • Pre-incubate the cells with the test compound or vehicle control for 15-30 minutes at room temperature.

    • Initiate the uptake by adding a solution containing [³H]GABA to each well.

    • Incubate for a short period (e.g., 10-20 minutes) at room temperature.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Detection: Lyse the cells and measure the amount of incorporated [³H]GABA using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizing the Biological Assay

assay_workflow A Plate GAT-expressing cells B Add test compound A->B C Add [3H]GABA B->C D Incubate C->D E Wash to terminate uptake D->E F Lyse cells E->F G Measure radioactivity F->G H Calculate IC50 G->H

Caption: Workflow for the in vitro [³H]GABA uptake assay.

Data Analysis and Interpretation

The IC₅₀ value represents the concentration of the inhibitor required to reduce the GABA uptake by 50%. Lower IC₅₀ values indicate higher potency. Reproducibility in biological assays is paramount and can be affected by cell passage number, confluency, incubation times, temperature, and the specific activity of the radiolabeled substrate.

Part 3: Comparative Analysis with an Alternative Compound: 1-(Naphthalen-1-ylmethyl)piperidine-4-carboxylic Acid

Synthesis of the Analog

The synthesis of 1-(naphthalen-1-ylmethyl)piperidine-4-carboxylic acid follows a similar reductive amination and saponification pathway as its benzyl counterpart. The primary difference lies in the use of 1-naphthaldehyde instead of benzaldehyde in the first step. The larger, more sterically demanding naphthyl group may influence the reaction kinetics, potentially requiring longer reaction times or slight adjustments in conditions for optimal yield.

Comparative Biological Activity

The substitution of a benzyl group with a naphthalen-1-ylmethyl group introduces a larger, more lipophilic aromatic system. This structural modification can significantly impact the compound's interaction with the GAT binding site. The increased surface area of the naphthalene ring may lead to enhanced van der Waals interactions, potentially increasing binding affinity and inhibitory potency.[12][13][14] However, the increased steric bulk could also lead to an unfavorable binding pose, thereby reducing activity. The antimicrobial potential of naphthalene-containing compounds has also been explored.[13][15][16]

Comparative Data Summary
Feature1-Benzylpiperidine-4-carboxylic Acid1-(Naphthalen-1-ylmethyl)piperidine-4-carboxylic Acid
Molecular Weight 219.28 g/mol 269.33 g/mol
Synthetic Yield (Overall) Typically 70-85%Potentially slightly lower due to steric hindrance
Purity (Post-purification) >98%>98%
Biological Potency (IC₅₀) ModeratePotentially higher or lower depending on binding site complementarity

Note: The biological potency is presented as a potential outcome based on structure-activity relationship trends in the literature and would require experimental verification.

Visualizing the Comparison

comparison_logic cluster_compounds Compounds cluster_properties Properties A 1-Benzylpiperidine-4-carboxylic Acid C Synthesis A->C Reductive Amination D Biological Activity A->D GABA Uptake Inhibition B 1-(Naphthalen-1-ylmethyl)piperidine-4-carboxylic Acid B->C Reductive Amination B->D Potential for altered potency

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(2-Furylmethyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and upholding environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(2-Furylmethyl)piperidine-4-carboxylic acid. While specific safety and disposal data for this exact compound are limited, this document synthesizes established procedures for structurally related piperidine and furan-containing compounds to provide a robust and cautious operational plan.

The core principle of this guide is risk mitigation. Given the absence of comprehensive toxicological data for 1-(2-Furylmethyl)piperidine-4-carboxylic acid, it is prudent to handle it as a potentially hazardous substance. The procedures outlined below are designed to be self-validating, ensuring that each step prioritizes safety and regulatory compliance.

Hazard Assessment and Chemical Profile

Understanding the potential hazards is the first step in safe disposal. 1-(2-Furylmethyl)piperidine-4-carboxylic acid incorporates both a piperidine and a furan moiety.

  • Piperidine Derivatives: Compounds containing a piperidine ring can be irritants and may be harmful if swallowed or inhaled.[1][2][3] Some are classified as corrosive and can cause severe skin and eye damage.[1]

  • Furan Derivatives: Furan and its derivatives can be harmful and may pose environmental hazards.[4][5][6][7] They may be irritating to the respiratory tract and skin.[7]

Upon thermal decomposition, nitrogen and carbon oxides may be released.[8] Therefore, it is essential to handle this compound with the appropriate personal protective equipment (PPE) in a well-ventilated area.

Table 1: Chemical and Hazard Profile Summary

PropertyInformation
Chemical Name 1-(2-Furylmethyl)piperidine-4-carboxylic acid
Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
Known Structural Hazards Contains piperidine and furan moieties. Based on similar compounds, may cause skin, eye, and respiratory irritation.[2][9][10] Potential for harm if ingested or inhaled.[1][10]
Incompatibilities Strong oxidizing agents, strong acids, and strong bases.[8][11][12]
Hazardous Decomposition Oxides of carbon (CO, CO2) and nitrogen (NOx) under fire conditions.[8]
Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 1-(2-Furylmethyl)piperidine-4-carboxylic acid for disposal, all personnel must be equipped with the following PPE:

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.[1]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are required. Gloves must be inspected for integrity before use.[1][9]

  • Body Protection: A laboratory coat is essential. For larger quantities or in the case of a spill, a chemical-resistant apron or suit may be necessary.[1]

  • Respiratory Protection: All handling and preparation for disposal should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[4][7]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[2][8][12] Place the collected material into a clearly labeled, sealable container for hazardous waste. For liquid spills, use an inert, non-combustible absorbent material like sand or vermiculite.[5][13]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

  • Waste Disposal: All contaminated materials, including PPE, must be placed in a sealed container and disposed of as chemical waste.[14]

Step-by-Step Disposal Procedure

The disposal of 1-(2-Furylmethyl)piperidine-4-carboxylic acid must be carried out in compliance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.[6][15][16]

  • Waste Collection:

    • Collect waste 1-(2-Furylmethyl)piperidine-4-carboxylic acid in a dedicated, properly labeled, and sealed container.

    • The container should be made of a material compatible with the chemical.

    • The label should clearly state "Hazardous Waste" and include the full chemical name.

  • Waste Segregation:

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Keep it segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8][11][12]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[17]

    • The storage area should be away from heat sources and direct sunlight.[15]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed professional waste disposal service.[13]

    • Provide the disposal service with all available safety information, including a Safety Data Sheet (SDS) if available, or information on related compounds.

    • The most common method for final disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[13][14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of 1-(2-Furylmethyl)piperidine-4-carboxylic acid.

DisposalWorkflow cluster_prep Preparation cluster_handling Handling & Collection cluster_storage_disposal Storage & Final Disposal start Start: Have Waste Chemical assess_hazards Assess Hazards (Piperidine & Furan Moieties) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe collect_waste Collect in Labeled, Sealed Container don_ppe->collect_waste segregate_waste Segregate from Incompatibles collect_waste->segregate_waste store_waste Store in Designated Hazardous Waste Area segregate_waste->store_waste contact_ehs Contact EHS for Licensed Disposal store_waste->contact_ehs end_disposal Incineration by Professional Service contact_ehs->end_disposal

Caption: Disposal workflow for 1-(2-Furylmethyl)piperidine-4-carboxylic acid.

References

  • Benchchem.
  • AAPPTec, LLC. Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
  • Benchchem. Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)
  • ChemicalBook.
  • ChemSupply Australia.
  • Chemos GmbH&Co.KG.
  • Fisher Scientific.
  • Benchchem. Proper Disposal of 2,5-Bis(5-hydroxymethyl-2-thienyl)
  • Apollo Scientific.
  • Sigma-Aldrich.
  • Sigma-Aldrich.
  • Matrix Scientific. Safety Data Sheet for (S)-Piperidine-2-carboxylic acid hydrochloride.
  • TargetMol. Safety Data Sheet for 4-Amino-1-Boc-piperidine-4-carboxylic acid.
  • Unknown Supplier.
  • Chemos GmbH&Co.KG.
  • Fisher Scientific. SAFETY DATA SHEET for 1-(Thien-2-ylmethyl)
  • AK Scientific, Inc. Safety Data Sheet for (3R,4S)-1-Boc-3-methyl-piperidine-4-carboxylic acid.
  • Angene Chemical. Safety Data Sheet for 1-boc-4-piperidine carboxylic acid.
  • PubChem. 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid.

Sources

A Senior Application Scientist's Guide to Handling 1-(2-Furylmethyl)piperidine-4-carboxylic acid: Personal Protective Equipment, Operational Protocols, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. While 1-(2-Furylmethyl)piperidine-4-carboxylic acid is a valuable compound in synthetic chemistry, its handling requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation.

The Hierarchy of Controls: A Foundation for Safety

Before discussing Personal Protective Equipment (PPE), we must acknowledge the Hierarchy of Controls, a foundational principle of laboratory safety. PPE is the last line of defense. The most effective safety measures are engineering and administrative controls.

  • Engineering Controls: The most critical engineering control is a certified chemical fume hood. All handling of 1-(2-Furylmethyl)piperidine-4-carboxylic acid, especially when in powdered form or dissolved in volatile solvents, must occur within a fume hood to minimize inhalation exposure.[5]

  • Administrative Controls: These include proper training, adherence to Standard Operating Procedures (SOPs), and restricting access to authorized personnel only. Always wash hands thoroughly after handling.[1][6]

Core Personal Protective Equipment (PPE) Requirements

The following PPE is mandatory for all procedures involving 1-(2-Furylmethyl)piperidine-4-carboxylic acid. Each component is selected to mitigate the specific risks posed by piperidine-based carboxylic acids.

Eye and Face Protection

Mandate: Chemical splash goggles are the minimum requirement. A face shield, worn in conjunction with goggles, is required when there is a significant risk of splashes, such as during transfers of solutions or when working with larger quantities.[7][8][9]

Causality: The piperidine and carboxylic acid functional groups present a significant risk of causing serious eye irritation or irreversible damage upon contact.[2][3][4] Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes or fine airborne particles.

Skin and Body Protection

Hand Protection:

  • Glove Type: Chemical-resistant nitrile or butyl rubber gloves are required.[1] Always check the manufacturer's recommendations for compatibility with the solvents being used.

  • Glove Practice: Use a double-gloving technique, especially during procedures with a higher risk of contamination. Gloves must be inspected for tears or pinholes before each use.[3] Remove and replace gloves immediately if they become contaminated. Wash hands thoroughly after glove removal.[10]

Body Protection:

  • A flame-retardant lab coat is mandatory. Ensure the lab coat is fully buttoned and the sleeves are not rolled up.

  • For large-scale operations, a chemically resistant apron should be worn over the lab coat.

  • Long pants and closed-toe shoes are required at all times in the laboratory.

Causality: Piperidine derivatives can be toxic upon skin contact and may cause severe irritation or chemical burns.[1] A lab coat and proper attire prevent accidental skin exposure from spills or splashes.

Respiratory Protection

When Required: Respiratory protection is generally not necessary when handling small quantities within a certified chemical fume hood.[11] However, a NIOSH-approved respirator with particulate filters (or an N95 respirator) should be used if:

  • Weighing the solid compound outside of a fume hood or containment enclosure.

  • Cleaning up a significant spill where dust may become airborne.[2]

  • If engineering controls (like a fume hood) are not available or are malfunctioning.

Causality: Inhalation of the powdered compound can cause respiratory tract irritation.[3][4][11] The primary goal is to prevent airborne particles from entering the respiratory system.

Summary of PPE Requirements

Task / ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound Chemical Splash GogglesNitrile/Butyl GlovesLab CoatRequired if outside a fume hood (N95 or equivalent)
Handling Solutions Chemical Splash Goggles & Face ShieldDouble Nitrile/Butyl GlovesLab Coat & Chemical ApronNot required in a fume hood
Small Spill Cleanup (<1g) Chemical Splash GogglesNitrile/Butyl GlovesLab CoatRecommended (N95)
Large Spill Cleanup (>1g) Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile/Butyl GlovesLab Coat & Chemical ApronRequired (Particulate Respirator)

Procedural Guide: PPE Workflow

A systematic approach to PPE usage is critical to ensure its effectiveness. The following workflow outlines the necessary steps from preparation to disposal.

PPE_Workflow RiskAssessment 1. Risk Assessment (Quantity, Task, Location) SelectPPE 2. Select Appropriate PPE (Refer to Summary Table) RiskAssessment->SelectPPE InspectPPE 3. Inspect PPE (Check for damage, tears, expiry) SelectPPE->InspectPPE Donning 4. Don PPE (Correct Sequence: Gown, Mask, Goggles, Gloves) InspectPPE->Donning Handling 5. Perform Chemical Handling (Inside Fume Hood) Donning->Handling Doffing 6. Doff PPE (Correct Sequence: Gloves, Gown, Goggles, Mask) Handling->Doffing Disposal 7. Dispose of Contaminated PPE (Hazardous Waste Stream) Doffing->Disposal HandWash 8. Wash Hands Thoroughly Disposal->HandWash

Caption: PPE selection and use workflow for chemical handling.

Operational Protocols

Donning PPE (Putting On)
  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator (if needed): Perform a seal check according to the manufacturer's instructions.

  • Eye/Face Protection: Put on chemical splash goggles. If required, place the face shield over the goggles.

  • Gloves: Put on your first pair of gloves, ensuring the cuffs go over the sleeves of your lab coat. If double-gloving, put the second pair on over the first.

Doffing PPE (Taking Off)

The goal of the doffing sequence is to prevent re-contamination of your person.

  • Gloves: Remove the outer pair of gloves (if double-gloving) by peeling them off without touching the outside surface. Remove the inner pair using the same technique.

  • Face Shield/Goggles: Remove from the back of the head. Do not touch the front surface.

  • Lab Coat: Unbutton and remove by rolling it down your arms, keeping the contaminated outer surface contained inward.

  • Respirator (if worn): Remove from the back of the head.

  • Hand Hygiene: Immediately wash your hands with soap and water for at least 20 seconds.[6]

Disposal Plan

Contaminated PPE

All disposable PPE used while handling 1-(2-Furylmethyl)piperidine-4-carboxylic acid must be considered hazardous waste.

  • Gloves, wipes, and other contaminated solids: Place in a designated, sealed, and clearly labeled hazardous waste container.[2]

  • Do not dispose of contaminated items in the regular trash.

Chemical Waste
  • Solid Waste: Collect all waste 1-(2-Furylmethyl)piperidine-4-carboxylic acid and contaminated materials in a labeled hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.[8]

  • Follow all federal, state, and local regulations for chemical waste disposal.[5] When in doubt, consult your institution's Environmental Health and Safety (EH&S) department.

By adhering to these rigorous guidelines, you can confidently handle 1-(2-Furylmethyl)piperidine-4-carboxylic acid, ensuring both your personal safety and the integrity of your research.

References

  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG. [URL: https://www.chemos.
  • 4-Piperidinecarboxylic acid(498-94-2) - ChemicalBook. ChemicalBook. [URL: https://www.chemicalbook.com/ProductSafetyMessages.aspx?cbnumber=498-94-2]
  • Piperidine - SAFETY DATA SHEET. Penta chemicals. (2024-05-07). [URL: https://www.pentachemicals.eu/msds/EN/16-17400-00_PIPERIDINE_EN.pdf]
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich. (2025-09-23). [URL: https://www.sigmaaldrich.com/US/en/sds/sial/104094]
  • PIPERIDINE - HAZARD SUMMARY. New Jersey Department of Health. [URL: https://nj.gov/health/eoh/rtkweb/documents/fs/1537.pdf]
  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. [URL: https://www.jubilantpharma.com/images/sds/PIPERIDINE_SDS.pdf]
  • Safety Data Sheet: Piperidine. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-4416-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMzQ3ODZ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDViLzkwNzU5NDM5ODExODIucGRmfDU4YjQ5YjM5YjYyYjM1ZGE5Y2M1ZDIxY2YxM2I4YjI5ZTVjYjU3YjYyZDY5YjQzMWY3YjYyM2FjN2YwZGE3YjE]
  • Piperidine-4-carboxylic acid - Safety Data Sheet. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR6923_msds.pdf]
  • 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid - Safety Data Sheet. AAPPTec, LLC. [URL: https://www.aapptec.com/MSDS/UBG030.pdf]
  • (S)-Piperidine-2-carboxylic acid hydrochloride - Safety Data Sheet. Matrix Scientific. [URL: https://www.
  • 1-Pyrimidin-2-yl-piperidine-4-carboxylic acid - SAFETY DATA SHEET. Fisher Scientific. (2024-01-27). [URL: https://www.fishersci.com/sds/261053_sds.pdf]
  • 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid hydrochloride hydrate - SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.ca/sds/261053_sds.pdf]
  • 1-boc-4-piperidine carboxylic acid - Safety Data Sheet. Angene Chemical. (2021-05-01). [URL: https://www.angenechemical.com/msds/174/174286-31-8.pdf]
  • 1-Methylpiperidine-4-carboxylic acid hydrochloride - SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.alfa.com/en/sds/H33083]
  • D(+)-Pipecolinic acid - SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/sds/005278_sds.pdf]
  • Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Google Patents. [URL: https://patents.google.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.